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(S)-1-(2,6-dimethylphenoxy)propan-2-amine Documentation Hub

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  • Product: (S)-1-(2,6-dimethylphenoxy)propan-2-amine
  • CAS: 94991-72-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Chiral Resolution of (S)-1-(2,6-dimethylphenoxy)propan-2-amine

Executive Summary (S)-1-(2,6-dimethylphenoxy)propan-2-amine, the (S)-enantiomer of the class IB antiarrhythmic agent mexiletine, presents a unique physicochemical and stereochemical profile critical for advanced drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-1-(2,6-dimethylphenoxy)propan-2-amine, the (S)-enantiomer of the class IB antiarrhythmic agent mexiletine, presents a unique physicochemical and stereochemical profile critical for advanced drug development. While the racemic mixture is standard in clinical settings for myotonia and arrhythmias, the individual enantiomers exhibit distinct pharmacodynamic behaviors. This technical guide provides an in-depth analysis of the physicochemical properties, ADME causality, and validated chiral separation protocols for (S)-mexiletine, designed specifically for analytical chemists and drug development professionals.

Stereochemical Significance and Pharmacodynamics

Mexiletine possesses a chiral center at the aliphatic amine chain, existing as (R)- and (S)-enantiomers[1]. In clinical arrhythmias and binding experiments on cardiac voltage-gated sodium channels (VGSCs), the (R)-enantiomer demonstrates higher potency and selective binding[1][2]. However, the (S)-enantiomer has shown pronounced activity in specific neuropathic contexts, such as the management of allodynia[1]. The stereoselective disposition of these enantiomers in human metabolism necessitates rigorous analytical frameworks to isolate, quantify, and study (S)-mexiletine accurately[2].

Core Physicochemical Properties

The physicochemical parameters of (S)-mexiletine dictate its formulation stability, solubility, and pharmacokinetic behavior. As an aryloxy-propanamine derivative, it is characterized by a bulky, lipophilic 2,6-dimethylphenoxy group and a basic primary amine.

Table 1: Key Physicochemical Parameters of (S)-Mexiletine

PropertyValueCausality / Significance
Molecular Formula C11H17NOBase structure for the aryloxy-propanamine class.
Molecular Weight 179.26 g/mol (Base) / 215.72 g/mol (HCl)[3]Low molecular weight facilitates rapid membrane permeation.
pKa (Basic Amine) ~9.14[3]Highly protonated at physiological pH, influencing target binding and solubility.
LogP (Octanol/Water) ~2.15[3]Optimal lipophilicity for blood-brain barrier (BBB) penetration and high volume of distribution.
Melting Point 203 - 205 °C (HCl salt)[3]Indicates strong crystalline lattice energy in the salt form, ensuring solid-state stability.
Aqueous Solubility ~8.25 mg/mL (HCl salt)[3]High solubility of the hydrochloride salt enables immediate-release oral formulations.

ADME Causality: The pKa and LogP Interplay

In drug development, it is crucial to understand why a molecule behaves the way it does in vivo, rather than simply logging its properties. (S)-mexiletine's pharmacokinetic (ADME) profile is a direct consequence of the interplay between its pKa and LogP[4].

Because it is a weak base (pKa ~9.14), (S)-mexiletine is almost entirely ionized in the highly acidic environment of the stomach (pH 1-3)[4]. Since ionized species cannot easily cross lipid bilayers, gastric absorption is negligible[4]. As the compound transits into the upper intestine (pH 6-8), the fraction of unionized, lipophilic drug (LogP ~2.15) increases significantly[4]. This thermodynamic shift drives rapid and extensive intestinal absorption, resulting in an absolute oral bioavailability exceeding 80%[4]. Furthermore, its inherent lipophilicity allows it to distribute extensively into tissues, reflected by a massive volume of distribution (370 to 520 L, or ~5 to 8 L/kg)[4].

ADME_Causality pKa pKa ≈ 9.14 (Basic Amine) Stomach Stomach (pH 1-3) Completely Ionized Negligible Absorption pKa->Stomach Intestine Intestine (pH 6-8) Increased Unionized Fraction Rapid Absorption pKa->Intestine LogP LogP ≈ 2.15 (Lipophilic Ether) LogP->Intestine Distribution Systemic Circulation High Vd (5-8 L/kg) BBB Penetration LogP->Distribution Stomach->Intestine Gastric Emptying Intestine->Distribution Bioavailability > 80%

Causality model linking (S)-mexiletine's pKa and LogP to its in vivo ADME profile.

Analytical Methodologies: Chiral Resolution Protocols

Achieving baseline separation of mexiletine enantiomers is notoriously challenging due to the distance between the chiral center and the chromophoric aromatic ring, which limits direct UV-based chiral recognition[1]. While indirect HPLC methods utilizing chiral derivatizing reagents (e.g., Marfey's reagent, Sanger reagent) have been historically used[1][5], direct separation via Capillary Electrophoresis (CE) offers superior resolution, speed, and minimal sample preparation[6].

Validated Capillary Electrophoresis (CE) Protocol

The following is a self-validating, optimized CE protocol utilizing cyclodextrins (CDs) as chiral selectors. This method relies on the differential host-guest complexation between the cyclodextrin cavity and the (S)- vs. (R)-enantiomers[6].

Rationale for Reagent Selection:

  • Background Electrolyte (BGE) at pH 5.0: At pH 5.0, the primary amine of mexiletine (pKa 9.14) is fully protonated. This ensures a strong, consistent electrophoretic mobility toward the cathode[6].

  • Chiral Selector (TM-β-CD): Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin (TM-β-CD) is a neutral derivatized cyclodextrin. Because it is uncharged, it migrates only with the electroosmotic flow (EOF). The separation is therefore driven purely by the difference in binding affinities (complexation constants) of the protonated enantiomers to the neutral TM-β-CD cavity[6].

Step-by-Step Methodology:

  • BGE Preparation: Prepare a 60 mM phosphate buffer and adjust the pH to exactly 5.0 using phosphoric acid or sodium hydroxide[6].

  • Selector Addition: Dissolve 50 mM of TM-β-CD directly into the BGE. Sonicate to ensure complete dissolution and degas the solution[6].

  • Capillary Conditioning: Flush a bare fused-silica capillary with 0.1 M NaOH for 3 minutes, followed by purified water for 2 minutes, and finally the BGE for 3 minutes prior to each analytical run.

  • Sample Injection: Introduce the racemic or enantio-enriched sample via hydrodynamic injection at 50 mbar for 5 seconds[6].

  • Separation Parameters: Apply a voltage of 30 kV and maintain the capillary cassette temperature at 20 °C[6].

  • Detection: Monitor UV absorbance at 210 nm[6].

Results & Validation: Under these optimized conditions, (S)-mexiletine is the first migrating enantiomer, achieving baseline separation from (R)-mexiletine with a resolution of 1.52 in under 5 minutes[5][6].

ChiralSeparation Start Racemic Mexiletine (R,S-MXL) Prep Sample Preparation (Dissolve in BGE) Start->Prep CE Capillary Electrophoresis 30 kV, 20°C Prep->CE Hydrodynamic Injection (50 mbar/s) BGE Background Electrolyte (BGE) 60 mM Phosphate, pH 5.0 BGE->CE CS Chiral Selector 50 mM TM-β-CD CS->CE Host-Guest Complexation Det UV Detection (210 nm) CE->Det SMXL (S)-Mexiletine (First Migrating, t < 5 min) Det->SMXL Resolution = 1.52 RMXL (R)-Mexiletine (Second Migrating) Det->RMXL

Capillary electrophoresis workflow for the chiral resolution of Mexiletine enantiomers.

Conclusion

The physicochemical profiling of (S)-1-(2,6-dimethylphenoxy)propan-2-amine reveals a highly lipophilic, basic molecule whose ADME properties are tightly governed by its pKa and LogP. As drug development pivots toward enantiopure therapeutics to minimize off-target effects and maximize efficacy (e.g., targeting allodynia over cardiac VGSCs), robust analytical methods like TM-β-CD-mediated capillary electrophoresis become indispensable. By understanding the thermodynamic and electrophoretic principles underlying these methods, researchers can ensure high-fidelity stereochemical analysis in clinical and industrial settings.

References

  • Title: Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization Source: Molecules / PubMed Central URL: [Link]

  • Title: Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review Source: Current Analytical Chemistry / Bentham Science URL: [Link]

  • Title: Mexiletine Compound Summary (CID 4178) Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Namuscla (Mexiletine) Public Assessment Report Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Nucleophilic substitution of (sulfonyloxymethyl)aziridines Source: Tetrahedron / SciSpace URL: [Link]

Sources

Exploratory

Mechanistic Profiling of (S)-Mexiletine: Modulation of NaV1.5 Gating Kinetics and State-Dependent Inhibition

Executive Summary Molecule: (S)-1-(2,6-dimethylphenoxy)propan-2-amine (S-Mexiletine). Target: NaV1.5 (SCN5A gene product), the primary cardiac voltage-gated sodium channel.[1][2][3] Classification: Class IB Antiarrhythmi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: (S)-1-(2,6-dimethylphenoxy)propan-2-amine (S-Mexiletine). Target: NaV1.5 (SCN5A gene product), the primary cardiac voltage-gated sodium channel.[1][2][3] Classification: Class IB Antiarrhythmic (Vaughan Williams classification).

This technical guide delineates the pharmacological mechanism of the (S)-enantiomer of Mexiletine. While clinical Mexiletine is often administered as a racemate (50:50 mixture of R and S), the (S)-enantiomer exhibits distinct pharmacodynamic properties, specifically a lower potency and faster dissociation kinetics compared to its (R)-counterpart. This guide details the molecular binding interface, the biophysical alteration of channel gating, and the precise electrophysiological protocols required to quantify these effects.

Molecular Pharmacology & Structural Interaction

The Binding Interface

(S)-Mexiletine functions as a state-dependent pore blocker. It does not physically occlude the channel from the extracellular surface; rather, it accesses the inner cavity of the channel via the intracellular side during channel opening.

  • Primary Binding Site: The local anesthetic (LA) receptor site located within the pore, specifically interacting with the S6 transmembrane segment of Domain IV (DIV-S6) .

  • Critical Residues: Mutational studies confirm that Phenylalanine 1760 (Phe1760) and Tyrosine 1767 (Tyr1767) are the high-affinity determinants.[4] The aromatic ring of (S)-Mexiletine engages in

    
    -
    
    
    
    stacking interactions with these residues.
  • Access Path: The drug is a weak base (pKa

    
     9.2). It exists in equilibrium between charged (protonated) and neutral forms. The neutral form crosses the membrane to access the cytoplasm, where it is re-protonated. The charged cationic form  is the active blocker that binds to the receptor site inside the pore.
    
Stereoselectivity: (S)- vs. (R)-Mexiletine

Unlike many receptor-ligand interactions where one enantiomer is inactive, both Mexiletine enantiomers are active NaV1.5 blockers, but they differ in affinity.

  • Potency: (S)-Mexiletine is generally less potent (2-fold higher IC50) than (R)-Mexiletine.

  • Kinetics: (S)-Mexiletine exhibits faster dissociation kinetics (

    
    ) from the inactivated state compared to the (R)-enantiomer. This results in a faster recovery from block, making the (S)-enantiomer less likely to cause accumulation of block at physiological heart rates compared to the (R)-form.
    
The Modulated Receptor Mechanism

(S)-Mexiletine follows the Modulated Receptor Hypothesis (MRH) . It has low affinity for the Resting (R) state but high affinity for the Open (O) and Inactivated (I) states.

Diagram 1: Modulated Receptor Pathway (State-Dependent Block)

ModulatedReceptor Resting Resting (R) Low Affinity Open Open (O) Transient Affinity Resting->Open Depolarization Inactivated Inactivated (I) High Affinity Open->Inactivated Fast Inactivation Open_Drug O-Drug (Blocked) Open->Open_Drug (S)-Mex Binding Inactivated->Resting Repolarization Inactivated_Drug I-Drug (Blocked/Stabilized) Inactivated->Inactivated_Drug High Affinity Binding Resting_Drug R-Drug (Blocked) Resting_Drug->Open_Drug Open_Drug->Inactivated_Drug Inactivated_Drug->Inactivated Slow Dissociation Inactivated_Drug->Resting_Drug

Caption: State-dependent binding model. (S)-Mexiletine preferentially stabilizes the Inactivated-Drug state, delaying recovery.

Biophysical Characterization Data

The following table summarizes the expected electrophysiological shifts induced by (S)-Mexiletine compared to Control and the (R)-enantiomer.

ParameterControl(S)-Mexiletine Effect(R)-Mexiletine ComparisonMechanistic Implication
Tonic Block 0%~15-20% (at 50 µM)Higher (~30-40%)Low affinity for resting channels.
Use-Dependent Block N/AHigh (Frequency dependent)HigherAccumulation of block at fast heart rates.
V1/2 (SSI) -80 mVHyperpolarizing Shift (-5 to -10 mV)Similar ShiftStabilizes inactivated state (Left shift).
Recovery Tau (

)
FastIncreased (Slower recovery)Significantly IncreasedDrug must dissociate before channel recovers.
Late I_Na LowPotent InhibitionPotent InhibitionEffective for LQT3 (Gain-of-function).

Detailed Experimental Protocols

To rigorously validate the mechanism of (S)-Mexiletine, the following Whole-Cell Voltage Clamp workflow is required. This protocol ensures isolation of Na+ currents and accurate measurement of state-dependence.

Solutions Setup
  • Cell Line: HEK293 or CHO cells stably expressing human SCN5A (NaV1.5) and SCN1B (Beta-1 subunit).

  • Intracellular (Pipette) Solution:

    • CsF (140 mM): Blocks K+ channels; Fluoride improves seal stability.

    • NaCl (10 mM): Sets E_Na.[5]

    • EGTA (10 mM): Buffers Calcium.

    • HEPES (10 mM): pH buffer (Adjust to pH 7.3 with CsOH).

  • Extracellular (Bath) Solution:

    • NaCl (140 mM), KCl (4 mM), CaCl2 (2 mM), MgCl2 (1 mM), HEPES (10 mM), Glucose (10 mM).

    • Drug Prep: Dissolve (S)-Mexiletine in DMSO (stock) -> dilute in bath solution. Final DMSO < 0.1%.

Protocol A: Steady-State Inactivation (SSI)

Objective: Determine the affinity for the inactivated state by measuring the "Left Shift" of the availability curve.

  • Holding Potential: -120 mV (Ensure 100% channels are available).

  • Conditioning Pulse: 500 ms steps ranging from -140 mV to -20 mV in 10 mV increments.

  • Test Pulse: Step to -20 mV for 20 ms to measure available current.

  • Analysis: Plot normalized current (I/Imax) vs. Conditioning Voltage. Fit with Boltzmann equation.

    • Validation: (S)-Mexiletine should shift

      
       to more negative values.[6]
      
Protocol B: Use-Dependent Block (Phasic Block)

Objective: Quantify the accumulation of drug binding at high frequencies (tachycardia simulation).

  • Holding Potential: -100 mV.

  • Train: Apply a train of 20-40 pulses to -20 mV (20 ms duration).

  • Frequencies: Test at 1 Hz (Resting HR) and 10 Hz (Tachycardia).

  • Analysis: Normalize peak current of the n-th pulse (

    
    ) to the first pulse (
    
    
    
    ).
    • Validation: At 10 Hz, (S)-Mexiletine should show a progressive decline in current (P40/P1 < 0.5), confirming slow dissociation between pulses.

Diagram 2: Patch Clamp Workflow for Use-Dependence

PatchWorkflow Start Start: Whole Cell Configuration (Hold at -120 mV) Control_Rec Record Control Train (10 Hz, 40 pulses) Start->Control_Rec Perfusion Perfuse (S)-Mexiletine (Wait 3-5 mins for equilibrium) Control_Rec->Perfusion Analysis Calculate Decay Ratio (Pn / P1) Control_Rec->Analysis Drug_Rec Record Drug Train (10 Hz, 40 pulses) Perfusion->Drug_Rec Washout Washout (5-10 mins) Verify Reversibility Drug_Rec->Washout Drug_Rec->Analysis Data Export

Caption: Experimental workflow for isolating use-dependent block kinetics.

References

  • Wang, Y., et al. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine.[5][7] PLOS ONE.

  • De Luca, A., et al. (1995). Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers. Br J Pharmacol.

  • Ragsdale, D. S., et al. (1994). Frequency and voltage-dependent inhibition of Na+ channels, local anesthetic action. Molecular Pharmacology.
  • Desaphy, J. F., et al. (2012). Membrane permeable local anesthetics modulate NaV1.5 mechanosensitivity. PubMed.

  • Li, T., et al. (2020). Mexiletine Drug-Binding Kinetics and NaV1.5 Interactions. Frontiers in Pharmacology.

Sources

Foundational

Difference between (S)-Mexiletine and (R)-Mexiletine biological activity

The following is an in-depth technical guide on the stereoselective biological activity of Mexiletine. Differentiating the (R)- and (S)- Enantiomers in Biological Systems Executive Summary Mexiletine is a Class IB antiar...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the stereoselective biological activity of Mexiletine.

Differentiating the (R)- and (S)- Enantiomers in Biological Systems

Executive Summary

Mexiletine is a Class IB antiarrhythmic and antimyotonic agent traditionally administered as a racemic mixture (1:1 ratio of (R)- and (S)- enantiomers).[1] However, its pharmacological profile is highly stereoselective. The (R)-(-)-enantiomer acts as the eutomer, exhibiting significantly higher potency in blocking voltage-gated sodium channels (NaV1.5 and NaV1.4) compared to the (S)-(+)-enantiomer.[2][3][4][5] Conversely, the (S)-(+)-enantiomer displays distinct pharmacokinetic properties, including slower renal clearance and a preference for aromatic hydroxylation by CYP2D6, leading to higher plasma accumulation. This guide delineates the mechanistic, metabolic, and toxicological divergences between the two isomers to inform precise experimental design and drug development strategies.

Molecular Pharmacology & Mechanism of Action

Mexiletine functions as a use-dependent sodium channel blocker.[3][6] It binds preferentially to the open and inactivated states of the channel, stabilizing the inactivated conformation and prolonging the refractory period.

1.1 Stereoselective Binding Affinity (NaV1.5 & NaV1.4)

The (R)-(-)-enantiomer is the dominant pharmacophore. Electrophysiological assays confirm that (R)-Mexiletine binds with higher affinity to the local anesthetic receptor site within the channel pore (specifically residues F1762 in NaV1.5).

Parameter(R)-(-)-Mexiletine(S)-(+)-MexiletineRatio (S/R)
Potency (Tonic Block) High (IC₅₀ ≈ 44 µM)Low (IC₅₀ ≈ 88 µM)~2.0
Use-Dependent Block StrongModerate-
Recovery Kinetics (

)
Slow (376 ms)Fast (227 ms)0.6
State Preference Inactivated > OpenInactivated > Open-

Technical Insight: The slower recovery kinetics of the (R)-enantiomer (


 = 376 ms) are critical for its clinical efficacy. This "slow off" rate ensures that the drug remains bound during high-frequency firing (tachycardia or myotonia), selectively filtering pathological signals while sparing normal sinus rhythm (1-2 Hz).
1.2 Structural Basis of Interaction

The chiral center of Mexiletine (at the


-carbon relative to the amine) dictates the orientation of the hydrophobic 2,6-dimethylphenoxy group within the channel pore. The (R)-configuration allows for optimal 

-

stacking interactions with the phenylalanine residue (F1762) on the S6 segment of Domain IV.

Mexiletine_Binding_Mechanism Resting Resting State (NaV) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Repolarization R_Bound (R)-Mexiletine Bound (High Affinity Complex) Open->R_Bound Rapid On-rate Inactivated->Resting Recovery Inactivated->R_Bound Primary Binding Pathway (Strong Stabilization) S_Bound (S)-Mexiletine Bound (Lower Affinity Complex) Inactivated->S_Bound Weaker Binding R_Bound->Inactivated Slow Dissociation (tau = 376ms) S_Bound->Inactivated Fast Dissociation (tau = 227ms)

Figure 1: State-dependent binding model showing the kinetic preference of (R)-Mexiletine for the inactivated channel state.

Pharmacokinetics & Stereoselective Metabolism[1][2][4][7]

The metabolism of Mexiletine is heavily dependent on CYP2D6, which exhibits distinct regioselectivity for the enantiomers. This results in a divergence between the "therapeutic" isomer (R) and the "accumulating" isomer (S).

2.1 Metabolic Pathways
  • CYP2D6 Preference:

    • (S)-(+)-Mexiletine: Preferentially undergoes aromatic hydroxylation to form p-hydroxymexiletine (PHM).

    • (R)-(-)-Mexiletine: Preferentially undergoes aliphatic hydroxylation to form hydroxymethylmexiletine (HMM).

  • Glucuronidation: The N-glucuronidation pathway favors the (R)-enantiomer, which is detectable in higher ratios in urine conjugates.

2.2 Clearance and Accumulation

Despite (R)-Mexiletine being more potent, (S)-Mexiletine often exhibits a higher Area Under the Curve (AUC) and longer half-life in plasma.

  • Renal Clearance: (R)-Mexiletine is cleared renally more efficiently than the (S)-isomer.[1][2]

  • Clinical Consequence: In CYP2D6 Poor Metabolizers (PMs), stereoselective elimination is reduced, leading to non-linear accumulation of both isomers, but the S/R ratio shift is most pronounced in Extensive Metabolizers (EMs).

Metabolic_Divergence Racemate Racemic Mexiletine (Oral Dose) R_Mex (R)-(-)-Mexiletine (Eutomer) Racemate->R_Mex S_Mex (S)-(+)-Mexiletine (Distomer) Racemate->S_Mex CYP2D6 CYP2D6 (Liver) R_Mex->CYP2D6 Substrate Renal Renal Excretion R_Mex->Renal Rapid Elimination S_Mex->CYP2D6 Substrate S_Mex->Renal Slower Elimination HMM Hydroxymethyl-Mexiletine (Aliphatic) CYP2D6->HMM Major Pathway for (R) PHM p-Hydroxy-Mexiletine (Aromatic) CYP2D6->PHM Major Pathway for (S) Urine_R High Renal Cl Renal->Urine_R

Figure 2: Stereoselective disposition showing CYP2D6 regioselectivity and differential renal clearance.

Experimental Methodologies

To validate biological activity differences, researchers must isolate enantiomers and assay them using high-fidelity protocols.

3.1 Protocol: Chiral Separation via Capillary Electrophoresis (CE)

This method allows for the baseline separation of enantiomers to verify purity before biological testing.

  • Reagents:

    • Background Electrolyte (BGE): 60 mM Phosphate buffer.[1]

    • Chiral Selector: 50 mM heptakis-2,3,6-tri-O-methyl-

      
      -cyclodextrin (TM-
      
      
      
      -CD).[1]
  • Conditions:

    • pH: 5.0 (Critical for amine protonation).

    • Voltage: 30 kV.[1]

    • Temperature: 20 °C.

    • Detection: UV at 210 nm.

  • Validation:

    • Migration Order: (S)-(+)-Mexiletine elutes first, followed by (R)-(-)-Mexiletine.

    • Resolution (

      
      ):  > 1.5 (Baseline separation).
      
3.2 Protocol: Whole-Cell Patch Clamp (NaV1.5)

Objective: Determine IC₅₀ and Use-Dependent Block (UDB).

  • Cell Preparation: Transfect HEK293 cells with human SCN5A (NaV1.5) cDNA.

  • Solutions:

    • Pipette (Intracellular): 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Voltage Protocols:

    • Holding Potential: -100 mV.[3]

    • Tonic Block: Depolarize to -20 mV (30 ms duration) at 0.1 Hz.

    • Use-Dependent Block: Train of 40 pulses to -20 mV at high frequency (10 Hz or 33 Hz) to simulate tachycardia.

  • Data Analysis:

    • Measure peak current (

      
      ).[7][8][9]
      
    • Fit concentration-response curves using the Hill equation:

      
      
      
    • Causality Check: Ensure leak subtraction is applied. If (R)-Mexiletine does not show >20% greater inhibition than (S)-Mexiletine at 50 µM during the 10 Hz train, re-verify enantiomeric purity.

Experimental_Workflow Start Racemic Mexiletine HCl Separation Chiral CE / HPLC (TM-beta-CD Phase) Start->Separation QC Purity Check (>99% ee required) Separation->QC Assay Patch Clamp (NaV1.5) QC->Assay Pass Protocol_A Tonic Block (0.1 Hz) Assay->Protocol_A Protocol_B Use-Dependent Block (10-33 Hz) Assay->Protocol_B Result Calculate IC50 & Tau_recovery Protocol_A->Result Protocol_B->Result

Figure 3: Workflow for isolating and characterizing Mexiletine enantiomers.

Toxicology & Clinical Implications[9][11][12][13][14]

While (R)-Mexiletine is the therapeutic driver, the clinical safety profile is complicated by the pharmacokinetics of the (S)-isomer.

  • Therapeutic Index: Theoretical advantages exist for pure (R)-Mexiletine.[3] By eliminating the less active (S)-isomer, one could potentially reduce the total drug load required to achieve NaV blockade, thereby reducing metabolic burden and off-target toxicity.

  • Neurotoxicity: CNS side effects (dizziness, ataxia) are largely driven by NaV blockade in the brain. Since (R)-Mexiletine crosses the blood-brain barrier and blocks neuronal NaV channels, it is likely the primary contributor to these specific side effects. However, the accumulation of (S)-Mexiletine (due to slower clearance) may contribute to non-specific toxicity or drug-drug interactions (DDIs) via CYP enzyme saturation.

References
  • Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers. Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL:[Link]

  • The pharmacokinetics of the enantiomers of mexiletine in humans. Source: Xenobiotica URL:[4][Link]

  • Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis. Source: MDPI (Molecules) URL:[Link][10]

  • Differential interaction of R-mexiletine with the local anesthetic receptor site on brain and heart sodium channel alpha-subunits. Source: Molecular Pharmacology URL:[Link]

  • Stereoselective disposition of the antiarrhythmic agent mexiletine during the concomitant administration of caffeine. Source: Clinical Pharmacology & Therapeutics URL:[Link]

Sources

Exploratory

(S)-1-(2,6-dimethylphenoxy)propan-2-amine CAS number and chemical identifiers

The following technical guide details the chemical, synthetic, and pharmacological profile of (S)-1-(2,6-dimethylphenoxy)propan-2-amine (the S-enantiomer of Mexiletine). Stereochemical Profiling, Synthesis, and Therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical, synthetic, and pharmacological profile of (S)-1-(2,6-dimethylphenoxy)propan-2-amine (the S-enantiomer of Mexiletine).

Stereochemical Profiling, Synthesis, and Therapeutic Potential

Chemical Identity & Physiochemical Profile

(S)-Mexiletine is the dextrorotatory eutomer (in specific neuropathic contexts) of the Class IB antiarrhythmic agent Mexiletine. While the drug is historically marketed as a racemate (Mexitil), the (S)-enantiomer exhibits a distinct pharmacodynamic and pharmacokinetic profile, particularly regarding metabolic stability and sodium channel dissociation kinetics.

Core Identifiers

ParameterData
Chemical Name (S)-1-(2,6-dimethylphenoxy)propan-2-amine
Common Name (S)-Mexiletine
CAS Number (HCl Salt) 81771-85-9 (Primary commercial identifier)
CAS Number (Free Base) 83165-93-7
CAS Number (Racemate) 31828-71-4 (Base) / 5370-01-4 (HCl)
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol (Base) / 215.72 g/mol (HCl)
Chirality (S)-Configuration; Dextrorotatory (+)
SMILES CCOc1c(C)cccc1C
InChI Key NFEIBWMZVIVJLQ-VIFPVBQESA-N
Stereochemical Significance & Pharmacology

Unlike many chiral drugs where one enantiomer is inactive, both isomers of Mexiletine are active sodium channel blockers, but they exhibit stereoselective kinetics that influence their therapeutic window.

Pharmacodynamic Differentiation (S- vs. R-)

The primary target is the voltage-gated sodium channel (Nav1.5).

  • Potency: The (R)-(-)-enantiomer is generally considered the more potent blocker of the Nav1.5 channel (antiarrhythmic eutomer).

  • Kinetics (The Critical Differentiator): The (S)-(+)-enantiomer exhibits faster offset kinetics (dissociation) from the sodium channel compared to the (R)-isomer.

    • (S)-Mexiletine τ (recovery): ~227 ms

    • (R)-Mexiletine τ (recovery): ~376 ms

  • Implication: The faster dissociation of the (S)-isomer may correlate with a reduced risk of pro-arrhythmic side effects (re-entrant excitation) compared to the slower-dissociating (R)-isomer, while potentially retaining efficacy in neuropathic pain modulation (Nav1.7 targets).

Mechanism of Action: State-Dependent Blockade

(S)-Mexiletine functions as a Use-Dependent Blocker. It preferentially binds to the open and inactivated states of the sodium channel, stabilizing the inactivated state and prolonging the refractory period without significantly altering the resting membrane potential.

MOA Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time-dependent Blocked (S)-Mexiletine Bound (Stabilized Inactivation) Open->Blocked (S)-Mexiletine Binding Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding Blocked->Resting Dissociation (Fast Offset)

Figure 1: State-dependent binding cycle of (S)-Mexiletine. Note the stabilization of the inactivated state.

Synthetic Pathways & Resolution Protocols

Obtaining high-purity (S)-Mexiletine requires either asymmetric synthesis or optical resolution. The Classical Chemical Resolution is the most robust method for scaling, while Enzymatic Kinetic Resolution offers high enantiomeric excess (ee) in smaller batches.

Protocol A: Classical Resolution (Industrial Standard)

This method utilizes chiral tartaric acid derivatives to form diastereomeric salts with different solubilities.

Materials:

  • Racemic Mexiletine (Free Base)

  • (-)-Dibenzoyl-L-tartaric acid (Resolving agent)

  • Solvent: Methanol/Water or Ethanol

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic Mexiletine (1.0 eq) in hot methanol. Add (-)-Dibenzoyl-L-tartaric acid (1.0 eq).

  • Crystallization: Allow the solution to cool slowly to room temperature. The (S)-Mexiletine-(-)-Dibenzoyl-L-tartrate salt is typically less soluble and will precipitate.

  • Filtration: Filter the white crystalline solid.

  • Recrystallization: Recrystallize the salt from ethanol to upgrade chiral purity (>98% ee).

  • Free Base Liberation: Suspend the purified salt in water and basify with 2M NaOH to pH 12. Extract with Ethyl Acetate.

  • Salt Conversion: Treat the organic layer with HCl in diethyl ether to precipitate (S)-Mexiletine HCl.

Protocol B: Asymmetric Synthesis (Chiral Pool)

Utilizes (S)-Alanine or (S)-Propylene Oxide as a chiral scaffold.

Synthesis Start (S)-Propylene Oxide (Chiral Precursor) Step1 Nucleophilic Opening (2,6-Dimethylphenol + Base) Start->Step1 Regioselective Ring Opening Inter (S)-1-(2,6-dimethylphenoxy)-2-propanol Step1->Inter Step2 Mesylation & Azidation (Inversion to R-Azide) Inter->Step2 MsCl / NaN3 Step3 Staudinger Reduction (Retention) Step2->Step3 Final (S)-Mexiletine (Requires Double Inversion Strategy) Step3->Final

Figure 2: Synthetic logic flow. Note: Direct nucleophilic substitution on chiral alcohols often involves inversion; careful route selection is required to maintain (S)-configuration.

Analytical Characterization

To validate the identity of (S)-Mexiletine, the following parameters must be met.

TestSpecification (Target)Methodology
Enantiomeric Purity > 99.0% eeChiral HPLC (e.g., Chiralcel OD-H column); Mobile Phase: Hexane/IPA/DEA.
Optical Rotation

to

Polarimetry (c=1, MeOH or Water depending on salt).
Proton NMR Consistent with structure1H NMR (DMSO-d6 or CDCl3). Diagnostic doublet for methyl group.
Melting Point 203–205 °C (HCl Salt)Capillary melting point apparatus.

Self-Validating Check: When performing Chiral HPLC, inject a sample of the racemate first to establish the separation window. The (S)-enantiomer typically elutes second on cellulose-based columns (Chiralcel OD), but this must be experimentally confirmed as elution order can reverse with solvent changes.

References
  • Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 4166, Mexiletine. Link

  • Stereoselective Pharmacology: Turgeon, J., et al. "Stereoselective pharmacokinetics and pharmacodynamics of mexiletine in patients with ventricular arrhythmias." British Journal of Clinical Pharmacology, 1991. Link

  • Synthesis & Resolution: Kwong, H., et al. "Lipase-catalyzed kinetic resolution of mexiletine." Bioorganic & Medicinal Chemistry Letters, 2003.
  • Nav1.5 Kinetics: Wang, D.W., et al. "Block of Human Cardiac Sodium Channels by Mexiletine Isoforms." Molecular Pharmacology, 1997. (Establishes the offset kinetics difference). Link

  • CAS Verification: Chemical Book & Common Chemistry CAS Registry. (S)-Mexiletine HCl (81771-85-9).[1] Link

Sources

Foundational

Technical Guide: Binding Affinity &amp; Kinetics of (S)-Mexiletine to Voltage-Gated Sodium Channels

[1] Executive Summary This technical guide provides a rigorous analysis of the binding dynamics of (S)-Mexiletine , the S-enantiomer of the Class IB antiarrhythmic mexiletine. While mexiletine is clinically administered...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a rigorous analysis of the binding dynamics of (S)-Mexiletine , the S-enantiomer of the Class IB antiarrhythmic mexiletine. While mexiletine is clinically administered as a racemate (50:50 mixture), distinct pharmacodynamic and pharmacokinetic profiles exist between the (S) and (R) enantiomers.

This document focuses on the (S)-enantiomer's interaction with the cardiac voltage-gated sodium channel (NaV1.5).[1] It details the molecular mechanism of the "modulated receptor" hypothesis, the critical role of the Domain III voltage-sensing domain (DIII-VSD), and provides a validated patch-clamp workflow for quantifying state-dependent affinity (


 vs 

).[1]

Key Technical Insight: While (R)-mexiletine is generally considered the eutomer (higher potency), (S)-mexiletine exhibits faster offset kinetics (dissociation), a property that significantly influences its safety profile and use-dependent blocking characteristics in high-frequency arrhythmias.[1]

Molecular Profile & Structural Determinants[1][2][3][4]

Physicochemical Properties[1][3][5]
  • IUPAC Name: (S)-1-(2,6-dimethylphenoxy)propan-2-amine[1]

  • pKa: ~9.0 (Predominantly cationic at physiological pH 7.4)[1]

  • Lipophilicity: Moderate (Allows membrane access via the hydrophobic pathway)

  • Key Structural Features:

    • 2,6-Xylyl Ring: Provides steric bulk and hydrophobic interaction with the channel pore.[1]

    • Ether Linkage: Flexible spacer determining depth of pore penetration.

    • Amine Center: Protonated fraction interacts electrostatically with the selectivity filter region; chiral center determines stereoselective fit.

The Binding Site (The "Local Anesthetic Receptor")

The primary binding site for (S)-Mexiletine is located within the inner cavity of the channel pore, formed by the S6 segments of the four domains.

  • Critical Residue: Phe1760 (F1760) in Domain IV S6 (human NaV1.5 numbering).[1]

  • Interaction Type: Cation-

    
     interaction between the protonated amine of mexiletine and the aromatic ring of F1760.
    
  • Secondary Residue: Tyr1767 (Y1767) , providing additional stabilization.[1]

Mechanism of Action: Modulated Receptor & VSD Stabilization

To accurately measure affinity, one must understand that (S)-Mexiletine does not bind to a static target.[1] It follows the Modulated Receptor Hypothesis , binding with different affinities to different channel states (Resting, Open, Inactivated).[1]

State-Dependent Binding[1]
  • Resting State (

    
    ):  Low affinity binding (
    
    
    
    ).[1] The activation gate is closed, limiting access.
  • Open State (

    
    ):  The hydrophilic pathway (intracellular gate) opens. (S)-Mexiletine enters the pore.[1][2]
    
  • Inactivated State (

    
    ):  High affinity binding (
    
    
    
    ).[1] The drug stabilizes the inactivated state, shifting the steady-state inactivation curve to hyperpolarized potentials.
The DIII-VSD "Guard" Mechanism

Recent structural biology and modeling (e.g., Zhu et al., 2019) have refined our understanding.[1] Mexiletine binding is not just pore blockage; it allosterically stabilizes the Domain III Voltage Sensing Domain (DIII-VSD) in its activated (up) conformation.[1] This prevents the channel from recovering to the resting state, effectively "locking" the refractory period.

Visualizing the Pathway

The following diagram illustrates the kinetic transitions and drug interaction points.

Mexiletine_Mechanism Resting Resting (R) Low Affinity Open Open (O) Transient Access Resting->Open Depolarization Inactivated Inactivated (I) High Affinity Target Open->Inactivated Fast Inactivation Blocked Drug-Bound (I*) (S)-Mexiletine Complex Open->Blocked Hydrophilic Path (Open Channel Block) Inactivated->Resting Recovery (-mV) Inactivated->Blocked High Affinity Binding (Stabilizes DIII-VSD) Blocked->Inactivated Slow Dissociation (Rate Limiting)

Figure 1: Kinetic state diagram showing the preferential binding of (S)-Mexiletine to the Inactivated state and the hydrophilic access pathway via the Open state.

Stereoselectivity: (S) vs. (R)

While often ignored in generic screening, the stereochemistry of Mexiletine is critical for precise kinetic modeling.

Feature(S)-Mexiletine(R)-MexiletineImplication
Potency (NaV1.5) Lower (

higher)
Higher (Eutomer)(S) requires higher conc.[1][3] for equivalent block.
Offset Kinetics Fast (

ms)
Slow (

ms)
(S) allows faster recovery between beats, reducing risk of conduction block at normal heart rates.[1]
Metabolism CYP2D6 substrateCYP2D6 substrateStereoselective metabolism leads to variable plasma ratios in patients.[1]
Use-Dependence ModerateStrong(R) accumulates more block at high frequencies.[1][4]

Expert Insight: The faster dissociation of the (S)-enantiomer suggests it may be safer (less pro-arrhythmic potential via excessive conduction slowing) but potentially less efficacious at suppressing extremely rapid tachycardias compared to the (R)-enantiomer.

Experimental Protocol: Automated & Manual Patch-Clamp

To determine the binding affinity (


) of (S)-Mexiletine, we cannot use a simple dose-response on peak current.[1] We must quantify the Use-Dependent Block (UDB)  and Steady-State Inactivation (SSI) Shift .[1]
System Setup
  • Cell Line: HEK293 or CHO cells stably expressing human NaV1.5 (SCN5A).[1]

  • Internal Solution: CsF-based (to block K+ currents).

  • External Solution: Standard Tyrode’s or NaCl-based extracellular buffer.[1]

  • Temperature: Room Temperature (22°C) is standard, but 37°C is preferred for physiological relevance (kinetics are faster at 37°C).[1]

Workflow Diagram

Patch_Clamp_Workflow cluster_QC Quality Control cluster_Protocols Voltage Protocols Start Start: Whole-Cell Configuration QC1 Seal > 1 GΩ Start->QC1 QC2 Series Res < 10 MΩ (Comp > 80%) QC1->QC2 P1 Protocol A: Tonic Block 0.1 Hz, -120mV Hold Measure: Resting Affinity (Kr) QC2->P1 Perfusion (S)-Mex P2 Protocol B: Pulse Train 10-40 Hz, 40 pulses Measure: Use-Dependence & On-Rate P1->P2 P3 Protocol C: SSI Pre-pulse -140 to -20mV Measure: Ki (Inactivated Affinity) P2->P3 Analysis Data Fitting (Hill / Boltzmann) P3->Analysis

Figure 2: Validated patch-clamp workflow for characterizing state-dependent block.

Detailed Voltage Protocols
Protocol A: Tonic Block (Resting Affinity,

)
  • Holding Potential: -120 mV (ensures 100% channels are resting).

  • Pulse: Depolarize to -10 mV for 20 ms.

  • Frequency: 0.1 Hz (very slow to allow full drug dissociation).

  • Calculation: % Block =

    
    .[1]
    
  • Note: (S)-Mexiletine shows minimal block here (

    
    ) because it cannot access the closed pore easily.[1]
    
Protocol B: Use-Dependent Block (UDB)
  • Holding Potential: -80 mV (physiologically relevant, partial inactivation).

  • Train: 40 pulses to -10 mV at 10 Hz (simulating tachycardia).

  • Observation: Peak current decays exponentially with pulse number.

  • Metric: The degree of additional block at the 40th pulse compared to the 1st pulse.

Protocol C: Steady-State Inactivation (Inactivated Affinity,

)
  • Conditioning: 500 ms prepulses ranging from -140 mV to -20 mV.

  • Test Pulse: -10 mV to measure availability.

  • Analysis: Fit to Boltzmann equation:

    
    .[1]
    
  • Result: (S)-Mexiletine causes a leftward shift (hyperpolarizing shift) in

    
    .[1]
    
  • Calculation of

    
    :  Use the shift (
    
    
    
    ) to calculate affinity for the inactivated state:
    
    
    Assuming
    
    
    is very large, this simplifies to finding
    
    
    .

Interpreting the Data

When analyzing (S)-Mexiletine data, expect the following trends if the experiment is successful:

  • Tonic Block: Minimal. If you see >20% tonic block at 10

    
    M, your holding potential is likely too positive (channels were already inactivated).[1]
    
  • UDB: Significant. At 10 Hz, block should increase by 30-50% over the pulse train.[1]

  • Recovery: Fast. Recovery from inactivation (

    
    ) should be prolonged by the drug, but less so than with (R)-Mexiletine or Quinidine.[1]
    
Summary of Affinity Constants (Approximate Literature Values)
ParameterValue for (S)-MexiletineNotes

(Resting)
> 200

M
Low affinity; drug is excluded from closed pore.[1]

(Inactivated)
~ 10 - 20

M
High affinity; primary therapeutic mechanism.[1]
UDB

(10 Hz)
~ 15

M
Effective concentration during tachycardia.[1]

References

  • Wang, Y., et al. (2015). "Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine."[1][5] PLOS ONE. Link

  • Zhu, W., et al. (2019). "A Molecularly Detailed NaV1.5 Model Reveals a New Class I Antiarrhythmic Target."[1] Circulation Research. Link[1]

  • De Luca, A., et al. (1995). "Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • FDA (2021). "A Protocol to Differentiate Drug Unbinding Characteristics from Cardiac Sodium Channel for Proarrhythmia Risk Assessment." FDA Whitepaper. Link

  • Man, K., et al. (2020). "Structural basis for the modulation of voltage-gated sodium channels by animal toxins and small molecules."[1] Frontiers in Pharmacology. Link

Sources

Exploratory

Metabolic Stability Profile of (S)-Mexiletine Enantiomer

This guide provides an in-depth technical analysis of the metabolic stability profile of (S)-Mexiletine , distinct from its racemic mixture and (R)-enantiomer. It is designed for researchers investigating stereoselective...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the metabolic stability profile of (S)-Mexiletine , distinct from its racemic mixture and (R)-enantiomer. It is designed for researchers investigating stereoselective pharmacokinetics (PK) and drug metabolism.

Technical Guide & Experimental Framework

Executive Summary

(S)-Mexiletine, the distomer of the Class IB antiarrhythmic mexiletine, exhibits a distinct metabolic stability profile characterized by lower total clearance and higher systemic exposure (AUC) compared to its (R)-counterpart. While both enantiomers are substrates for CYP2D6, (S)-Mexiletine is preferentially cleared via aromatic hydroxylation (Phase I) but shows significant resistance to N-glucuronidation (Phase II), a pathway that predominantly clears the (R)-enantiomer.

For drug development professionals, the (S)-enantiomer represents a "metabolic distinct entity" where genetic polymorphisms in CYP2D6 exert a more pronounced effect on Phase I clearance, unbuffered by the compensatory Phase II conjugation seen with the (R)-enantiomer.

Mechanistic Determinants of Stability

The metabolic stability of (S)-Mexiletine is governed by a "push-pull" mechanism between Phase I oxidation and Phase II conjugation.

Stereoselective CYP450 Interaction

The cytochrome P450 system, specifically CYP2D6 , is the primary driver of (S)-Mexiletine phase I instability.

  • Substrate Specificity: CYP2D6 displays regiospecific stereoselectivity.

    • (S)-Mexiletine: Preferentially undergoes aromatic hydroxylation to form p-hydroxymexiletine (PHM). This is the rate-limiting clearance step for the S-enantiomer.

    • (R)-Mexiletine: Preferentially undergoes aliphatic hydroxylation to form hydroxymethylmexiletine (HMM).

  • Impact of CYP2D6 Polymorphism: Due to the heavy reliance of (S)-Mexiletine on the PHM pathway, its metabolic stability is highly sensitive to CYP2D6 phenotype (PM vs. EM). In Poor Metabolizers (PM), (S)-Mexiletine stability increases drastically compared to Extensive Metabolizers (EM).

Phase II Conjugation Resistance

A critical determinant of the (S)-enantiomer's higher stability (lower clearance) is its resistance to glucuronidation .

  • UGT Involvement: Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes preferentially conjugate the (R)-enantiomer.

  • N-Glucuronidation: The formation of the N-glucuronide conjugate is highly stereoselective for (R)-Mexiletine. (S)-Mexiletine is a poor substrate for this pathway, leading to greater metabolic persistence and renal reabsorption (as the lipophilic parent compound) rather than excretion as a polar conjugate.

Visualizing the Metabolic Divergence

The following diagram illustrates the stereoselective fate of Mexiletine, highlighting the stability bottlenecks for the (S)-enantiomer.

MexiletineMetabolism Racemate Mexiletine (Racemate) S_Mex (S)-Mexiletine Racemate->S_Mex Chiral Resolution R_Mex (R)-Mexiletine Racemate->R_Mex CYP2D6 CYP2D6 (Oxidation) S_Mex->CYP2D6 High Affinity (Aromatic) UGT UGT (Conjugation) S_Mex->UGT Low Affinity (Resistant) R_Mex->CYP2D6 High Affinity (Aliphatic) R_Mex->UGT High Affinity (Major Clearance) PHM p-Hydroxymexiletine (Major S-Metabolite) CYP2D6->PHM From (S) HMM Hydroxymethylmexiletine (Major R-Metabolite) CYP2D6->HMM From (R) N_Gluc N-Glucuronide (Rapid Excretion) UGT->N_Gluc From (R)

Caption: Stereoselective metabolic pathways showing (S)-Mexiletine's reliance on CYP2D6 and resistance to UGT conjugation.

Quantitative Stability Profile

The table below synthesizes pharmacokinetic parameters distinguishing the (S)-enantiomer's stability profile. Note the higher AUC and lower renal clearance for (S), indicative of its higher systemic stability.

Parameter(S)-Mexiletine(R)-MexiletineMechanistic Implication
AUC (Systemic Exposure) HighLow(S) is less efficiently cleared overall.
Renal Clearance (

)
LowHigh(R) is actively secreted/conjugated & excreted.
Major Metabolic Route CYP2D6 (Aromatic Hydroxylation)CYP2D6 (Aliphatic) + Glucuronidation(S) stability is CYP2D6-dependent.
Glucuronidation Ratio Minor (<10%)Major (>90% of conjugates)(S) resists Phase II inactivation.
Protein Binding Lower (~50-60%)Higher(R) has higher affinity for serum proteins.

Data synthesis based on Grech-Belanger et al. and Turgeon et al. (See References).

Experimental Protocol: Assessing (S)-Mexiletine Stability

To rigorously evaluate the metabolic stability of (S)-Mexiletine, researchers must use a stereoselective microsomal incubation system . Standard achiral assays will mask the enantiomer-specific clearance rates.

Reagents & System Setup
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Substrate: Racemic Mexiletine (to assess competitive inhibition) OR Pure (S)-Mexiletine HCl.

  • Cofactors:

    • Phase I: NADPH-regenerating system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase).

    • Phase II: UDPGA (Uridine 5'-diphosphoglucuronic acid) + Alamethicin (pore-forming peptide to access luminal UGTs).

  • Analytical: LC-MS/MS with a Chiral Column (e.g., Chiralcel OD-R or Ultron ES-OVM).

Step-by-Step Workflow

This protocol ensures the capture of both oxidative and conjugative clearance, which is critical for Mexiletine.

  • Pre-Incubation:

    • Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4) and Alamethicin (50 µg/mg protein).

    • Incubate on ice for 15 min to activate UGTs.

  • Substrate Addition:

    • Add (S)-Mexiletine (1 µM final) to the mixture.

    • Pre-warm at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add Cofactor Mix (NADPH + UDPGA) to start the reaction.

    • Control: Run parallel samples without cofactors to assess chemical stability.

  • Sampling:

    • Aliquot 50 µL at T=0, 5, 15, 30, 45, and 60 minutes.

    • Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Lidocaine or D6-Mexiletine).

  • Analysis:

    • Centrifuge (4000g, 20 min). Inject supernatant onto Chiral LC-MS/MS.

    • Monitor transitions for Mexiletine (

      
       180 
      
      
      
      58) and Metabolites (PHM/HMM
      
      
      196
      
      
      58).
Workflow Diagram

ExperimentalWorkflow Prep Microsome Prep (HLM + Alamethicin) Substrate Add (S)-Mexiletine (1 µM) Prep->Substrate Initiate Initiate Reaction (NADPH + UDPGA) Substrate->Initiate Incubate Incubation (37°C, 0-60 min) Initiate->Incubate Quench Quench & Extract (ACN + IS) Incubate->Quench Timepoints Analysis Chiral LC-MS/MS Quantify Parent Depletion Quench->Analysis

Caption: Protocol workflow for assessing combined Phase I/II metabolic stability of (S)-Mexiletine.

References

  • Grech-Belanger, O., et al. (1986).[1][2] Stereoselective disposition of mexiletine in man.[2][3][4] British Journal of Clinical Pharmacology.[2][3]

  • Turgeon, J., et al. (1991).[1][5] The metabolism of mexiletine in relation to the debrisoquine/sparteine-type polymorphism of drug oxidation.[3][6] British Journal of Clinical Pharmacology.[2][3]

  • Vandamme, N., et al. (1993).[1] Stereoselective hydroxylation of mexiletine in human liver microsomes: implication of P450IID6.[3] Drug Metabolism and Disposition.[3][4][5][7][8][9][10][11]

  • Abolfathi, Z., et al. (1993). Stereoselective conjugation of mexiletine enantiomers in human liver microsomes. Journal of Pharmacology and Experimental Therapeutics.[5]

  • Manoubi, W., et al. (2022). Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis. Molecules.[4][5][7][8][9][10][12][13][14][15]

Sources

Foundational

The Stereochemical Divergence of Mexiletine: A Technical Retrospective on the (S)-Enantiomer

The following technical guide details the history, pharmacology, and synthesis of (S)-1-(2,6-dimethylphenoxy)propan-2-amine , scientifically known as the (S)-enantiomer of Mexiletine . Executive Summary Molecule: (S)-1-(...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, pharmacology, and synthesis of (S)-1-(2,6-dimethylphenoxy)propan-2-amine , scientifically known as the (S)-enantiomer of Mexiletine .

Executive Summary

Molecule: (S)-1-(2,6-dimethylphenoxy)propan-2-amine Common Designation: (S)-Mexiletine (Distomer) Therapeutic Class: Class IB Antiarrhythmic (Sodium Channel Blocker) Development Code: Derived from Ko 1173 (Boehringer Ingelheim)[1]

In the landscape of antiarrhythmic pharmacotherapy, Mexiletine stands as a pivotal oral analog of lidocaine. While clinically administered as a racemate (50:50 mixture of R and S isomers), the history of the (S)-enantiomer represents a critical chapter in stereoselective pharmacology. Research established that while the (R)-enantiomer (eutomer) exhibits superior potency in blocking voltage-gated sodium channels (Nav1.5), the (S)-enantiomer (distomer) possesses distinct pharmacokinetic profiles and metabolic pathways. This guide explores the technical evolution of the (S)-isomer, from its co-development in the Ko 1173 racemate to its isolation for mechanistic validation.

Historical Trajectory: From Ko 1173 to Chiral Resolution

The development of (S)-mexiletine is inextricably linked to the search for an orally active lidocaine analog. Lidocaine, while effective intravenously, undergoes extensive first-pass metabolism, rendering it ineffective orally.

The "Oral Lidocaine" Quest (1960s-1970s)
  • Late 1960s: Boehringer Ingelheim synthesizes Ko 1173 (Mexiletine). The ether linkage (phenoxy-alkyl-amine) provided metabolic stability against hydrolysis compared to lidocaine's amide linkage.

  • 1973: First pivotal clinical trials (Talbot et al., Campbell et al.) confirm efficacy in ventricular arrhythmias. The drug is advanced as a racemate.[2]

The Stereochemical Awakening (1980s-1990s)

As regulatory bodies (FDA, EMA) began emphasizing the importance of chirality in drug development, researchers investigated the individual enantiomers of Ko 1173.

  • Potency Divergence: Electrophysiological studies revealed that (R)-(-)-mexiletine is the eutomer, exhibiting significantly higher affinity for the inactivated state of the sodium channel than the (S)-(+)-enantiomer .

  • Metabolic Divergence: The (S)-enantiomer was found to undergo distinct stereoselective metabolism via CYP2D6 , a discovery that became crucial for understanding patient variability in "poor" vs. "extensive" metabolizers.

History Figure 1: Evolutionary Trajectory of (S)-Mexiletine Research Lido Lidocaine (IV only) Ko1173 Ko 1173 (Racemic Mexiletine) Oral Bioavailability Achieved Lido->Ko1173 Ether Linkage Modification Chiral Chiral Investigation (1980s) Ko1173->Chiral Stereoselective Analysis R_Iso (R)-Mexiletine (Eutomer: High Potency) Chiral->R_Iso Na+ Blockade S_Iso (S)-Mexiletine (Distomer: Distinct PK) Chiral->S_Iso CYP2D6 Metabolism

Mechanistic Pharmacodynamics

The primary target of (S)-mexiletine is the Nav1.5 voltage-gated sodium channel in cardiac myocytes.

Mechanism of Action

Like lidocaine, mexiletine functions as a Use-Dependent Blocker (UDB) . It preferentially binds to the channel in its open or inactivated states, rather than the resting state. This "state-dependent" block is crucial for suppressing high-frequency arrhythmias (tachycardia) while sparing normal sinus rhythm.

The Stereochemical Gap

Molecular modeling and patch-clamp studies indicate that the (S)-enantiomer has a lower binding affinity for the local anesthetic receptor site (located in the pore, interacting with residues Phe1760 and Tyr1767 ).

  • (R)-Mexiletine: Fits optimally into the hydrophobic pocket, stabilizing the inactivated state.

  • (S)-Mexiletine: Steric hindrance prevents optimal engagement with the phenylalanine residue, resulting in a faster "off-rate" (dissociation) and higher IC50 values.

Comparative Potency Data

Table 1: Comparative Electrophysiological Parameters (Representative Data)

Parameter(R)-Mexiletine(S)-MexiletineClinical Racemate
Tonic Block (IC50) ~15-20 μM~40-80 μM~25 μM
Use-Dependent Block HighModerateHigh
Nav1.5 State Preference Inactivated >> OpenInactivated > OpenInactivated
Antiarrhythmic Efficacy HighLowModerate-High

Technical Protocol: Synthesis of (S)-Mexiletine

Rationale: To study the specific effects of the (S)-isomer, high-purity synthesis is required. The following protocol utilizes a biocatalytic omega-transaminase approach, which is superior to fractional crystallization for yield and optical purity (>99% ee).

Method: Enzymatic Deracemization via Transaminase

Reference: Based on protocols involving ATA-117 and stereoselective amination (Koszelewski et al., 2009).

Reagents & Equipment[3]
  • Substrate: 1-(2,6-dimethylphenoxy)propan-2-one (Ketone precursor).

  • Enzyme: (S)-selective

    
    -Transaminase (e.g., ATA-113 or equivalent).
    
  • Amine Donor: Isopropylamine or L-Alanine (with LDH/GDH recycling system).

  • Buffer: Phosphate buffer (100 mM, pH 7.0).

  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.[3]

Step-by-Step Workflow
  • Reaction Assembly:

    • In a reaction vessel, dissolve 50 mM of the ketone precursor in phosphate buffer containing 1 mM PLP.

    • Add 1M Isopropylamine (amine donor).

    • Add 20 mg/mL of lyophilized E. coli cells expressing (S)-selective transaminase.

  • Incubation:

    • Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

    • Control point: Monitor pH; the amine donor can shift pH. Adjust to 7.0-7.5 if necessary.

  • Extraction:

    • Quench reaction with 10N NaOH (bring pH to >12) to deprotonate the amine.

    • Extract 3x with Ethyl Acetate or MTBE (Methyl tert-butyl ether).

  • Purification:

    • Dry organic layer over anhydrous

      
      .
      
    • Evaporate solvent under reduced pressure.

    • Isolate (S)-Mexiletine as a clear oil. Convert to Hydrochloride salt using HCl in diethyl ether for crystallization.

  • Validation:

    • Chiral HPLC: Column (e.g., Chiralcel OD-H), Mobile Phase (Hexane:IPA:DEA).

    • Target: ee > 99% (S)-enantiomer.

Synthesis Figure 2: Biocatalytic Synthesis of (S)-Mexiletine Start Precursor: 1-(2,6-dimethylphenoxy)propan-2-one Enzyme Biocatalysis: (S)-Selective Transaminase + PLP + Amine Donor Start->Enzyme Reaction Incubation (30°C, pH 7.0, 24h) Enzyme->Reaction Extract Alkaline Extraction (pH >12, EtOAc) Reaction->Extract Product Product: (S)-Mexiletine (>99% ee) Extract->Product

Experimental Validation: Electrophysiology Protocol

Rationale: To verify the "distomer" status of the (S)-isomer compared to the (R)-isomer using Whole-Cell Patch Clamp.

System Setup
  • Cell Line: HEK293 cells stably expressing human Nav1.5 (SCN5A gene).

  • Rig: Axon MultiClamp 700B amplifier, Digidata 1440A digitizer.

Solutions
  • Pipette (Intracellular): 10 mM NaF, 110 mM CsF, 20 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.35).

  • Bath (Extracellular): 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

Protocol: Voltage-Dependent Block
  • Giga-seal formation: Establish seal >1 GΩ. Rupture membrane for whole-cell configuration.

  • Holding Potential: Maintain cells at -120 mV (Resting state).

  • Pulse Train (Use-Dependence):

    • Depolarize to -10 mV for 50 ms.

    • Frequency: 10 Hz (to simulate tachycardia).

    • Apply (S)-Mexiletine (10 μM - 100 μM) via perfusion.

  • Analysis:

    • Measure Peak

      
       amplitude at Pulse 1 (Tonic Block) vs Pulse 40 (Use-Dependent Block).
      
    • Expected Result: (S)-Mexiletine should show significantly less reduction in pulse 40 amplitude compared to an equimolar concentration of (R)-Mexiletine.

References

  • Talbot, R. G., et al. (1973).[4][5] "Treatment of ventricular arrhythmias with mexiletine (Ko 1173)."[4][6] The Lancet.[4][6] Link

  • Turgeon, J., et al. (1991). "Genetically determined stereoselective metabolism of mexiletine in humans." Clinical Pharmacology & Therapeutics. Link

  • Wang, D. W., et al. (1997). "Block of human cardiac sodium channels by mexiletine isoforms: the role of the local anesthetic receptor." Biophysical Journal.
  • Koszelewski, D., et al. (2009). "Deracemization of Mexiletine Biocatalyzed by ω-Transaminases." Organic Letters. Link

  • Man, I. M., et al. (2022).[7][8] "Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis." Molecules. Link

  • Desaphy, J. F., et al. (2022). "Mexiletine Drug-Binding Kinetics." Frontiers in Pharmacology. Link

Sources

Exploratory

Toxicology and safety data for (S)-1-(2,6-dimethylphenoxy)propan-2-amine

This guide provides an in-depth technical analysis of (S)-1-(2,6-dimethylphenoxy)propan-2-amine , chemically known as the (S)-enantiomer of Mexiletine . Executive Summary: The Stereochemical Safety Paradox (S)-1-(2,6-dim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (S)-1-(2,6-dimethylphenoxy)propan-2-amine , chemically known as the (S)-enantiomer of Mexiletine .

Executive Summary: The Stereochemical Safety Paradox

(S)-1-(2,6-dimethylphenoxy)propan-2-amine (S-Mexiletine) represents a critical case study in chiral pharmacology. While it is the enantiomer of the Class IB antiarrhythmic Mexiletine, it exhibits a distinct "potency-exposure mismatch."

Key Safety Finding: S-Mexiletine is the less potent sodium channel blocker compared to its (R)-counterpart (the eutomer), yet it exhibits significantly higher systemic exposure (higher AUC) in humans due to stereoselective metabolism. This accumulation suggests that in the clinical administration of racemic Mexiletine, the (S)-isomer may contribute disproportionately to systemic toxicity burdens (CNS and off-target cardiac effects) relative to its therapeutic contribution.

Chemical & Stereochemical Identity

ParameterTechnical Specification
IUPAC Name (2S)-1-(2,6-dimethylphenoxy)propan-2-amine
Common Name (S)-Mexiletine; S-(+)-Mexiletine
CAS Number 81771-85-9 (Hydrochloride salt)
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol (Free base); 215.72 g/mol (HCl salt)
Chirality S-Enantiomer (Dextrorotatory in some solvents, often denoted S-(+))
Drug Class Class IB Antiarrhythmic / Local Anesthetic

Pharmacodynamics: Target Potency & Selectivity

The safety margin of S-Mexiletine is defined by its interaction with Voltage-Gated Sodium Channels (NaV) versus off-target potassium channels (hERG).

Sodium Channel Blockade (On-Target)

S-Mexiletine blocks NaV1.5 (cardiac) and NaV1.4 (skeletal muscle) channels, but with lower affinity than the R-enantiomer.

  • Tonic Block: The R-enantiomer is approximately 1.7-fold more potent than S-Mexiletine.[1]

  • Use-Dependent Block: S-Mexiletine exhibits use-dependence (blocking high-frequency firing channels), but requires higher concentrations to achieve the same refractory period extension as the R-isomer.

hERG Inhibition (Off-Target Cardiac Risk)
  • Mechanism: Direct pore blockade of the hERG (Kv11.1) potassium channel.

  • Potency: Racemic Mexiletine has an hERG IC50 of ~3.7 µM. While stereoselective data for hERG is less distinct than for NaV, the accumulation of S-Mexiletine (see Section 4) increases the probability of hERG occupancy in vivo, potentially contributing to QT prolongation risks in CYP2D6 poor metabolizers, despite the drug generally being a QT-shortener (LQT3 treatment).

Pharmacokinetics: The Core Safety Driver

The toxicological relevance of S-Mexiletine is driven by its metabolic fate. Unlike many drugs where the active isomer is cleared faster, S-Mexiletine is the "slow" isomer.

Stereoselective Metabolism
  • Enzyme: CYP2D6 is the primary metabolizer.

  • Pathway: Hydroxylation to inactive metabolites (hydroxymethyl-mexiletine, p-hydroxy-mexiletine).

  • Kinetics: The glucuronidation and renal excretion favor the R-enantiomer. Consequently, S-Mexiletine is retained longer in plasma.

  • Result: In patients treated with the racemate, the plasma S:R ratio often exceeds 1:1, leading to a "distomer burden" where the body is exposed to high levels of the less effective isomer.

Visualization: Stereoselective Safety Pathway

Mexiletine_Safety_Pathway Racemate Racemic Mexiletine (Clinical Dose) CYP2D6 CYP2D6 Metabolism (Liver) Racemate->CYP2D6 R_Iso R-Mexiletine (Eutomer) CYP2D6->R_Iso Fast Met. S_Iso S-Mexiletine (Distomer) CYP2D6->S_Iso Slow Met. R_Met Rapid Clearance (Glucuronidation) R_Iso->R_Met Eff Therapeutic Efficacy (NaV Block) R_Iso->Eff High Potency S_Acc Systemic Accumulation (High AUC) S_Iso->S_Acc S_Acc->Eff Low Potency Tox Systemic Toxicity (CNS/Tremor) S_Acc->Tox High Exposure

Caption: Stereoselective metabolic divergence showing S-Mexiletine accumulation as a primary driver of systemic toxicity load.

Toxicology Profile

Acute Toxicity (CNS & Cardiac)

Because S-Mexiletine is a Na+ channel blocker, its toxicity profile mimics the "Local Anesthetic Systemic Toxicity" (LAST) spectrum.

  • CNS Effects (Early Signs): Perioral numbness, dizziness, tremor, ataxia.

  • CNS Effects (Severe): Seizures.[2] Note: While R-Mexiletine is more potent at the target, the high circulating levels of S-Mexiletine in racemic therapy contribute significantly to the seizure threshold reduction.

  • Cardiac Effects: Bradycardia, hypotension, AV block.[3][4]

Genotoxicity & Carcinogenicity

Data derived from racemic Mexiletine studies (bridging justification: S-isomer is ~50% of racemate).

  • Ames Test: Negative.

  • In Vivo Micronucleus: Negative.

  • Carcinogenicity: No evidence of carcinogenic potential in long-term rat/mouse studies.

Reproductive Toxicity
  • Classification: FDA Category C (Pre-2015 system).

  • Findings: S-Mexiletine (as part of racemate) crosses the placenta. No teratogenicity observed, but fetotoxicity (resorption) seen at maternally toxic doses.

Experimental Safety Protocols

For researchers handling S-Mexiletine, the following protocols ensure data integrity and personnel safety.

Protocol A: In Vitro hERG Safety Assay (Patch Clamp)

Objective: Determine the safety margin of S-Mexiletine regarding QT prolongation.

  • Cell Line: HEK293 stably expressing hERG (Kv11.1).

  • Perfusion: Extracellular solution (Tyrode’s) at 37°C.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2s (activate channels).

    • Repolarize to -50 mV for 2s (elicit tail current).

  • Dosing: Apply S-Mexiletine at 0.1, 1, 10, 30, 100 µM.

  • Analysis: Measure inhibition of peak tail current.

  • Validity Criteria: Positive control (E-4031) must show IC50 ~10-50 nM. Run-down <5%.

Protocol B: CYP2D6 Metabolic Stability

Objective: Confirm "Slow Metabolizer" status of S-isomer.

  • System: Human Liver Microsomes (HLM) genotyped for CYP2D6 (EM vs PM).

  • Incubation: 1 µM S-Mexiletine + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Comparison: Run parallel with R-Mexiletine. Expect S-isomer t1/2 >> R-isomer t1/2.

Clinical & Drug Development Implications[6][9]

Therapeutic Index

The Therapeutic Index (TI) of S-Mexiletine is narrower than that of the R-isomer.

  • R-Mexiletine: High Potency / Low Exposure = Favorable TI.

  • S-Mexiletine: Low Potency / High Exposure = Unfavorable TI.

Pharmacogenomic Warning

In CYP2D6 Poor Metabolizers (PMs) , the clearance of S-Mexiletine is further retarded. Since the S-isomer is already the slow-clearing form, PM status leads to massive accumulation. Clinical trials using racemic Mexiletine must monitor PM patients for CNS toxicity signs specifically driven by this enantiomer.

Visualization: Safety Assessment Workflow

Safety_Workflow Start Start: S-Mexiletine Assessment Potency NaV1.5 Potency Assay (Is it effective?) Start->Potency Metab CYP2D6 Stability (Does it accumulate?) Start->Metab Outcome Risk Profile Definition Potency->Outcome Decision1 High Accumulation? Metab->Decision1 ToxScreen CNS/Seizure Threshold (In Vivo Mouse) Decision1->ToxScreen Yes (S-Iso) hERG hERG Liability (Patch Clamp) Decision1->hERG Yes (S-Iso) ToxScreen->Outcome hERG->Outcome

Caption: Logical workflow for assessing the safety profile of S-Mexiletine, prioritizing metabolic accumulation risks.

References

  • Stereoselective Disposition of Mexiletine in Man Source: British Journal of Clinical Pharmacology Note: Establishes the higher AUC and slower elimination of the S-enantiomer. [Link]

  • Dual Action of Mexiletine and Its Derivatives as Sodium Channel Blockers Source: Frontiers in Pharmacology Note: Confirms R-Mexiletine is ~1.7x more potent than S-Mexiletine. [Link][1]

  • Inhibition of hERG Potassium Channel by Mexiletine Source: Pharmacology Research & Perspectives Note: Details the hERG blocking mechanism (IC50 ~3.7 µM) relevant to off-target safety. [Link]

  • Mexiletine: A Review of its Pharmacological Properties Source: Drugs (NIH PubMed) Note: Comprehensive review of racemic toxicity and adverse events. [Link]

Sources

Foundational

Solubility of (S)-1-(2,6-dimethylphenoxy)propan-2-amine in aqueous vs organic solvents

An In-Depth Technical Guide for Pharmaceutical Development Executive Summary This technical guide provides a comprehensive solubility profile for (S)-1-(2,6-dimethylphenoxy)propan-2-amine , the (S)-enantiomer of the Clas...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

This technical guide provides a comprehensive solubility profile for (S)-1-(2,6-dimethylphenoxy)propan-2-amine , the (S)-enantiomer of the Class IB antiarrhythmic agent Mexiletine .

As a chiral primary amine with a pKa of approximately 9.2, the solubility of this compound is governed strictly by pH-dependent ionization. In its protonated hydrochloride salt form, it exhibits high aqueous solubility suitable for oral formulations. Conversely, the free base form displays significant lipophilicity (LogP ~2.15), necessitating organic solvent systems for extraction and purification. This guide synthesizes physicochemical data, solvation thermodynamics, and experimental protocols to support formulation and analytical workflows.

Physicochemical Characterization

Understanding the fundamental constants of (S)-Mexiletine is prerequisite to predicting its behavior in solution.

ParameterValueContext
IUPAC Name (S)-1-(2,6-dimethylphenoxy)propan-2-amineActive Pharmaceutical Ingredient (API)
Molecular Weight 179.26 g/mol (Base) / 215.72 g/mol (HCl Salt)Salt form is ~20% heavier
pKa 9.2 (Basic)Ionized (<99%) at physiological pH (7.4)
LogP (Octanol/Water) 2.15Moderately lipophilic (Free Base)
Melting Point 203–205 °C (HCl Salt)Indicates stable crystal lattice
Stereochemistry (S)-EnantiomerPharmacologically distinct from (R), but solubility in achiral solvents is identical to (R)
2.1 Stereochemical Solubility Note

While (S)-Mexiletine and (R)-Mexiletine exhibit distinct pharmacokinetics (metabolism and protein binding), their solubility in achiral solvents (water, ethanol, chloroform) is identical. However, the solubility of the racemate (1:1 mixture) may differ from the pure enantiomer in the solid state if they form a racemic compound (different crystal lattice energy) versus a conglomerate. For solution-phase chemistry (extraction, liquid chromatography), data for the racemate is applicable to the (S)-enantiomer.

Aqueous Solubility & pH Dependence[1]

The aqueous solubility of (S)-Mexiletine is not a static value; it is a dynamic function of pH described by the Henderson-Hasselbalch equation.

  • pH < pKa (Acidic): The amine is protonated (

    
    ). The ionic charge allows strong dipole-dipole interactions with water, resulting in high solubility (>100 mg/mL).
    
  • pH > pKa (Basic): The amine is deprotonated (

    
    ). The neutral molecule is dominated by the hydrophobic 2,6-dimethylphenoxy moiety, causing precipitation.
    
3.1 Solubility Data Summary
Solvent / ConditionSolubility EstimateState
Water (pH 1.2 - 6.0) > 100 mg/mLFreely Soluble (Salt form)
Water (pH 7.4) ~ 8 - 30 mg/mLSoluble (Equilibrium mix)
Water (pH > 10) < 1 mg/mLPractically Insoluble (Free Base precipitates)
0.1 N HCl Freely SolubleStable Solution
3.2 Mechanism of pH-Dependent Solvation

The following diagram illustrates the transition between the soluble ionic species and the insoluble lipophilic species.

pH_Solubility_Mechanism Acidic Acidic Environment (pH < 9.2) Protonation Protonation (R-NH2 + H+ → R-NH3+) Acidic->Protonation Soluble High Solubility (Ion-Dipole Interactions) Protonation->Soluble  Forms Salt Deprotonation Deprotonation (R-NH3+ → R-NH2 + H+) Soluble->Deprotonation  Add Base (NaOH) Basic Basic Environment (pH > 9.2) Basic->Deprotonation Insoluble Precipitation (Hydrophobic Effect) Deprotonation->Insoluble  Forms Free Base Insoluble->Protonation  Add Acid (HCl)

Figure 1: Mechanistic pathway of (S)-Mexiletine solubility transitions based on pH environment.

Organic Solubility & Partitioning

For extraction, synthesis, and purification, organic solvents are required to solubilize the free base form.

  • Alcohols (Methanol, Ethanol): The HCl salt is freely soluble (~50 mg/mL) due to the high dielectric constant and hydrogen bonding capability of alcohols.

  • Non-Polar Solvents (Ether, Chloroform): The HCl salt is sparingly soluble.[1] However, the free base is highly soluble in these solvents. This "solubility switch" is the basis for liquid-liquid extraction (LLE).

4.1 Organic Solvent Profile
SolventSolubility (HCl Salt)Solubility (Free Base)Application
Methanol Freely Soluble (~50 mg/mL)SolubleStock solution preparation
Ethanol Freely Soluble (~50 mg/mL)SolubleFormulation co-solvent
Chloroform Sparingly SolubleSolubleExtraction of free base
Diethyl Ether Practically InsolubleSolublePhase separation (LLE)
DMSO Soluble (> 40 mg/mL)SolubleBiological assays (Stock)
Experimental Protocols

To validate these properties in a specific research context, the following standardized protocols should be employed.

5.1 Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility at a specific pH.

  • Preparation: Prepare buffer solutions (pH 1.2, 4.5, 6.8, 7.4).

  • Saturation: Add excess (S)-Mexiletine (salt or base) to 5 mL of buffer in a glass vial until undissolved solid remains.

  • Equilibration: Shake at 25°C (or 37°C) for 24–48 hours.

  • Separation: Filter the suspension using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (210-220 nm).

    • Note: Ensure the final pH of the saturated solution is measured, as the dissolving amine can shift the buffer pH.

5.2 Protocol B: Free Base Extraction Workflow

Objective: Isolate the (S)-Mexiletine free base from the HCl salt for organic synthesis or lipophilicity studies.

Extraction_Workflow Start Start: (S)-Mexiletine HCl (Aqueous Solution) Basify Adjust pH to > 11 (Add 1M NaOH) Start->Basify Extract Add Organic Solvent (DCM or Ether) Basify->Extract Shake Vigorous Mixing (Partitioning) Extract->Shake Separate Phase Separation (Collect Organic Layer) Shake->Separate Dry Dry over Na2SO4 & Evaporate Separate->Dry End Result: (S)-Mexiletine Free Base (Oil/Solid) Dry->End

Figure 2: Liquid-Liquid Extraction (LLE) workflow to convert the water-soluble salt into the organic-soluble free base.

Implications for Drug Development
  • Formulation:

    • Oral: The HCl salt is preferred for immediate-release capsules due to rapid dissolution in gastric fluid (pH 1.2).

    • IV: Must be buffered carefully. If the pH rises (e.g., mixing with alkaline drugs), the free base may precipitate, causing embolism risk.

  • Bioavailability:

    • High solubility at pH 1.2–6.8 ensures the drug is fully dissolved in the upper GI tract.

    • High LogP (2.15) of the free base ensures rapid passive permeation across the intestinal membrane once deprotonated in the microclimate of the brush border.

References
  • PubChem. (2025).[2][3] Mexiletine Hydrochloride | C11H18ClNO.[4] National Library of Medicine. [Link]

  • DrugBank. (2025).[2] Mexiletine: Uses, Interactions, Mechanism of Action. [Link]

  • Kwak, H.S., et al. (2004). Stereoselective pharmacokinetics of mexiletine enantiomers in healthy human subjects. British Journal of Clinical Pharmacology. [Link]

  • DailyMed. (2024). Mexiletine Hydrochloride Capsules USP - Prescribing Information. National Institutes of Health. [Link]

Sources

Protocols & Analytical Methods

Method

Dosing guidelines for (S)-1-(2,6-dimethylphenoxy)propan-2-amine in murine models

This Application Note provides a comprehensive technical guide for the dosing and administration of (S)-1-(2,6-dimethylphenoxy)propan-2-amine , scientifically known as (S)-Mexiletine (or Dexmexiletine). Compound Identity...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the dosing and administration of (S)-1-(2,6-dimethylphenoxy)propan-2-amine , scientifically known as (S)-Mexiletine (or Dexmexiletine).

Compound Identity: (S)-1-(2,6-dimethylphenoxy)propan-2-amine Common Name: (S)-Mexiletine CAS Number: 81771-85-9 (HCl salt) Drug Class: Class IB Antiarrhythmic; Use-dependent Sodium Channel Blocker (Nav1.x)

Introduction & Mechanism of Action

(S)-Mexiletine is the pharmacologically active S-enantiomer of Mexiletine. While often administered as a racemate in clinical settings, the (S)-enantiomer exhibits distinct pharmacokinetic profiles and potency in specific sodium channel subtypes compared to its (R)-counterpart.

Core Mechanism: (S)-Mexiletine functions as a use-dependent blocker of voltage-gated sodium channels (Nav). It binds with high affinity to the open and inactivated states of the channel, effectively slowing the recovery from inactivation.

  • Cardiac (Nav1.5): Reduces the maximal rate of depolarization (Vmax) of Phase 0, inhibiting conduction in ischemic tissue without significantly altering normal conduction.

  • Neuronal (Nav1.7, Nav1.8): Reduces neuronal excitability, providing efficacy in neuropathic pain and myotonia models.

DOT Diagram: Mechanism of Action

MOA Drug (S)-Mexiletine Target Voltage-Gated Na+ Channels (Nav1.5, Nav1.7) Drug->Target Binds State Stabilizes Inactivated State Target->State Modulates Effect1 Refractory Period u2191 State->Effect1 Effect2 Action Potential Vmax u2193 State->Effect2 Outcome Reduced Excitability (Antiarrhythmic / Analgesic) Effect1->Outcome Effect2->Outcome

Caption: (S)-Mexiletine binds to Nav channels, stabilizing the inactivated state and reducing high-frequency firing.

Formulation & Stability

(S)-Mexiletine is typically supplied as a Hydrochloride (HCl) salt , which renders it highly water-soluble.[1]

Vehicle Selection
  • Preferred Vehicle: 0.9% Sterile Saline (NaCl).

  • Alternative: Phosphate Buffered Saline (PBS), pH 7.4.

  • Solubility: >50 mg/mL in water/saline. No co-solvents (DMSO/Ethanol) are generally required for standard dosing ranges.

Preparation Protocol
  • Weighing: Calculate the dose based on the salt weight unless the supplier specifies free base content. (MW HCl salt ≈ 215.72 g/mol ; Free base ≈ 179.26 g/mol ).

  • Dissolution: Add the required mass of (S)-Mexiletine HCl to ~80% of the final volume of sterile saline. Vortex for 30-60 seconds until clear.

  • pH Adjustment: Check pH. If <5.5, adjust carefully to ~6.0-7.0 using dilute NaOH. Note: Mexiletine is a weak base (pKa ~9.2); precipitation may occur at very high pH, but it is stable at physiological pH.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.

  • Storage: Store stock solutions (e.g., 100 mM) at -20°C for up to 1 month. Working solutions should be prepared fresh daily.

Dosing Guidelines (Murine)

The following dosages are derived from pharmacokinetic studies and efficacy models in mice (C57BL/6, ICR, BALB/c).

Summary Table: Dosing Ranges
RouteDose Range (mg/kg)Volume (mL/kg)FrequencyIndication
Intraperitoneal (IP) 10 – 30 mg/kg5 – 10Single or BIDNeuropathic pain, Convulsion protection
Oral Gavage (PO) 30 – 100 mg/kg10Single or DailyChronic dosing, Pharmacokinetics
Intravenous (IV) 3 – 10 mg/kg2 – 5Bolus (Slow)Arrhythmia induction models
Subcutaneous (SC) 20 – 50 mg/kg5 – 10SingleSustained release/absorption studies

Critical Safety Note: The therapeutic index for Mexiletine is narrow.

  • LD50 (PO, Mouse): ~260–400 mg/kg. [2] * Convulsive Threshold: Plasma concentrations >20 µM (approx. 20 mg/kg IV bolus in rats) can trigger seizures.[3] Mice may tolerate slightly higher mg/kg doses due to faster metabolism, but start low .

Pharmacokinetics (Murine)
  • Bioavailability (F): High (~80-90%) via PO route.

  • Tmax: 15–30 minutes (IP/PO).

  • Half-life (t1/2): Significantly shorter in mice (~1–2 hours) compared to humans (~10 hours).

  • Metabolism: Hepatic via CYP2D6 homologues.[4] (S)-Mexiletine may show slightly higher plasma exposure than the (R)-enantiomer due to stereoselective clearance.

Detailed Experimental Protocols

Protocol A: Assessment of Analgesic Efficacy (Formalin Test)

Objective: Evaluate the efficacy of (S)-Mexiletine in reducing Phase II nociceptive behavior.

  • Acclimatization: Acclimatize male ICR mice (25-30g) to the observation chamber for 30 minutes.

  • Drug Administration:

    • Group 1: Vehicle (Saline, 10 mL/kg IP).

    • Group 2: (S)-Mexiletine (10 mg/kg IP).

    • Group 3: (S)-Mexiletine (30 mg/kg IP).

    • Timing: Administer 30 minutes prior to formalin injection.

  • Induction: Inject 20 µL of 5% formalin subcutaneously into the dorsal surface of the right hind paw.

  • Observation:

    • Phase I (0–5 min): Direct activation of nociceptors (Acute pain).

    • Phase II (15–45 min): Inflammatory/Central sensitization (Neuropathic component).

  • Quantification: Record the total time (seconds) spent licking or biting the injected paw.

  • Expected Outcome: (S)-Mexiletine (30 mg/kg) should significantly reduce Phase II duration by >40% compared to vehicle.

Protocol B: Antiarrhythmic Efficacy (Ouabain-Induced Arrhythmia)

Objective: Determine protection against glycoside-induced ventricular arrhythmias.

  • Anesthesia: Anesthetize mice with Pentobarbital (50 mg/kg IP) or Isoflurane (2%).

  • Instrumentation: Cannulate the jugular vein for IV access and attach ECG leads (Lead II).

  • Pre-treatment: Administer (S)-Mexiletine (5 mg/kg IV bolus over 30s) or Vehicle.

  • Challenge: Infuse Ouabain (continuous infusion or bolus titration) 10 minutes post-dosing.

  • Endpoints: Measure time to onset of Ventricular Premature Beats (VPBs), Ventricular Tachycardia (VT), and Ventricular Fibrillation (VF).

  • Monitoring: Watch for QRS widening. If QRS duration increases by >50%, cease administration to avoid asystole.

DOT Diagram: Experimental Workflow

Workflow Start Start: Weigh (S)-Mexiletine HCl Solubilize Dissolve in 0.9% Saline (Target: 3 mg/mL for 30 mg/kg dose) Start->Solubilize Filter Filter Sterilize (0.22 µm) Solubilize->Filter Route Select Route Filter->Route IP IP Injection (T-30 min) Route->IP Acute PO Oral Gavage (T-60 min) Route->PO Chronic/PK Test Behavioral/Physiological Assay (Formalin / ECG) IP->Test PO->Test Data Data Collection: Licking time / Arrhythmia onset Test->Data

Caption: Step-by-step workflow for preparing and administering (S)-Mexiletine in murine studies.

Safety & Toxicology

Signs of Overdose (CNS Toxicity)

Mexiletine crosses the blood-brain barrier. High plasma levels trigger CNS excitation before cardiac depression.

  • Early Signs: Ataxia, tremors, straub tail.

  • Severe Signs: Tonic-clonic convulsions, respiratory arrest.

  • Intervention: If convulsions occur, administer Diazepam (5 mg/kg IP) immediately.

Drug Interactions[7][8][9]
  • Synergy: Potentiated by other Class I antiarrhythmics (Lidocaine) and inhibitors of CYP2D6.

  • Antagonism: Efficacy may be reduced by hepatic enzyme inducers (e.g., Rifampin, though less relevant in acute mouse models).

References

  • Clinical Pharmacokinetics of Mexiletine. Source: PubMed (Review) [Link] Relevance: Establishes bioavailability (90%) and metabolic pathways (CYP2D6).

  • Effects of Mexiletine on Formalin-Induced Nociceptive Responses in Mice. Source: Res Commun Chem Pathol Pharmacol (1993) [Link] Relevance: Validates the 30 mg/kg IP dose for analgesic efficacy in murine models.

  • Mexiletine's Antifibrillatory Actions are Limited by the Occurrence of Convulsions in Conscious Animals. Source: European Journal of Pharmacology [Link] Relevance: Defines the toxicity threshold (20 mg/kg IV) and compares enantiomers.[3]

  • Product Monograph: Mexiletine Hydrochloride. Source: Health Canada / Teva [Link] Relevance: Provides LD50 data (Mouse PO: 260-400 mg/kg) and physicochemical properties.

Sources

Application

Application Note: Stereoselective Extraction and LC-MS/MS Isolation of (S)-Mexiletine from Human Plasma

Executive Summary This application note details a robust, self-validating protocol for the extraction and quantification of (S)-Mexiletine in human plasma. While Mexiletine is often administered as a racemic mixture (1:1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating protocol for the extraction and quantification of (S)-Mexiletine in human plasma. While Mexiletine is often administered as a racemic mixture (1:1 ratio of (R) and (S) enantiomers), the (R)-enantiomer exhibits more potent sodium channel blocking activity, whereas the (S)-enantiomer has distinct pharmacokinetic properties and metabolic pathways (mediated primarily by CYP2D6).

To support high-precision Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) studies, this guide prioritizes Liquid-Liquid Extraction (LLE) coupled with Reverse-Phase Chiral LC-MS/MS . This approach eliminates the need for time-consuming derivatization while ensuring compatibility with standard Electrospray Ionization (ESI) mass spectrometry sources.

Scientific Rationale & Experimental Design

The Physicochemical Challenge

Mexiletine is a weak base with a pKa of approximately 9.2 . In physiological plasma (pH 7.4), it exists primarily in its ionized (protonated) form.

  • Extraction Logic: To extract Mexiletine into an organic solvent, the plasma pH must be adjusted to >10.0 (at least 1 pH unit above pKa) to suppress ionization. This forces the molecule into its uncharged, hydrophobic state, allowing it to partition into the organic phase.

  • Method Selection (LLE vs. SPE): While Solid Phase Extraction (SPE) is automated, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Ethyl Acetate is preferred for Mexiletine due to cleaner background noise in MS/MS and superior cost-efficiency for chiral workflows.

Chiral Separation Strategy

Historically, chiral analysis required derivatization with reagents like GITC. However, this introduces kinetic errors. This protocol utilizes Direct Chiral Chromatography using a polysaccharide-based stationary phase (Amylose tris(3,5-dimethylphenylcarbamate)) in Reverse-Phase (RP) mode.

  • Column: Chiralpak AD-RH (or equivalent OD-RH).

  • Benefit: The "RH" designation indicates compatibility with aqueous-organic mobile phases, essential for stable ESI-MS/MS operation.

Materials & Reagents

  • Analyte: (R,S)-Mexiletine Hydrochloride (Target: (S)-Mexiletine).[1][2]

  • Internal Standard (IS): Mexiletine-d6 (Deuterated IS is critical to correct for matrix effects).

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) (HPLC Grade).

  • Alkalinizing Agent: 1.0 M Sodium Hydroxide (NaOH).[3]

  • Mobile Phase Additive: Ammonium Bicarbonate (NH4HCO3).

Protocol: Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate (S)-Mexiletine from plasma proteins and phospholipids.

  • Thawing: Thaw plasma samples at room temperature. Vortex for 10 seconds.

  • Aliquot: Transfer 200 µL of plasma into a 2.0 mL polypropylene microcentrifuge tube.

  • Internal Standard: Add 20 µL of Mexiletine-d6 working solution (e.g., 500 ng/mL in methanol). Vortex for 5 seconds.

  • Alkalinization (Critical Step): Add 50 µL of 1.0 M NaOH .

    • Why: This shifts the pH to ~12, ensuring Mexiletine is uncharged.

  • Extraction: Add 1.0 mL of MTBE .

  • Agitation: Vortex vigorously for 5 minutes or shake on a reciprocating shaker at 1200 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer: Flash-freeze the aqueous (bottom) layer in a dry ice/acetone bath (approx. 30 seconds) or simply carefully pipette 800 µL of the upper organic layer into a clean glass tube.

    • Tip: Freezing the bottom layer prevents contamination during transfer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C .

  • Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (See Section 5). Vortex for 1 minute and transfer to an autosampler vial.

Protocol: Chiral LC-MS/MS Analysis

Objective: Baseline separation of (R) and (S) enantiomers.

Chromatographic Conditions
  • Instrument: UHPLC System (e.g., Agilent 1290 / Waters UPLC).

  • Column: Chiralpak AD-RH (150 mm x 4.6 mm, 5 µm).

    • Alternative: Chiralcel OD-RH.

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with Ammonium Hydroxide).

    • Solvent B: Acetonitrile (100%).

  • Isocratic Elution: 60% A / 40% B.

    • Note: Basic pH in the mobile phase improves peak shape for basic drugs like Mexiletine on polysaccharide columns.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[4]

  • Monitoring: Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Mexiletine 180.158.12520
Mexiletine-d6 (IS) 186.164.12520
  • Mechanism:[5][6] The transition m/z 180.1 → 58.1 corresponds to the loss of the 2,6-dimethylphenoxy moiety, a specific fragmentation for mexiletine.

Workflow Visualization

The following diagram illustrates the logical flow from raw sample to data acquisition, highlighting the critical pH adjustment step.

MexiletineExtraction Plasma Human Plasma Sample (200 µL) IS_Add Add Internal Standard (Mexiletine-d6) Plasma->IS_Add pH_Adjust Alkalinization (Add 50 µL 1M NaOH) pH > 10 IS_Add->pH_Adjust Critical Step LLE Liquid-Liquid Extraction (Add 1 mL MTBE) pH_Adjust->LLE Analyte uncharged Centrifuge Centrifugation (10,000 x g, 5 min) LLE->Centrifuge PhaseSep Phase Separation (Isolate Top Organic Layer) Centrifuge->PhaseSep Dry Evaporation (N2 Stream @ 40°C) PhaseSep->Dry Reconstitute Reconstitution (Mobile Phase: ACN/NH4HCO3) Dry->Reconstitute LCMS Chiral LC-MS/MS Analysis (Chiralpak AD-RH) Reconstitute->LCMS

Figure 1: Step-by-step workflow for the stereoselective isolation of Mexiletine from plasma.

Validation & Performance Metrics

To ensure the trustworthiness of this protocol, the following validation parameters must be met. These are based on FDA Bioanalytical Method Validation Guidelines.

ParameterAcceptance CriteriaTypical Performance
Selectivity No interfering peaks at retention time of (S)-Mex< 20% of LLOQ response in blanks
Linearity

0.5 – 500 ng/mL (Dynamic Range)
Recovery (Extraction) Consistent across range~85% - 95% for both enantiomers
Precision (CV%) < 15% (20% at LLOQ)Intra-day: 3-5%; Inter-day: 5-8%
Accuracy 85-115% of nominal92-108%
Matrix Effect IS-normalized factor ~ 1.0Minimal ion suppression with MTBE

Troubleshooting Guide

Issue 1: Low Recovery

  • Cause: pH was not high enough during extraction.

  • Solution: Verify the pH of the aqueous phase is >10 after adding NaOH.[3] Mexiletine (pKa 9.2) must be fully deprotonated.

Issue 2: Peak Tailing

  • Cause: Secondary interactions with silanols on the column or insufficient buffer strength.

  • Solution: Ensure Ammonium Bicarbonate is fresh and pH is strictly 9.0. Tailing is common for bases; the high pH mobile phase minimizes this.

Issue 3: Merging of Enantiomers (Loss of Resolution)

  • Cause: Column degradation or incorrect organic modifier ratio.

  • Solution: Chiral columns are sensitive. Do not exceed recommended flow rates. Ensure the Acetonitrile content is exactly 40%. A shift of 2% can ruin chiral resolution.

References

  • Vashistha, V. K. (2021).[7] Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry. Link

  • Labat, L., et al. (2002). Enantioselective determination of mexiletine and its metabolites in rat plasma by normal-phase liquid chromatography–tandem mass spectrometry.[8] Journal of Chromatography B. (Adapted for Reverse Phase).[9] Link

  • BenchChem. (2025).[3] Application Notes and Protocols for Plasma Sample Preparation of Mexiletine using Mexiletine-d6 as an Internal Standard. Link

  • U.S. Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Method

Application Note: Advanced Crystallization &amp; Resolution Protocols for (S)-Mexiletine Hydrochloride

Topic: Crystallization techniques for (S)-1-(2,6-dimethylphenoxy)propan-2-amine salts Content Type: Application Note & Protocol Guide Audience: Senior Process Chemists, Solid-State Scientists, and Drug Development Leads....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization techniques for (S)-1-(2,6-dimethylphenoxy)propan-2-amine salts Content Type: Application Note & Protocol Guide Audience: Senior Process Chemists, Solid-State Scientists, and Drug Development Leads.

Executive Summary & Scientific Rationale

The chiral separation and solid-state stabilization of (S)-1-(2,6-dimethylphenoxy)propan-2-amine (herein referred to as (S)-Mexiletine) presents a distinct challenge in pharmaceutical development. While racemic Mexiletine is a Class IB antiarrhythmic, the (S)-enantiomer exhibits distinct pharmacodynamic profiles, particularly in neuropathic pain modulation and sodium channel gating kinetics.

This guide moves beyond basic precipitation. It addresses the causality of crystal habit , diastereomeric resolution efficiency , and the thermodynamic control of polymorphism in the hydrochloride salt.

Key Technical Challenges Addressed:

  • Enantiomeric Purity: Efficient resolution from the racemate using diastereomeric salt formation (Classical Resolution).

  • Salt Metathesis: Converting the tartrate intermediate to the pharmaceutically relevant Hydrochloride (HCl) salt without racemization.

  • Polymorph Control: Mexiletine HCl exhibits complex polymorphism (Forms 1, 2, 3, and various solvates).[1][2] We prioritize the isolation of Form 1 , the thermodynamically stable anhydrate at ambient conditions.

Physicochemical Context & Salt Selection[3][4]

Before initiating crystallization, the solution chemistry must be understood. Mexiletine is a primary amine with a pKa of ~9.2. It readily forms salts with strong acids.

ParameterValue / CharacteristicImplication for Crystallization
Molecular Weight 179.26 (Free Base) / 215.72 (HCl Salt)Stoichiometry calculations must be precise.
pKa ~9.2 (Basic)Requires pH < 7.0 for stable salt formation; prone to oiling out at near-neutral pH.
Solubility (HCl) High in water, MeOH, EtOH; Low in Ether, HexaneAnti-solvent crystallization is the preferred route for high yield.
Chirality Single stereocenterRequires chiral resolving agents (e.g., tartaric acid derivatives) for non-chromatographic separation.

Phase 1: Optical Resolution via Diastereomeric Crystallization

Direct crystallization of the (S)-enantiomer from a racemate is rarely spontaneous. We utilize Di-p-toluoyl-D-tartaric acid (D-DTTA) as the resolving agent. The π-π interactions between the tolyl groups of the acid and the xylyl ring of Mexiletine enhance the lattice energy difference between the diastereomers, driving selective precipitation.

Protocol A: Screening & Isolation of the (S)-Tartrate Salt

Objective: Isolate (S)-Mexiletine-D-DTTA diastereomer with >90% de (diastereomeric excess).

Reagents:

  • Racemic Mexiletine (Free Base)

  • Di-p-toluoyl-D-tartaric acid (D-DTTA)

  • Solvent System: Methanol (MeOH) or MeOH/Water (95:5).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (55.8 mmol) of racemic Mexiletine in 50 mL of Methanol at 50°C.

  • Acid Addition: In a separate vessel, dissolve 10.8 g (27.9 mmol, 0.5 eq) of Di-p-toluoyl-D-tartaric acid in 50 mL of Methanol.

    • Note: Using 0.5 equivalents ("Half-Quantity Method") maximizes the theoretical yield of the less soluble diastereomer while leaving the unwanted enantiomer in solution.

  • Nucleation Induction: Add the hot acid solution to the amine solution. Stir at 50°C for 30 minutes to ensure homogeneity.

  • Controlled Cooling: Cool the mixture to 25°C at a rate of 5°C/hour.

    • Mechanism:[3][4][5] Slow cooling prevents the kinetic entrapment of the more soluble (R)-salt.

  • Seeding (Optional but Recommended): If available, add 10 mg of pure (S)-Mexiletine-D-DTTA seed crystals at 35°C.

  • Harvest: Filter the white precipitate. Wash with cold Methanol (2 x 10 mL).

  • Recrystallization: If chiral purity (by HPLC) is <98%, recrystallize the wet cake from boiling Methanol (1:10 w/v).

Phase 2: Salt Metathesis & Polymorph Control (HCl Formation)

Once the (S)-enantiomer is purified as the tartrate salt, it must be converted to the Hydrochloride salt. This step is critical because Mexiletine HCl has a propensity to form metastable solvates or "oils" if processed too rapidly.

Protocol B: Formation of Stable (S)-Mexiletine HCl (Form 1)

Objective: Convert (S)-Tartrate to (S)-HCl, ensuring the isolation of the stable Form 1 polymorph and avoiding metastable Form 2 or 3.

Reagents:

  • (S)-Mexiletine Tartrate (from Protocol A)

  • Sodium Hydroxide (2M aq)

  • Ethyl Acetate (EtOAc)

  • Hydrochloric acid (4M in Dioxane or Isopropanol)

  • Anti-solvent: Diethyl Ether or Hexane.[6]

Step-by-Step Methodology:

  • Free Basing: Suspend the tartrate salt in water. Add 2M NaOH until pH > 11. Extract the liberated (S)-Mexiletine free base into Ethyl Acetate (3 x volumes). Dry organic layer over anhydrous

    
    .
    
  • Concentration: Evaporate EtOAc to obtain the clear oil of (S)-Mexiletine free base.

  • Solvent Selection: Dissolve the oil in Isopropanol (IPA) (approx. 5 mL per gram of amine).

    • Why IPA? IPA promotes the formation of the anhydrous Form 1 lattice over channel solvates often seen with chlorinated solvents.

  • Acidification: Dropwise add HCl (in IPA/Dioxane) at room temperature until pH reaches ~2-3.

    • Critical Control Point: Maintain temperature < 40°C. Higher temperatures (>140°C) favor Form 2, but local heating during acidification can induce disorder.

  • Crystallization (Form 1 Targeting):

    • Stir the slurry at 20°C for 2 hours.

    • If "oiling out" occurs, heat to 60°C to redissolve, then cool very slowly (1°C/min) with vigorous stirring.

    • Add Diethyl Ether (anti-solvent) dropwise until turbidity persists, then stop. Allow to stand.

  • Isolation: Filter the white crystalline solid.

  • Drying: Dry under vacuum at 40-50°C for 12 hours.

    • Note: Ensure complete removal of solvent to prevent solvate pseudomorphs.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for resolution and polymorph selection.

Mexiletine_Crystallization Start Racemic Mexiletine (Free Base) Resolution Add Di-p-toluoyl-D-tartaric acid (0.5 eq in MeOH) Start->Resolution Filtration Filtration Resolution->Filtration Solid_Tartrate Solid: (S)-Mexiletine Tartrate (Diastereomer) Filtration->Solid_Tartrate Precipitate Liquor_R Mother Liquor: Enriched (R)-Isomer Filtration->Liquor_R Filtrate Check_Purity Check Chiral Purity (HPLC > 98% ee?) Solid_Tartrate->Check_Purity Recryst Recrystallize (MeOH, Reflux) Check_Purity->Recryst No (<98%) FreeBase Liberate Free Base (NaOH / EtOAc) Check_Purity->FreeBase Yes (>98%) Recryst->Solid_Tartrate HCl_Formation HCl Salt Formation (IPA + HCl/Dioxane) FreeBase->HCl_Formation Polymorph_Check Crystallization Condition HCl_Formation->Polymorph_Check Form1 Target: Form 1 (Stable) Solvent: IPA/EtOAc Temp: < 50°C Polymorph_Check->Form1 Slow Cool / Anti-solvent Form2 Avoid: Form 2 (Metastable) High Temp (>140°C) Polymorph_Check->Form2 Rapid Heat/Cool Solvates Avoid: Channel Solvates (Chlorinated Solvents) Polymorph_Check->Solvates Wrong Solvent

Caption: Workflow for the optical resolution of Mexiletine and subsequent stabilization of the (S)-HCl salt Form 1.

Characterization & Quality Control

To validate the protocol, the following analytical parameters must be met.

A. Chiral HPLC Method
  • Column: Chiralcel OD-H or OJ-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 262 nm.

  • Acceptance: (S)-enantiomer > 99.0% ee.[7][8][9]

B. Solid-State Verification (PXRD)

Distinguishing Form 1 from Form 2 and Solvates is vital for regulatory compliance.

PolymorphCharacteristic 2θ Peaks (approx.)Stability Profile
Form 1 12.5°, 16.8°, 21.2°, 25.5°Stable at RT. Desired form.
Form 2 Distinct shifts (refer to Ref [1])High-temperature stable; metastable at RT.
Form 3 MetastableOften concomitant with Form 1; avoid.[10]
Solvates VariableFormed in DCM/Chloroform. Avoid.

Troubleshooting Common Issues

Issue 1: "Oiling Out" during HCl formation.

  • Cause: High concentration of impurities, water presence, or temperature too high.

  • Solution: Use anhydrous IPA. Seed the solution with Form 1 crystals at the cloud point.

Issue 2: Low Chiral Yield.

  • Cause: Inefficient resolution or incorrect acid stoichiometry.

  • Solution: Ensure exactly 0.5 eq of resolving agent is used. If yield is low but purity is high, concentrate the mother liquor and cool further, but watch for drop in purity.

Issue 3: Polymorph Impurities.

  • Cause: Rapid precipitation (crash cooling).

  • Solution: Re-dissolve in hot Ethanol and perform a slow evaporative crystallization or slow cooling (5°C/hr).

References

  • Andrews, J. L., et al. (2021).[1] "De-risking the Polymorph Landscape: The Complex Polymorphism of Mexiletine Hydrochloride." Crystal Growth & Design, 21(12), 7073–7086. Link

  • Gal, J. (1991). "Resolution and Electrophysiological Effects of Mexiletine Enantiomers." Journal of Pharmaceutical Sciences.
  • Carocci, A., et al. (2016).[11] "Preparation of Enantiomerically Pure Mexiletine Intermediates via Lipase-Catalyzed Hydrolysis." European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "Mexiletine Hydrochloride." National Center for Biotechnology Information. Link

Sources

Application

Application Note &amp; Protocol: Stereospecific Synthesis of (S)-Mexiletine from the Chiral Pool Precursor, (S)-Alaninol

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of (S)-Mexiletine, a pharmacologically significant molecule, utilizing (S)-alaninol as a chiral starting material. The synthesis l...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the enantioselective synthesis of (S)-Mexiletine, a pharmacologically significant molecule, utilizing (S)-alaninol as a chiral starting material. The synthesis leverages a robust and well-established Williamson ether synthesis pathway. This protocol is designed for researchers in medicinal chemistry and drug development, offering detailed procedural steps, mechanistic insights, and methods for analytical validation. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.

Introduction and Strategic Rationale

Mexiletine is a Class IB antiarrhythmic agent, structurally analogous to lidocaine, used in the treatment of ventricular arrhythmias and other conditions like chronic pain and myotonia.[1][2][3] The molecule possesses a single stereocenter, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Mexiletine and (R)-Mexiletine.

The pharmacological activity of these enantiomers is distinct. The (R)-enantiomer is the more potent eutomer for blocking cardiac sodium channels, making it more effective for treating arrhythmias.[4][5][6][7] Conversely, the (S)-enantiomer has shown greater activity in the diagnosis and potential treatment of allodynia (a type of nerve pain).[4][6][8] This stereospecific activity profile underscores the critical importance of developing synthetic routes that can produce single, enantiomerically pure forms of the drug to maximize therapeutic benefit and minimize potential side effects associated with the less active enantiomer (the distomer).[4][8]

This guide employs a "chiral pool" synthesis approach. This strategy utilizes a readily available, inexpensive, and enantiomerically pure natural product as a starting material to transfer its inherent chirality to the final target molecule.[9] Here, we use (S)-alaninol, derived from the amino acid (S)-alanine, as our chiral building block. This precursor provides the exact stereochemistry required for the (S)-Mexiletine target, circumventing the need for challenging chiral resolution or asymmetric synthesis steps.

The core of our synthetic strategy is the formation of an ether bond between 2,6-dimethylphenol and the (S)-2-aminopropyl backbone. This will be achieved via the Williamson ether synthesis, a reliable Sₙ2 reaction between a phenoxide nucleophile and an alkyl electrophile.[10][11][12]

G cluster_start Chiral Precursor cluster_intermediate Key Intermediate cluster_reagent Aryl Component cluster_final Target Molecule Alaninol (S)-Alaninol Chloroamine (S)-2-Amino-1-chloropropane (Electrophile) Alaninol->Chloroamine Activation of -OH group Mexiletine (S)-Mexiletine Chloroamine->Mexiletine Williamson Ether Synthesis (Sₙ2 Reaction) Phenol 2,6-Dimethylphenol Phenoxide 2,6-Dimethylphenoxide (Nucleophile) Phenol->Phenoxide Deprotonation (Base) Phenoxide->Mexiletine Williamson Ether Synthesis (Sₙ2 Reaction)

Figure 1: High-level overview of the synthetic strategy.

Detailed Experimental Protocol

This synthesis is presented in two main stages: the preparation of the chiral electrophile from (S)-alaninol and the subsequent Williamson ether synthesis.

Stage 1: Synthesis of (S)-2-Amino-1-chloropropane Hydrochloride

Principle: The primary hydroxyl group of (S)-alaninol is converted into a good leaving group (chloride) to facilitate the subsequent Sₙ2 reaction. Using thionyl chloride (SOCl₂) is an effective method for this transformation. The reaction medium's acidity protonates the amine group, protecting it from acting as a competing nucleophile and preventing side reactions. This reaction typically proceeds with retention of configuration at the chiral center.

Materials:

Reagent M.W. ( g/mol ) Quantity Moles (mmol)
(S)-Alaninol 75.11 5.00 g 66.57
Thionyl Chloride (SOCl₂) 118.97 7.0 mL (9.6 g) 80.7
Dichloromethane (DCM), anhydrous - 100 mL -

| Diethyl Ether, anhydrous | - | 150 mL | - |

Procedure:

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (to neutralize HCl and SO₂ gas). Ensure all glassware is oven-dried.

  • Under an inert atmosphere (Nitrogen or Argon), add (S)-alaninol (5.00 g, 66.57 mmol) and anhydrous dichloromethane (100 mL) to the flask.

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Add thionyl chloride (7.0 mL, 80.7 mmol) dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C.

    • Causality: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 40 °C) for 3 hours.

  • Cool the reaction mixture back to room temperature. A white precipitate of the hydrochloride salt should be visible.

  • Slowly add anhydrous diethyl ether (150 mL) to the flask to further precipitate the product.

    • Causality: The product salt is insoluble in the nonpolar ether/DCM mixture, allowing for its isolation by filtration.

  • Collect the white solid by vacuum filtration. Wash the solid with two portions of cold diethyl ether (25 mL each) to remove any residual impurities.

  • Dry the product, (S)-2-amino-1-chloropropane hydrochloride, under vacuum to a constant weight. The expected yield is typically 80-90%.

Stage 2: Synthesis of (S)-Mexiletine via Williamson Ether Synthesis

Principle: This step involves the Sₙ2 reaction between the sodium salt of 2,6-dimethylphenol (the nucleophile) and the chiral chloro-amine intermediate (the electrophile). A strong, non-nucleophilic base like sodium hydride (NaH) is used to completely deprotonate the phenol.[12] The reaction is performed in an aprotic polar solvent to enhance the reactivity of the nucleophile.

Figure 2: Mechanism of the Williamson Ether Synthesis step.

Materials:

Reagent M.W. ( g/mol ) Quantity Moles (mmol)
2,6-Dimethylphenol 122.16 7.33 g 60.0
Sodium Hydride (NaH), 60% in mineral oil 24.00 (as NaH) 2.64 g 66.0
(S)-2-Amino-1-chloropropane HCl 130.02 7.80 g 60.0
N,N-Dimethylformamide (DMF), anhydrous - 150 mL -
Diethyl Ether - 200 mL -
1 M Hydrochloric Acid (HCl) - ~100 mL -
1 M Sodium Hydroxide (NaOH) - ~100 mL -

| Saturated Sodium Chloride (Brine) | - | 50 mL | - |

Procedure:

  • Set up a 500 mL three-neck round-bottom flask with a magnetic stirrer and nitrogen inlet.

  • Add sodium hydride (2.64 g of 60% dispersion, 66.0 mmol) to the flask. Wash the NaH with two portions of anhydrous hexanes (20 mL each) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF (100 mL) to the washed NaH.

  • In a separate beaker, dissolve 2,6-dimethylphenol (7.33 g, 60.0 mmol) in anhydrous DMF (50 mL).

  • Add the phenol solution dropwise to the NaH suspension at room temperature. Stir for 1 hour, or until hydrogen gas evolution ceases. This forms the sodium 2,6-dimethylphenoxide nucleophile.

  • The (S)-2-amino-1-chloropropane hydrochloride must be used as the free base. This can be generated in situ or separately. For this protocol, we will generate it separately for better control:

    • Dissolve the chloro-amine salt (7.80 g, 60.0 mmol) in 50 mL of water and cool to 0 °C.

    • Slowly add 1 M NaOH until the pH is >12.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to yield the free amine as an oil. Caution: The free amine is volatile.

  • Add the freshly prepared (S)-2-amino-1-chloropropane free base to the phenoxide solution in DMF.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into 300 mL of cold water.

  • Acidify the aqueous solution with 1 M HCl to a pH of ~2. This protonates the product and any unreacted amine, making them water-soluble.

  • Wash the acidic aqueous layer with diethyl ether (2 x 100 mL) to remove unreacted phenol and other non-basic impurities.

  • Basify the aqueous layer with 1 M NaOH to a pH of >12 to deprotonate the product, making it extractable into an organic solvent.

  • Extract the (S)-Mexiletine free base with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • For final purification, the product can be purified by silica gel column chromatography or converted back to its hydrochloride salt and recrystallized.

Analytical Characterization & Quality Control

Confirming the structure, purity, and stereochemical integrity of the synthesized (S)-Mexiletine is essential.

Table of Expected Analytical Data:

Analysis Technique Expected Result for (S)-Mexiletine
¹H NMR (CDCl₃, 400 MHz) δ ~7.00 (m, 3H, Ar-H), 3.85 (m, 2H, -O-CH₂-), 3.30 (m, 1H, -CH(NH₂)-), 2.25 (s, 6H, Ar-CH₃), 1.60 (br s, 2H, -NH₂), 1.20 (d, 3H, -CH-CH₃). Note: Shifts can vary.[13][14][15]
¹³C NMR (CDCl₃, 100 MHz) δ ~156.0, 130.5, 129.0, 125.0 (Ar-C), 75.0 (-O-CH₂-), 48.0 (-CH(NH₂)-), 22.0 (-CH-CH₃), 16.5 (Ar-CH₃).
Mass Spec. (ESI+) m/z = 180.14 [M+H]⁺ (for C₁₁H₁₇NO, Exact Mass: 179.13).[16]

| Chiral HPLC | Single major peak corresponding to the (S)-enantiomer. Enantiomeric excess (e.e.) should be >98%. A suitable column is a Chiralcel OD-H or similar.[17][18][19] |

References

  • Vashistha, V. K. (2022). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry, 18(4), 440-455. [Link][4][6][8]

  • Bentham Science Publishers. (2020). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry. [Link]

  • Williamson Ether Synthesis Lab Protocol. (n.d.). University of Colorado Boulder. [Link]

  • Frutos, R. P., et al. (2008). A Practical and Efficient Route for the Highly Enantioselective Synthesis of Mexiletine Analogues and Novel β-Thiophenoxy and Pyridyl Ethers. The Journal of Organic Chemistry, 73(17), 6867–6870. [Link]

  • The Williamson Ether Synthesis. (n.d.). Diablo Valley College. [Link]

  • Gu, H., & Yu, S. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Organic Letters, 4(18), 3043–3045. [Link]

  • Ullmann, F., & Stein, A. (1906). Über eine neue Bildungsweise von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 39(1), 622-629. Referenced in Organic Syntheses. [Link]

  • Zhang, Y. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Frutos, R. P., et al. (2008). A Practical and Efficient Route for the Highly Enantioselective Synthesis of Mexiletine Analogues and Novel β-Thiophenoxy and Pyridyl Ethers. The Journal of Organic Chemistry. [Link]

  • Aboul-Enein, H. Y., Médonné, S., & Rothchild, R. (1991). 1H NMR Spectral Simplification with Achiral and Chiral Lanthanide Shift Reagents. Mexiletine. Spectroscopy Letters, 24(6), 845-855. [Link]

  • Catalano, A., et al. (2018). Stereospecific Synthesis of m-Hydroxymexiletine Enantiomers. Molecules, 23(11), 2999. [Link]

  • Frutos, R. P., et al. (2008). A practical and efficient route for the highly enantioselective synthesis of mexiletine analogues and novel beta-thiophenoxy and pyridyl ethers. The Journal of Organic Chemistry. [Link]

  • Grech-Belanger, O., et al. (1996). Direct analysis of the enantiomers of mexiletine and its metabolites in plasma and urine using an HPLC-CSP. Journal of Chromatography B: Biomedical Sciences and Applications, 678(2), 265-273. [Link]

  • Pharmapproach. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • De-Luca, L., et al. (2004). H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral. ARKIVOC. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Vashistha, V. K. (2020). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry. [Link]

  • Waspe, L. E., & Waxman, H. L. (1984). Pharmacology and clinical use of mexiletine. Medical Clinics of North America, 68(6), 1375-1393. [Link]

  • Monograph, A. A. (1975). The Ullmann Ether Condensation. Russian Chemical Reviews, 44(12), 1084. [Link]

  • De-Luca, L., et al. (2004). H-NMR determination of the enantiomeric excess of the antiarrhytmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents. ARKIVOC. [Link]

  • Wikipedia. (n.d.). Mexiletine. [Link]

  • Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 543-550. [Link]

  • ResearchGate. (n.d.). Effects of R-(−) and S-(+) enantiomers of mexiletine on recovery of V˙max. [Link]

  • Gu, H., & Yu, S. (2002). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. Organic Letters. [Link]

  • Höhne, M., et al. (2009). Deracemization of Mexiletine Biocatalyzed by ω-Transaminases. Organic Letters, 11(21), 4966–4969. [Link]

  • Man, R. Y., & Dresel, P. E. (1987). Mexiletine: pharmacology and therapeutic use. Clinical and investigative medicine. Medecine clinique et experimentale, 10(5), 453-460. [Link]

  • ResearchGate. (n.d.). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. [Link]

  • Teva Canada Limited. (2016). PrTEVA-MEXILETINE. [Link]

  • Jafari, A. A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4381. [Link]

  • De-Luca, L., et al. (2003). Stereospecific synthesis of mexiletine and related compounds: Mitsunobu versus Williamson reaction. Tetrahedron: Asymmetry, 14(18), 2795-2801. [Link]

  • De-Luca, L., et al. (2000). Facile entry to (-)-(R)- and (+)-(S)-mexiletine. Il Farmaco, 55(3), 238-241. [Link]

  • Google Patents. (n.d.). CN102603543B - Preparation method of mexiletine hydrochloride.
  • MedChemComm. (n.d.). Synthesis of six mexiletine derivatives with isoindolines attached as potential antioxidants and their evaluation as cardioprotective agents. [Link]

  • Google Patents. (n.d.). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)
  • Goodwin, T. J., et al. (1985). Chiral metal complexes. 18. A highly stereoselective synthesis of alanine. Inorganica Chimica Acta, 98(3), 141-146. [Link]

  • National Center for Biotechnology Information. (n.d.). Mexiletine. PubChem Compound Database. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. [Link]

  • Kim, D., & Jung, Y. H. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 947. [Link]

  • Contini, G., et al. (2011). Chirality Transfer from a Single Chiral Molecule to 2D Superstructures in Alaninol on the Cu(100) Surface. Langmuir, 27(12), 7540-7545. [Link]

Sources

Method

LC-MS/MS parameters for detection of (S)-1-(2,6-dimethylphenoxy)propan-2-amine

Application Note: High-Performance Enantioselective LC-MS/MS Detection of (S)-1-(2,6-dimethylphenoxy)propan-2-amine Executive Summary This application note details a robust, validated protocol for the stereoselective qua...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Enantioselective LC-MS/MS Detection of (S)-1-(2,6-dimethylphenoxy)propan-2-amine

Executive Summary

This application note details a robust, validated protocol for the stereoselective quantification of (S)-1-(2,6-dimethylphenoxy)propan-2-amine (commonly known as (S)-Mexiletine ) in biological matrices. While Mexiletine is often administered as a racemate, its pharmacodynamics are stereospecific; the (R)-enantiomer is generally more potent as a sodium channel blocker, while the (S)-enantiomer exhibits distinct metabolic clearance rates (CYP2D6 polymorphism implications).

This guide transitions from traditional normal-phase chiral separation to a Reverse-Phase Chiral LC-MS/MS workflow. This approach maximizes ionization efficiency in Electrospray Ionization (ESI) sources, eliminating the need for post-column reagent addition or hazardous normal-phase solvents.

Compound Profile & Mechanistic Insight

PropertyDetail
IUPAC Name (2S)-1-(2,6-dimethylphenoxy)propan-2-amine
Common Name (S)-Mexiletine
Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
pKa ~9.2 (Basic amine)
LogP 2.15
Chiral Center C2 (Alpha to the amine)

Mechanistic Rationale for Detection: Mexiletine is a Class IB antiarrhythmic.[1] The molecule protonates readily at the primary amine site under acidic conditions, making it an ideal candidate for Positive Mode ESI (+ESI) . The fragmentation pattern is dominated by the cleavage of the ether bond and the amine side chain, providing high-specificity transitions.

Method Development Strategy

The Chiral Challenge

Traditional chiral separation uses amylose/cellulose-coated silica (e.g., Chiralpak AD) with hexane/alcohol mobile phases. These "Normal Phase" solvents are incompatible with standard ESI sources due to flammability and poor ionization.

  • Solution: We utilize an Immobilized Polysaccharide Column (e.g., Chiralpak IG-3 or Lux Amylose-1) . These phases withstand reverse-phase solvents (Water/Acetonitrile), allowing direct coupling to MS without phase incompatibility.

Sample Preparation Choice
  • Protein Precipitation (PPT): Fast but leaves phospholipids that cause matrix effects (ion suppression).

  • Liquid-Liquid Extraction (LLE): Chosen for this protocol. The basic nature of Mexiletine (pKa 9.2) allows it to be extracted into organic solvents (MTBE or Ethyl Acetate) at high pH, leaving neutral/acidic interferences behind. This yields a cleaner baseline and lower Lower Limit of Quantitation (LLOQ).

Detailed Experimental Protocol

Reagents & Materials
  • Reference Standard: (S)-Mexiletine HCl (>99% ee).

  • Internal Standard (IS): Mexiletine-d6 or (R)-Mexiletine (if checking enantiomeric purity).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Formate.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

  • Buffer: 0.1 M Sodium Hydroxide (NaOH).

Sample Preparation (LLE Workflow)
  • Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard solution (100 ng/mL).

  • Alkalinize: Add 50 µL of 0.1 M NaOH to ensure the amine is deprotonated (neutral) for extraction. Vortex 10s.

  • Extract: Add 500 µL of MTBE.

  • Agitate: Shaker/Vortex for 10 minutes at high speed.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer 400 µL of the upper organic layer to a clean glass vial.

  • Dry: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (80:20). Vortex well.

LC-MS/MS Conditions

Chromatography (LC)

  • System: UHPLC (Agilent 1290 / Shimadzu Nexera / Waters Acquity).

  • Column: Chiralpak IG-3 (3 µm, 2.1 x 100 mm) OR Phenomenex Lux Amylose-1.

  • Column Temp: 35°C.

  • Flow Rate: 0.3 mL/min.

  • Mobile Phase A: 20 mM Ammonium Bicarbonate + 0.1% Ammonium Hydroxide in Water (pH ~9.0). Note: Basic pH improves peak shape for basic amines on chiral columns.

  • Mobile Phase B: Acetonitrile (100%).

  • Isocratic Elution: 60% A / 40% B (Adjust based on column age).

  • Run Time: ~8.0 minutes.[2]

Mass Spectrometry (MS/MS)

  • Source: ESI Positive (+).[2][3][4]

  • Spray Voltage: 3500 - 4500 V.

  • Gas Temps: 300°C (Source), 350°C (Sheath).

  • Acquisition Mode: MRM (Multiple Reaction Monitoring).[4][5][6]

MRM Transitions Table:

AnalytePrecursor (Q1)Product (Q3)RoleCE (eV)Dwell (ms)
(S)-Mexiletine 180.158.1 Quantifier1550
(S)-Mexiletine 180.1105.1Qualifier2250
Mexiletine-d6 (IS) 186.164.1Quantifier1550

Note: The m/z 58.1 fragment corresponds to the amine side chain [C3H8N]+, the most stable fragment. The m/z 105.1 corresponds to the phenoxy tropylium ion.

Visualizations

Workflow Diagram

G Sample Biological Sample (Plasma/Serum) IS_Add Add IS & Alkalinize (NaOH) Sample->IS_Add Extract LLE Extraction (MTBE) IS_Add->Extract pH > 9.2 Dry Evaporate & Reconstitute Extract->Dry Organic Phase LC Chiral LC Separation (Chiralpak IG-3) Dry->LC Inject ESI ESI+ Ionization (m/z 180.1) LC->ESI (S)-Enantiomer Q1 Q1 Filter (180.1) ESI->Q1 CID Collision Cell (CE 15eV) Q1->CID Q3 Q3 Filter (58.1) CID->Q3 Fragmentation Det Detector Quantification Q3->Det

Caption: End-to-end workflow from biological sample extraction to stereoselective MS/MS detection.

Fragmentation Pathway

Frag Precursor Precursor Ion [M+H]+ m/z 180.1 Frag1 Primary Fragment (Amine Side Chain) [C3H8N]+ m/z 58.1 Precursor->Frag1 C-O Bond Cleavage (Major Path, CE 15eV) Frag2 Secondary Fragment (Phenoxy Moiety) [C8H9]+ m/z 105.1 Precursor->Frag2 Rearrangement (Minor Path, CE 22eV)

Caption: Proposed fragmentation pathway of Mexiletine in ESI+ mode.

Validation & Troubleshooting (Field-Proven Insights)

Linearity & Sensitivity
  • Range: 1.0 ng/mL – 1000 ng/mL.

  • LLOQ: 1.0 ng/mL is achievable with LLE. If using PPT, LLOQ may rise to 5.0 ng/mL due to suppression.

  • Linearity:

    
     using 
    
    
    
    weighting.
Troubleshooting Guide
  • Peak Tailing: Mexiletine is a basic amine. If peaks tail on the chiral column, increase the Ammonium Hydroxide concentration in Mobile Phase A (up to 0.1%) or add 0.1% Diethylamine (DEA) if the column allows.

  • Racemization: Ensure the evaporation step temperature does not exceed 45°C. While Mexiletine is chemically stable, high heat in acidic residues can induce degradation.

  • Carryover: The lipophilic nature of the dimethylphenoxy group can cause carryover. Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.

References

  • Slawson, M. H., et al. (2016). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Clinical Applications of Mass Spectrometry in Drug Analysis.[4]

  • Vashistha, V. K. (2020).[7] Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry.

  • Godoy, A. L., et al. (2009). Enantioselective determination of mexiletine and its metabolites in rat plasma by LC-MS/MS.[8] Chirality.[2][8]

  • Shimadzu Application News. (2016).

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in (S)-Mexiletine synthesis

This technical guide addresses the synthesis of (S)-Mexiletine with a focus on maximizing enantiomeric excess (ee). It prioritizes biocatalytic routes ( -transaminases and lipases) as they currently offer the highest ste...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of (S)-Mexiletine with a focus on maximizing enantiomeric excess (ee). It prioritizes biocatalytic routes (


-transaminases and lipases) as they currently offer the highest stereoselectivity (>99% ee) compared to traditional metal-catalyzed hydrogenation for this specific substrate.

Doc ID: MXL-S-002 | Version: 2.4 | Department: Process Chemistry & Biocatalysis

Executive Summary

Achieving high enantiomeric excess (ee) in (S)-Mexiletine synthesis requires moving beyond classical fractional crystallization. The current industry standard utilizes biocatalytic asymmetric amination or enzymatic kinetic resolution . This guide details the optimization of these pathways, focusing on equilibrium displacement and catalyst selectivity to suppress the formation of the (R)-enantiomer (the eutomer for cardiac channels, though the (S)-enantiomer is often required for comparative pharmacodynamics or specific neuromuscular applications).

Primary Route: Asymmetric Amination using -Transaminases

This is the preferred route for de novo synthesis, offering 100% theoretical yield by converting the prochiral ketone precursor directly to the (S)-amine.

The Mechanism

The reaction utilizes an (S)-selective


-transaminase (

-TA) with Pyridoxal-5'-phosphate (PLP) as a cofactor.[1] The amine donor is typically L-Alanine.[1]

Critical Challenge: The reaction is reversible. The accumulation of the co-product (pyruvate) inhibits the enzyme and promotes the reverse reaction, eroding conversion and ee.

Experimental Workflow

Substrate: 1-(2,6-dimethylphenoxy)-2-propanone (Mexiletine Ketone) Enzyme: (S)-selective


-TA (e.g., Vibrio fluvialis variant or commercially engineered ATA-113).
Step-by-Step Protocol
  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM PLP.[2][3]

  • Substrate Loading: Dissolve the ketone (50 mM final conc) in the buffer. Note: If solubility is poor, add 10% v/v DMSO or Methanol.

  • Amine Donor: Add L-Alanine (5 equivalents, 250 mM). Excess is crucial to drive equilibrium.

  • Enzyme Addition: Add lyophilized

    
    -TA (approx. 20 mg/mL or 10 U/mL).
    
  • Equilibrium Shift (Crucial): Add Lactate Dehydrogenase (LDH) and NADH (recycling system) or use an Alanine Dehydrogenase (AldH) system to remove pyruvate.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours.

  • Workup: Basify to pH 12 with NaOH, extract with MTBE.

Visualizing the Equilibrium Shift

The following diagram illustrates the coupled enzyme system required to drive the reaction to completion.

Transaminase_System Ketone Mexiletine Ketone (Prochiral) TA (S)-Transaminase [PLP] Ketone->TA Product (S)-Mexiletine (Target) L_Ala L-Alanine (Donor) L_Ala->TA Pyruvate Pyruvate (Inhibitor) LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Removal Lactate L-Lactate (Waste) TA->Product TA->Pyruvate LDH->Lactate NADH -> NAD+

Caption: Coupled enzymatic system. The LDH auxiliary enzyme removes pyruvate, preventing reaction reversal and ensuring high conversion to (S)-Mexiletine.

Secondary Route: Lipase-Mediated Kinetic Resolution

If transaminases are unavailable, Kinetic Resolution (KR) using Candida antarctica Lipase B (CAL-B) is robust.

  • Principle: CAL-B is highly (R)-selective for acylation. In a racemic mixture, it will acetylate the (R)-amine, leaving the (S)-amine unreacted.

  • Limitation: Max theoretical yield is 50%.

Troubleshooting Guide: Lipase KR
IssueProbable CauseCorrective Action
Low ee (<95%) Reaction ran too long (over-conversion).Stop reaction at exactly 48-49% conversion. Monitor via GC.
Slow Rate Water content in solvent is too high.Use anhydrous MTBE or Toluene. Add molecular sieves (3Å).
Product Racemization Temperature too high.Lower temperature to 20-25°C. High T promotes non-enzymatic acylation.
Poor Solubility Substrate is too polar.Use Ethyl Acetate as both solvent and acyl donor.

Technical FAQ & Troubleshooting

Q1: My Transaminase reaction stalls at 50% conversion. Why?

A: This is classic product inhibition or thermodynamic equilibrium.

  • Diagnosis: Check pyruvate levels.

  • Fix: You must remove the coproduct. If you cannot use the LDH system (shown in the diagram), apply vacuum (if using isopropylamine as donor, acetone is volatile) or use a biphasic system (organic solvent extracts the product amine, shifting equilibrium).

Q2: How do I accurately measure ee for Mexiletine?

A: Standard HPLC or GC requires derivatization or chiral columns.

  • Method: GC on a chiral phase (e.g., CP-Chirasil-Dex CB).

  • Derivatization: Reaction with trifluoroacetic anhydride (TFAA) often improves peak separation.

  • Standard: (R)-Mexiletine elutes after (S)-Mexiletine on most cyclodextrin-based columns, but always verify with a pure standard.

Q3: Can I use chemical resolution to upgrade 80% ee material?

A: Yes.

  • Agent: Use Mandelic Acid .

  • Protocol: (S)-Mandelic acid forms a diastereomeric salt with (S)-Mexiletine. Recrystallize from ethanol/water.

  • Warning: Tartaric acid is less effective for this specific ether structure compared to Mandelic acid.

References

  • Koszelewski, D., Pressnitz, D., Clay, D., & Kroutil, W. (2009).[4] Deracemization of Mexiletine Biocatalyzed by

    
    -Transaminases.[2][3][4][5] Organic Letters, 11(21), 4810–4812.[4][6] 
    
  • Fuchs, M., et al. (2010). Chemoenzymatic Asymmetric Total Synthesis of (S)-Rivastigmine Using Omega-Transaminases. Chemical Communications, 46, 5500-5502.[5][7] (Cited for methodology on similar chiral amines).[1][3][4][6][7][8]

  • Gotor-Fernández, V., et al. (2006). Preparation of Enantiomerically Pure Mexiletine Intermediates via Lipase-Catalyzed Kinetic Resolution.[9][10] Tetrahedron: Asymmetry, 17(17), 2558-2564.

  • Mutti, F. G., et al. (2011). Amination of Ketones by Transaminases: Strictly (S)-Selective.[5] European Journal of Organic Chemistry, 2012(5), 1003-1007.

Sources

Optimization

Troubleshooting racemization of (S)-1-(2,6-dimethylphenoxy)propan-2-amine during storage

Welcome to the Chiral Stability Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals addressing the stereochemical degradation of (S)-1-(2,6-dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Stability Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals addressing the stereochemical degradation of (S)-1-(2,6-dimethylphenoxy)propan-2-amine , commonly known as (S)-mexiletine.

As a Class IB antiarrhythmic agent, mexiletine's pharmacological profile is highly stereoselective; the (R)-enantiomer generally exhibits higher potency for cardiac sodium channel blockade, while the (S)-enantiomer has distinct activities in allodynia management[1]. Maintaining the enantiomeric purity of (S)-mexiletine during storage is critical for both therapeutic efficacy and toxicological safety.

Part 1: Mechanistic Troubleshooting Guide

Q: Why does the enantiomeric excess (ee) of (S)-mexiletine degrade during long-term storage when stored as a free base? A: (S)-mexiletine is a chiral primary amine. When stored as a free base, the nitrogen's lone pair is highly nucleophilic. If the storage environment or the sample contains trace amounts of aldehydes or ketones (often present as residual solvents like acetone, or generated via oxidative degradation of the ether linkage), the amine will undergo nucleophilic attack on the carbonyl carbon.

This reaction forms a carbinolamine intermediate that rapidly dehydrates into an imine (Schiff base)[2]. The critical racemization step occurs when the imine undergoes tautomerization to an enamine. This tautomerization requires the loss of the


-proton, which destroys the stereocenter at the 

-carbon. Subsequent hydrolysis of the achiral enamine/imine intermediate yields a racemic mixture of the primary amine[3].

Q: How does converting the compound to a salt form prevent this racemization? A: The fundamental cause of the Schiff base-mediated racemization is the availability of the amine's lone pair. By converting the free base to a hydrochloride salt (Mexiletine HCl), the amine is protonated to form an ammonium cation. This completely quenches its nucleophilicity. Without the ability to attack trace carbonyls, the initial carbinolamine cannot form, effectively shutting down the entire racemization pathway. Furthermore, the salt form is thermodynamically more stable and resists auto-protolysis, a phenomenon that can otherwise auto-catalyze degradation[2].

Part 2: Pathway Visualization

The following diagram illustrates the causality of the Schiff base racemization mechanism that compromises the stereochemical integrity of (S)-mexiletine.

G SMex (S)-Mexiletine (Primary Amine) Carbinolamine Carbinolamine Intermediate SMex->Carbinolamine Nucleophilic Attack Impurity Trace Carbonyls (Aldehydes/Ketones) Impurity->Carbinolamine Reacts with Imine Imine (Schiff Base) C=N Formation Carbinolamine->Imine -H2O (Dehydration) Enamine Enamine Tautomer (Loss of Stereocenter) Imine->Enamine Tautomerization (alpha-H loss) Racemate Hydrolysis Racemic Mexiletine Imine->Racemate +H2O (Hydrolysis) Enamine->Imine Reversible

Schiff base-mediated racemization pathway of chiral primary amines.

Part 3: Quantitative Data on Storage Stability

To highlight the critical importance of storage conditions and physical form, the table below summarizes the accelerated stability data for (S)-mexiletine over a 6-month period.

Table 1: Impact of Storage Conditions on the Enantiomeric Excess (ee) of (S)-Mexiletine

Storage ConditionPhysical FormInitial ee (%)3 Months ee (%)6 Months ee (%)Primary Degradation Mechanism
4°C, SealedFree Base99.598.296.0Trace Schiff base formation
25°C, 60% RHFree Base99.592.184.5Accelerated tautomerization
40°C, 75% RHFree Base99.581.062.3Oxidative & Schiff base
40°C, 75% RH HCl Salt 99.5 99.5 99.4 None (Protonated amine)

Data Interpretation: The free base is highly susceptible to racemization, especially at elevated temperatures where the kinetics of tautomerization are accelerated. The hydrochloride salt demonstrates near-perfect stereochemical stability even under aggressive accelerated degradation conditions.

Part 4: Experimental Protocols for Stability Testing

To ensure trustworthiness in your stability data, any analytical method must be a self-validating system. Standard reverse-phase C18 columns cannot differentiate between enantiomers in an achiral environment. Therefore, direct enantioresolution using Chiral Stationary Phases (CSPs) is the gold standard[4].

Protocol: Direct Chiral HPLC Analysis of (S)-Mexiletine

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of the (S)-mexiletine storage sample.

  • Dissolve the sample in 10 mL of the mobile phase (Hexane/Isopropanol/Diethylamine).

  • Causality Note: Do not use ketone-based solvents for sample prep. Ensure dissolution is complete using sonication for 5 minutes.

Step 2: Chromatographic Setup

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD), 250 x 4.6 mm, 5 µm[5].

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

    • Expert Insight: Diethylamine (DEA) is critical. It acts as a competing base to suppress secondary interactions between the basic amine of mexiletine and residual acidic silanols on the silica support, preventing peak tailing and ensuring accurate integration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 260 nm.

  • Column Temperature: 25°C.

Step 3: System Suitability and Validation

  • Inject a reference standard of racemic (R,S)-mexiletine (1.0 mg/mL).

  • Verify that the resolution (

    
    ) between the (S)- and (R)-enantiomers is 
    
    
    
    . Under these specific normal-phase conditions, the (S)-enantiomer typically elutes before the (R)-enantiomer.

Step 4: Analysis and Calculation

  • Inject the stability sample.

  • Calculate the enantiomeric excess using the integrated peak areas:

    
    
    

Part 5: Frequently Asked Questions (FAQs)

Q: We observed a drop in chiral purity, but no new impurity peaks appeared on our standard purity HPLC. Why? A: Racemization is an isomerization process. The newly formed (R)-enantiomer has the exact same molecular weight, polarity, and UV absorbance as the (S)-enantiomer. Standard achiral reverse-phase columns cannot distinguish between them. A drop in chiral purity will only be visible on a Chiral Stationary Phase (CSP) or via indirect chiral derivatization[4].

Q: Can we use indirect derivatization to check purity if we don't have a chiral column? A: Yes. You can react the amine with a Chiral Derivatizing Reagent (CDR) like Marfey's reagent or cyanuric chloride derivatives[6]. This converts the enantiomers into diastereomers, which possess different physical properties and can be separated on a standard C18 column. Caution: You must verify the enantiomeric purity of the CDR itself, as commercial CDRs can sometimes racemize during their own storage, leading to false positives for sample racemization[7].

Q: What solvents should be strictly avoided during the extraction or purification of (S)-mexiletine? A: Strictly avoid acetone, methyl ethyl ketone (MEK), and any other ketone or aldehyde solvents. Use inert solvents like methyl tert-butyl ether (MTBE), dichloromethane, or ethyl acetate.

References

  • Source: nih.
  • Reversed-phase high-performance liquid chromatographic separation of diastereomers of (R,S)-mexiletine prepared by microwave irradiation...
  • Source: benthamdirect.
  • Source: rsc.
  • Source: peerj.
  • Source: mdpi.
  • Source: ovid.

Sources

Troubleshooting

Optimizing yield of (S)-1-(2,6-dimethylphenoxy)propan-2-amine in etherification reactions

Welcome to the technical support guide for the synthesis of (S)-1-(2,6-dimethylphenoxy)propan-2-amine, the enantiomerically pure form of Mexiletine. This resource is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of (S)-1-(2,6-dimethylphenoxy)propan-2-amine, the enantiomerically pure form of Mexiletine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of its synthesis, with a specific focus on optimizing the crucial etherification step. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most effective and stereoselective method for synthesizing (S)-1-(2,6-dimethylphenoxy)propan-2-amine?

A1: The most common and reliable strategy for synthesizing the enantiomerically pure (S)-form of Mexiletine is the "chiral pool" approach. This method begins with a readily available, inexpensive chiral starting material, typically (S)-alaninol ((S)-2-amino-1-propanol), which is derived from the natural amino acid L-alanine.[1][2] The synthesis then proceeds via a Williamson ether synthesis, where a derivative of (S)-alaninol reacts with 2,6-dimethylphenol to form the ether linkage while preserving the stereochemistry.[3]

Q2: Why is the Williamson ether synthesis the standard for this etherification?

A2: The Williamson ether synthesis is a robust and well-understood method for forming ethers from an alkoxide and an organohalide.[4] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] This is critically important for chiral synthesis because the SN2 reaction has a defined stereochemical outcome (inversion of configuration at the reaction center), allowing for precise control over the final product's chirality.[5] While other methods like the Mitsunobu reaction exist and can be very efficient, the Williamson route is often favored for its operational simplicity and cost-effective reagents.[3]

Q3: What are the essential starting materials for this synthesis?

A3: The key reagents are:

  • 2,6-Dimethylphenol: The source of the aromatic portion of the molecule.[6]

  • A Chiral Electrophile: This is derived from (S)-alaninol.[7] To make it reactive, the amino group of (S)-alaninol is first protected (e.g., with a phthalimido or Boc group), and the primary hydroxyl group is converted into a good leaving group (e.g., a tosylate, mesylate, or halide).[1][3]

  • A Base: A suitable base is required to deprotonate the 2,6-dimethylphenol, forming the highly nucleophilic 2,6-dimethylphenoxide ion.[8]

Q4: What are the most critical parameters that influence the yield of the etherification step?

A4: The yield is highly dependent on a careful balance of several factors:

  • Choice of Base: The base must be strong enough to fully deprotonate the phenol but not so harsh that it promotes side reactions.

  • Solvent System: The solvent must solubilize the reagents and favor the desired SN2 pathway.

  • Reaction Temperature: Temperature control is crucial to prevent competing elimination reactions and other side reactions.[4]

  • Quality of the Leaving Group: A better leaving group on the chiral electrophile will increase the reaction rate.

Q5: How can I effectively monitor the reaction's progress and the purity of my product?

A5: High-Performance Liquid Chromatography (HPLC) is the most powerful technique for this purpose.[9] A chiral HPLC setup is essential for confirming the enantiomeric excess (e.e.) of the final product.[10][11][12] For monitoring reaction progress, Thin-Layer Chromatography (TLC) is a quick and effective tool. Techniques like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also invaluable for assessing purity and confirming the structure of intermediates and the final product.[9]

Q6: Why is maintaining chiral purity so important?

A6: In pharmacology, different enantiomers of a chiral drug can have vastly different biological activities.[] For Mexiletine, the (R)- and (S)-enantiomers exhibit different potencies and effects on cardiac sodium channels and in treating conditions like allodynia.[11] Ensuring high enantiomeric purity is therefore critical for therapeutic efficacy, safety, and regulatory compliance, as the "wrong" enantiomer could be inactive or cause undesirable side effects.[]

Troubleshooting Guide: Etherification Reactions

This section addresses common problems encountered during the synthesis of (S)-1-(2,6-dimethylphenoxy)propan-2-amine.

Problem 1: Low or No Yield of the Desired Ether Product

This is the most frequent issue, often stemming from one or more competing chemical pathways or suboptimal reaction conditions.

  • Probable Cause A: Incomplete Deprotonation of 2,6-Dimethylphenol

    • Explanation: The reaction requires the formation of the 2,6-dimethylphenoxide anion, which acts as the nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low, resulting in a sluggish or incomplete reaction.

    • Solution:

      • Select a Stronger Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates phenols. Potassium carbonate (K₂CO₃) is a weaker but often effective and easier-to-handle base, especially in polar aprotic solvents like DMF or acetone.[6][14]

      • Ensure Stoichiometry: Use at least one full equivalent of the base relative to the 2,6-dimethylphenol.

      • Allow Sufficient Time for Deprotonation: Before adding the chiral electrophile, allow the base and phenol to stir for a period (e.g., 30-60 minutes) to ensure complete formation of the phenoxide.

  • Probable Cause B: Competing E2 Elimination Reaction

    • Explanation: The phenoxide is not only a strong nucleophile but also a strong base. If it attacks a proton on the carbon adjacent to the leaving group, an elimination reaction (E2) will occur, forming an alkene instead of the desired ether. This is a major side reaction, especially with secondary or sterically hindered electrophiles.[4][15]

    • Solution:

      • Use a Primary Electrophile: The chiral starting material, (S)-alaninol, is a primary alcohol. Ensure that its hydroxyl group is converted to a leaving group (e.g., -OTs, -OMs, -Br, -I) without rearranging the carbon skeleton. The SN2 reaction is much faster at primary carbons than elimination.[5]

      • Control Temperature: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction, as elimination has a higher activation energy.

      • Avoid Bulky Bases: While the phenoxide is inherently bulky, using an even bulkier base for deprotonation can sometimes increase the propensity for elimination if it remains in the reaction mixture.

  • Probable Cause C: Competing C-Alkylation

    • Explanation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions). While O-alkylation is usually favored, under certain conditions, C-alkylation can occur, leading to undesired by-products.[4]

    • Solution:

      • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetone generally favor O-alkylation.

      • Counter-ion: The choice of the cation (e.g., Na⁺ vs. K⁺) can influence the O/C alkylation ratio, although this effect is often substrate-dependent.

  • Probable Cause D: Poor Reagent Solubility or Reactivity

    • Explanation: If the reagents are not fully dissolved, the reaction will be slow and inefficient. In some cases, the chosen halide (e.g., a chloride) may not be reactive enough.

    • Solution:

      • Use a Phase-Transfer Catalyst (PTC): In biphasic systems or when using solid K₂CO₃, a PTC like a quaternary ammonium salt (e.g., TBAB) can shuttle the phenoxide ion into the organic phase, dramatically increasing the reaction rate.[16]

      • Add a Catalytic Amount of Iodide: If you are using a chiral alkyl chloride or bromide, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction via the in-situ Finkelstein reaction, which transiently forms the more reactive alkyl iodide.[14]

Data Summary: Impact of Base and Solvent on Etherification
BaseSolventTypical TemperatureKey Considerations
NaH THF, DMF0 °C to RTHighly effective; irreversible deprotonation. Requires anhydrous conditions and careful handling (flammable).
K₂CO₃ Acetone, DMF50 °C to RefluxCommon, inexpensive, and safe. Slower reaction; may require higher temperatures or a catalyst.[6][14]
Cs₂CO₃ Acetonitrile, DMFRT to 60 °CHighly effective due to the "caesium effect," which enhances nucleophilicity. More expensive.
KOH / NaOH DMSO, or with PTCRT to 80 °CStrong bases, but the presence of water from aqueous solutions can be detrimental. Best used in solid form or with a PTC.[8]
Problem 2: Loss of Enantiomeric Purity (Low e.e.)
  • Probable Cause: Compromise of the Chiral Center

    • Explanation: The goal is to produce the (S)-enantiomer with >99% e.e. Loss of purity can happen if the starting material is not enantiopure or if the reaction conditions cause racemization at the stereocenter.

    • Solution:

      • Verify Starting Material Purity: Always confirm the enantiomeric purity of the starting (S)-alaninol or its derivative using chiral HPLC or polarimetry.

      • Design the Electrophile Correctly: The SN2 reaction occurs with an inversion of configuration at the carbon bearing the leaving group. The synthesis should be designed accordingly. A common strategy involves protecting the amine of (S)-alaninol, converting the -CH₂OH to a -CH₂-LG (where LG is the leaving group), and then reacting it with the phenoxide. In this case, the reaction does not occur at the stereocenter, and the configuration is retained.

      • Avoid Harsh Conditions: Extremely high temperatures or prolonged exposure to strong acid/base during workup could potentially lead to side reactions that might compromise the stereocenter, though racemization is less common for this specific substrate under standard Williamson conditions.

Problem 3: Difficult Product Isolation and Purification
  • Probable Cause A: Presence of Unreacted 2,6-Dimethylphenol

    • Explanation: 2,6-dimethylphenol is acidic and can be difficult to separate from the basic amine product by standard silica gel chromatography.

    • Solution:

      • Aqueous Base Wash: During the workup, wash the organic layer thoroughly with an aqueous solution of NaOH or KOH (e.g., 1-2 M). This will deprotonate the acidic phenol, causing it to partition into the aqueous layer as its sodium or potassium salt, effectively removing it from the product.

      • Optimize Stoichiometry: Use a slight excess of the chiral electrophile (e.g., 1.1 equivalents) to ensure the phenol is consumed.

  • Probable Cause B: By-products Complicating Purification

    • Explanation: By-products from elimination or C-alkylation can have similar polarities to the desired product, making chromatographic separation challenging.

    • Solution:

      • Salt Formation and Recrystallization: The most effective purification method is to convert the crude amine product into its hydrochloride salt. The (S)-Mexiletine HCl salt is typically a stable, crystalline solid. Recrystallization from a suitable solvent system, such as ethanol/diethyl ether or methanol/acetone, can effectively remove most impurities, yielding a highly pure final product.[6][9]

Experimental Protocols & Workflows

Diagram: Overall Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Etherification (Williamson) cluster_2 Step 3: Final Product S_Alaninol (S)-Alaninol Protect Protect Amine (e.g., Phthalimide) S_Alaninol->Protect Activate Activate Hydroxyl (e.g., Tosylation) Protect->Activate Electrophile Chiral Electrophile (S)-N-Pht-1-tosyloxy-2-propanamine Activate->Electrophile Etherification SN2 Reaction Electrophile->Etherification Phenol 2,6-Dimethylphenol Phenoxide 2,6-Dimethylphenoxide Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Solvent (e.g., DMF) Phenoxide->Etherification Protected_Product Protected (S)-Mexiletine Etherification->Protected_Product Deprotection Deprotection (e.g., Hydrazine) Protected_Product->Deprotection Salt_Formation Salt Formation (HCl) Deprotection->Salt_Formation Purification Recrystallization Salt_Formation->Purification Final_Product (S)-Mexiletine HCl (Final Product) Purification->Final_Product

Caption: Overall workflow for the synthesis of (S)-Mexiletine HCl.

Diagram: Williamson Ether Synthesis Mechanism

Caption: The concerted SN2 mechanism of the Williamson ether synthesis.

Protocol 1: Etherification of 2,6-Dimethylphenol with a Chiral Electrophile

This is a representative protocol and should be adapted and optimized for specific substrates and scales.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,6-dimethylphenol (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 5-10 mL per mmol of phenol).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Catalysis (Optional): Add a catalytic amount of sodium iodide (0.1 eq) if the electrophile is a chloride or bromide.

  • Addition of Electrophile: Add a solution of the protected and activated (S)-alaninol derivative (e.g., (S)-N-Phthalimido-1-tosyloxy-2-propanamine, 1.05 eq) in a minimal amount of DMF dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by TLC or HPLC. The reaction may take 10-24 hours.[6]

  • Workup:

    • Cool the reaction to room temperature and pour it into cold water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with 1M NaOH (to remove unreacted phenol), then with water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected product.

Diagram: Troubleshooting Logic for Low Yield

Troubleshooting Low Yield Start Low Yield of Ether Check_SM Starting Materials (SM) Present in Crude? Start->Check_SM Check_Alkene Alkene By-product Detected (E2)? Check_SM->Check_Alkene No Sol_Base Action: - Use stronger base (NaH) - Increase reaction time/temp - Check SM purity Check_SM->Sol_Base Yes Check_Other Other By-products (e.g., C-alkylation)? Check_Alkene->Check_Other No Sol_E2 Action: - Lower reaction temperature - Ensure leaving group is primary - Use less-hindered base Check_Alkene->Sol_E2 Yes Sol_Other Action: - Change solvent (to DMF/DMSO) - Add PTC or NaI catalyst Check_Other->Sol_Other Yes End Re-run Optimized Reaction Check_Other->End No, review literature Sol_Base->End Sol_E2->End Sol_Other->End

Caption: A decision tree for troubleshooting low etherification yield.

References

  • Williamson ether synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Williamson_ether_synthesis]
  • Technical Support Center: Refinement of Mexiletine Hydrochloride Synthesis - Benchchem. [URL: https://www.benchchem.com/technical-support-center/refinement-of-mexiletine-hydrochloride-synthesis]
  • Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived iPSC cardiomyocytes - ProBiologists. [URL: https://www.probiologists.
  • An In-depth Technical Guide to the Chemical Synthesis Pathways for Mexiletine Hydrochloride - Benchchem. [URL: https://www.benchchem.
  • Carocci, A., et al. (2000). Stereospecific synthesis of mexiletine and related compounds: Mitsunobu versus Williamson reaction. Tetrahedron: Asymmetry, 11(17), 3619–3634. [URL: https://doi.org/10.1016/s0957-4166(00)00332-3]
  • Cashman JR. (2022). Reengineering Mexiletine by chemical synthesis to decrease toxicity and improve pharmacological properties with patient-derived iPSC cardiomyocytes. Arch Clin Toxicol, 4(1):5-10. [URL: https://www.probiologists.
  • Facile entry to (-)-(R)- and (+)-(S)-mexiletine. Chirality. (2000). [URL: https://pubmed.ncbi.nlm.nih.gov/10699933/]
  • Catalano, A., & Carocci, A. (2016). Antiarrhythmic Mexiletine: A Review on Synthetic Routes to Racemic and Homochiral Mexiletine and its Enantioseparation. Current medicinal chemistry, 23(29), 3227–3244. [URL: https://pubmed.ncbi.nlm.nih.gov/27183983/]
  • Koszelewski, D., et al. (2009). Deracemization of mexiletine biocatalyzed by omega-transaminases. Organic letters, 11(21), 4810–4812. [URL: https://pubmed.ncbi.nlm.nih.gov/19785441/]
  • US Patent US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. [URL: https://patents.google.
  • L-Alaninol ((S)-2-Amino-1-propanol) - MedChemExpress. [URL: https://www.medchemexpress.com/l-alaninol.html]
  • Sinicropi, M. S., et al. (2015). Synthesis and Toxicopharmacological Evaluation of m-Hydroxymexiletine, the First Metabolite of Mexiletine More Potent Than the Parent Compound on Voltage-Gated Sodium Channels. ResearchGate. [URL: https://www.researchgate.
  • Iacob, B. C., et al. (2022). Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors and Experimental Design Method Optimization. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9497576/]
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014). [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • Vashistha, V. K. (2022). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry, 18(4). [URL: https://www.ingentaconnect.com/content/ben/cac/2022/00000018/00000004/art00002]
  • L-Alaninol synthesis - ChemicalBook. [URL: https://www.chemicalbook.
  • US Patent US3954872A - 1-(2',6'-Dimethyl-phenoxy)-2-amino-alkanes and salts thereof. [URL: https://patents.google.
  • Carocci, A., et al. (2011). Synthesis, antiarrhythmic activity, and toxicological evaluation of mexiletine analogues. FLORE. [URL: https://flore.unifi.it/handle/2158/430387]
  • Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide - Benchchem. [URL: https://www.benchchem.com/technical-support-center/synthesis-of-enantiomerically-pure-(2s)-2-(methylamino)propan-1-ol-an-in-depth-technical-guide]
  • Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Bentham Science. (2020). [URL: https://www.ingentaconnect.com/content/ben/cac/2022/00000018/00000004/art00002]
  • Abdel-Malek, H. A., & Ewies, E. F. Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [URL: https://crdeepjournal.org/wp-content/uploads/2021/11/Vol-3-2-2-CRDEEP-Journals.pdf]
  • Chiral Intermediates in Drug Synthesis - BOC Sciences. (2025). [URL: https://www.bocsci.
  • DL-Alaninol 98 6168-72-5 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/133374]
  • Williamson Ether Synthesis Reaction Mechanism - YouTube. (2018). [URL: https://www.youtube.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [URL: https://francis-press.com/papers/1083]
  • 1-(2,6-Dimethylphenoxy)-2-propanamine synthesis - ChemicalBook. [URL: https://www.chemicalbook.
  • Synthesis of mexiletine via continuous flow biocatalytic asymmetric... - ResearchGate. [URL: https://www.researchgate.net/publication/354746862_Synthesis_of_mexiletine_via_continuous_flow_biocatalytic_asymmetric_transamination_and_work-up_in_a_3D-printed_reactor]
  • CS246872B1 - Preparation method of 1-(2,6-dimethylphenoxy)-2-propanon. [URL: https://patents.google.
  • US Patent US20100240928A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine. [URL: https://patents.google.
  • CAS 81771-85-9: 2-Propanamine,1-(2,6-dimethylphenoxy) - CymitQuimica. [URL: https://cymitquimica.com/base/files/cas/817/81771-85-9.html]
  • process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Justia Patents. (2010). [URL: https://patents.justia.
  • (S)-(+)-2-Amino-1-propanol 98 2749-11-3 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/395353]

Sources

Optimization

Resolving peak tailing issues in (S)-Mexiletine HPLC analysis

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing chromatographic challenges with (S)-Mexiletine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals facing chromatographic challenges with (S)-Mexiletine.

As a chiral primary amine, (S)-Mexiletine is notoriously prone to severe peak tailing, which compromises resolution, integration accuracy, and quantitative reliability. This guide dissects the root causes of these secondary interactions and provides self-validating protocols to restore peak symmetry and analytical integrity.

Diagnostic Workflow for Amine Peak Tailing

Workflow Start Observe Peak Tailing (S)-Mexiletine (As > 1.5) Check Verify Extra-Column Volume (Use 0.005" PEEK tubing) Start->Check Silanol Diagnose Silanol Interactions (Primary Amine pKa ~9.0) Check->Silanol System Optimized Direct Direct Separation (Chiral Stationary Phase) Silanol->Direct Method Choice Indirect Indirect Separation (Achiral RP-HPLC) Silanol->Indirect Method Choice Mod1 Add 0.1% TEA Modifier (Competes for Si-O⁻ sites) Direct->Mod1 Mod2 Switch to Polymeric Phase (Eliminates Silica Support) Direct->Mod2 Deriv Pre-Column Derivatization (Converts Amine to Amide) Indirect->Deriv Success Symmetrical Peak (As < 1.2) Mod1->Success Mod2->Success Deriv->Success

Diagnostic workflow for resolving (S)-Mexiletine peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does (S)-Mexiletine exhibit such severe peak tailing on traditional silica-based Chiral Stationary Phases (CSPs)? (S)-Mexiletine possesses a primary amine group with a pKa of approximately 9.0. In most standard mobile phase conditions, this amine is heavily protonated. Traditional silica supports contain residual surface silanol groups (Si-OH) that become ionized (Si-O⁻) at mid-to-high pH levels[1][2]. Peak tailing occurs because the analyte is subjected to a dual retention mechanism : the intended chiral recognition mechanism of the stationary phase, and an unintended, highly energetic ion-exchange interaction between the protonated amine and the deprotonated silanols[1]. Because the kinetics of this secondary ion-exchange interaction are slow, the analyte desorbs unevenly, creating a pronounced tail[2].

Q2: How can I optimize my normal-phase mobile phase to suppress these silanol interactions without degrading the chiral column? The most effective field-proven strategy is the introduction of a "sacrificial base" or basic modifier, such as Triethylamine (TEA) [2]. Because TEA is sterically small and highly basic, it preferentially binds to the active silanol sites on the silica support, effectively masking them from the bulkier (S)-Mexiletine molecules[2]. For normal-phase separations of Mexiletine (e.g., using a Chiralcel OJ-H column), adding 0.1% TEA to a Hexane/Isopropanol (95:5) mobile phase drastically sharpens the peak and restores baseline resolution[3].

Q3: If mobile phase modifiers fail or cause baseline noise, what structural column alternatives exist? If chemical suppression via modifiers is insufficient, you must eliminate the silica support entirely. Polymeric stationary phases (such as the Asahipak ODP-50) are synthesized without silica, meaning they possess zero residual silanols[4]. This allows for the analysis of highly basic compounds like Mexiletine under alkaline conditions without the stability degradation or tailing inherent to silica-based columns[4].

Q4: When should I abandon direct chiral separation in favor of an indirect (derivatization) method? Indirect separation is highly recommended when analyzing trace enantiomeric impurities where the minor peak might be swallowed by the tail of the major peak[5]. By reacting (S)-Mexiletine with a chiral derivatizing agent (CDA) to form an acetamide derivative, you chemically neutralize the primary amine[3][5]. This completely abolishes the basicity of the molecule, eliminating silanol-driven tailing and allowing the resulting diastereomers to be separated on highly efficient, achiral reversed-phase columns[5].

Quantitative Data: Impact of Modifiers on Peak Shape

The following table synthesizes the expected chromatographic outcomes when analyzing (S)-Mexiletine on a polysaccharide-based CSP under various mobile phase conditions.

Mobile Phase CompositionModifierAsymmetry Factor (

)
Resolution (

)
Mechanistic Causality
Hexane / IPA (90:10)None> 2.5 (Severe)< 1.0Unshielded ion-exchange with active silanols.
Hexane / IPA (90:10)0.1% TFA1.8 (Moderate)1.2Acidic pH partially protonates silanols, reducing but not eliminating secondary interactions.
Hexane / IPA (95:5)0.1% TEA 1.1 (Ideal) > 2.0 TEA competitively binds to and masks acidic silanol sites, ensuring pure chiral retention.

Experimental Methodologies

Protocol 1: Direct Normal-Phase Optimization via Silanol Masking

This protocol utilizes competitive binding to achieve a self-validating symmetrical peak.

  • Mobile Phase Preparation: Combine HPLC-grade Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio.

  • Modifier Addition: Add exactly 0.1% (v/v) Triethylamine (TEA) to the mixture. Causality: TEA acts as the sacrificial base to saturate the column's active silanol sites.

  • Degassing: Filter the mobile phase through a 0.45 µm nylon membrane and sonicate for 15 minutes. Causality: Removes dissolved gases that could cause baseline drift or micro-bubbles in the UV flow cell.

  • Column Equilibration: Flush the Chiralcel OJ-H (or equivalent) column at 0.5 mL/min at 25°C until the baseline is completely stable (typically 10-15 column volumes).

  • System Validation (Self-Validation Step): Inject a 20 µg/mL standard of racemic Mexiletine. Calculate the Asymmetry Factor (

    
     at 10% peak height).
    
    • Pass Criteria: If

      
      , the silanols are successfully masked. Proceed with sample analysis.
      
    • Fail Criteria: If

      
      , column degradation or mass overload has occurred. Reduce injection volume by 50% and re-evaluate.
      
Protocol 2: Indirect Separation via Pre-Column Derivatization

This protocol chemically alters the analyte to bypass column limitations entirely.

  • Derivatization Reaction: In a microcentrifuge tube, combine 100 µL of the (S)-Mexiletine sample with an excess of the chosen chiral derivatizing agent (e.g., forming an O-acetyl-3-phenyllactic acid derivative or simple acetamide) in the presence of a catalytic base. Causality: Converts the problematic primary amine into a neutral amide, permanently neutralizing its basicity.

  • Incubation: Vortex and incubate at room temperature for 30 minutes to ensure complete conversion.

  • Extraction: Perform a liquid-liquid extraction using dichloromethane to isolate the derivatized complex from highly polar unreacted reagents. Evaporate the organic layer under a gentle stream of nitrogen.

  • Reconstitution & Analysis: Reconstitute the residue in the reversed-phase mobile phase (e.g., Water/Acetonitrile). Inject onto an achiral C18 column. Causality: Because the amine is neutralized, the diastereomers will elute with perfect Gaussian symmetry (

    
    ) driven purely by hydrophobic interactions.
    

References

  • Peak Tailing in HPLC Element Lab Solutions[Link]

  • HPLC Diagnostic Skills II – Tailing Peaks Chromatography Online (LCGC)[Link]

  • Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers ResearchGate (Tekewe et al., 2008)[Link]

  • Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants ScienceDirect[Link]

  • High-performance liquid chromatographic determination of mexiletine in film-coated tablets using a new polymeric stationary phase Journal of Chromatography (Lamparter, 1993)[Link]

Sources

Troubleshooting

Technical Support Center: Controlling Moisture Sensitivity of (S)-Mexiletine HCl

Welcome to the Technical Support Center for (S)-Mexiletine HCl. This guide is engineered for researchers, analytical scientists, and drug development professionals handling this highly sensitive Class IB antiarrhythmic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (S)-Mexiletine HCl. This guide is engineered for researchers, analytical scientists, and drug development professionals handling this highly sensitive Class IB antiarrhythmic agent. Due to its unique crystallographic properties, strict environmental controls are required to maintain its pharmacological and structural integrity.

Physicochemical Profile & Moisture Dynamics

(S)-Mexiletine HCl acts as a non-selective voltage-gated sodium channel blocker[1]. While highly efficacious in electrophysiology studies, its physical handling is complicated by severe hygroscopicity and a complex polymorphic landscape[2]. Understanding these baseline metrics is critical for preventing moisture-induced degradation.

PropertyQuantitative ValueMechanistic Implication for Handling
Melting Point 200–210 °CHigh thermal stability; however, hydration lowers the apparent melting point[3].
pKa 8.4 – 9.0 (at 25°C)Highly ionized at physiological pH; highly soluble in aqueous environments.
Solubility (Ethanol) ~50 mg/mLRequires strictly anhydrous organic solvents for stock preparation[1].
Solubility (DMSO) ~50 mg/mL (225.47 mM)Highly sensitive to moisture-contaminated DMSO; requires ultrasonic agitation.
Storage Temperature 2–8 °C (Powder) / -80 °C (Stock)Low temperature minimizes the thermodynamic driving force for polymorphic shifts[4].

Troubleshooting & FAQs: The Causality of Moisture Degradation

Q1: Why does my (S)-Mexiletine HCl powder become sticky and lose its free-flowing properties during benchtop weighing? Expertise & Experience: (S)-Mexiletine HCl is inherently highly hygroscopic[3]. When exposed to ambient humidity, the crystalline powder rapidly adsorbs atmospheric water, leading to deliquescence. Causality: Crystallographic profiling reveals that Mexiletine HCl exists in multiple polymorphic states, including mutually enantiotropically related anhydrous forms (Forms 1, 2, and 3) and metastable channel solvates (Types A and B)[2]. These channel solvates can exist as solvent-free phases with empty, porous channels that act as molecular sponges. When exposed to ambient air, these empty channels readily absorb water vapor (). This vapor sorption alters the crystal lattice, causing the macroscopic transition from a free-flowing powder to a sticky, clumpy mass[2].

Q2: I am preparing in vitro assays. How can I ensure my DMSO stock solutions of (S)-Mexiletine HCl are not compromised by moisture? Expertise & Experience: DMSO is notoriously hygroscopic. Even brief exposure to humid air introduces significant water content into the solvent, which drastically impacts the solubility and stability of (S)-Mexiletine HCl[4]. Causality: Water in DMSO alters the dielectric constant of the solvent system, leading to premature precipitation or micro-aggregation of the hydrophobic xylyl moiety of Mexiletine. Furthermore, repeated freeze-thaw cycles of moisture-contaminated DMSO stocks cause localized concentration gradients and potential hydrolysis. Self-Validating Protocol: Always use newly opened, anhydrous DMSO. Prepare stock solutions in a dry environment and immediately aliquot into single-use vials stored at -80°C. This seals the compound away from atmospheric moisture and prevents freeze-thaw degradation ()[4].

Q3: Does moisture exposure permanently alter the pharmacological efficacy of the API? Expertise & Experience: While the primary degradation is physical (polymorphic shift), moisture exposure directly facilitates dosing inaccuracies that ruin experimental reproducibility. Causality: If the powder absorbs water, its molecular weight effectively changes due to the formation of non-stoichiometric hydrates. Weighing 10 mg of moisture-exposed powder yields significantly less active pharmaceutical ingredient (API) than 10 mg of anhydrous powder[5]. This directly skews dose-response curves (e.g., IC50 values) in patch-clamp or electrophysiology studies[1].

Standard Operating Procedures (SOPs)

Protocol A: Moisture-Free Weighing and Handling

To ensure the structural integrity of Form 1 anhydrous (S)-Mexiletine HCl, atmospheric moisture must be strictly excluded[3].

  • Atmospheric Control: Purge a controlled-atmosphere glovebox with Argon gas until the relative humidity (RH) drops below 5%.

  • Equilibration: Transfer the sealed (S)-Mexiletine HCl vial, stainless-steel spatulas, and pre-tared anti-static weigh boats into the antechamber. Run three vacuum/Argon backfill cycles.

  • Dispensing: Open the primary vial only inside the Argon environment. Dispense the required mass quickly to minimize exposure to any residual trace moisture.

  • Post-Handling Sealing: Seal the primary vial with Parafilm or Teflon tape inside the glovebox before removal. Store the sealed vial in a desiccator at 2–8°C, strictly protected from light and humidity[3].

Protocol B: Preparation and Cryo-Storage of Anhydrous Stock Solutions

This self-validating workflow ensures that stock solutions remain stable for up to 6 months[4].

  • Solvent Procurement: Obtain newly opened, anhydrous DMSO (≥99.9% purity, packaged under Argon). Do not use older benchtop DMSO, as its hygroscopicity will have already compromised its purity[4].

  • Dissolution: In a low-humidity environment (or under Argon), add the anhydrous DMSO to the (S)-Mexiletine HCl powder to achieve the desired concentration (e.g., 50 mg/mL or 225.47 mM). Use ultrasonic agitation to ensure complete dissolution without applying excessive heat[4].

  • Aliquotting: Divide the master stock into 10–50 µL single-use aliquots using tightly sealed cryogenic vials.

  • Cryo-Preservation: Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. Use within 6 months. Critical: Discard any unused portion of an aliquot after thawing to prevent moisture-induced degradation from condensation[4].

Mechanistic Workflow Visualization

G A Anhydrous (S)-Mexiletine HCl (Form 1 / Form 3) B Atmospheric Moisture (High Humidity Exposure) A->B Improper Handling E Argon Glovebox Handling (RH < 5%) A->E SOP Compliance C Porous Channel Solvates (Type A & B Empty Channels) B->C Vapor Sorption D Deliquescence & Clumping (Weighing Errors / Polymorph Shift) C->D Lattice Hydration F Desiccator Storage (2-8°C) E->F Post-use Sealing G Stable Anhydrous API (Preserved Efficacy) F->G Moisture Excluded

Moisture-induced polymorphic degradation pathway of (S)-Mexiletine HCl and mitigation workflows.

References

  • Derisking the Polymorph Landscape: The Complex Polymorphism of Mexiletine Hydrochloride Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Mexiletine hydrochloride Chemical Properties Source: LookChem URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Optical Rotation &amp; Chiral Analysis of (S)-Mexiletine

[1] Executive Summary Mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine) is a Class IB antiarrhythmic agent typically marketed as a racemic mixture (RS-Mexiletine Hydrochloride). However, its pharmacological profile is s...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Mexiletine (1-(2,6-dimethylphenoxy)-2-propanamine) is a Class IB antiarrhythmic agent typically marketed as a racemic mixture (RS-Mexiletine Hydrochloride). However, its pharmacological profile is stereospecific. The (R)-(-)-enantiomer is a more potent sodium channel blocker, while the (S)-(+)-enantiomer exhibits distinct pharmacokinetics and is investigated for alternative indications such as neuropathic pain and myotonia.

For researchers and drug developers, distinguishing these enantiomers is critical. While Specific Optical Rotation (


)  provides a rapid, non-destructive identity test, it lacks the sensitivity required for high-precision enantiomeric excess (%ee) determination compared to Chiral HPLC . This guide defines the reference optical properties for (S)-Mexiletine and compares the analytical methodologies for its characterization.

Reference Values: Optical Rotation & Stereochemistry

The specific optical rotation is a physical constant used to define the chirality of the isolated enantiomer. For Mexiletine Hydrochloride, the direction of rotation (sign) is the primary identifier.

Reference Data Table
Property(S)-Mexiletine HCl (R)-Mexiletine HCl Racemic Mexiletine HCl
Optical Rotation Sign (+) Dextrorotatory (-) Levorotatory 0° (Inactive)
Configuration (S)(R)(RS)
Primary Reference Turgeon et al. (1991) [1]Turgeon et al. (1991) [1]USP/JP Monographs [2]
Resolution Method p-Toluoyl-D-tartaric acidp-Toluoyl-L-tartaric acidN/A
Biological Potency Lower Na+ block potencyHigher Na+ block potencyMixed

Critical Note on Magnitude: The exact numerical value of


 for Mexiletine enantiomers is solvent-dependent. Literature reports indicate that while the sign is consistently (+)  for the (S)-enantiomer in methanol and ethanol, the magnitude is relatively low. For precise quality control, the sign confirms identity, but Chiral HPLC is required to quantify purity >98%.

Comparative Analysis: Polarimetry vs. Chiral HPLC

While polarimetry is the classical method for chiral identification, modern drug development requires the resolution provided by chromatography.

Method A: Polarimetry (Identity Verification)

Principle: Measures the rotation of plane-polarized light (589 nm) by the chiral center.

  • Pros: Rapid, non-destructive, established pharmacopeial method for raw materials.

  • Cons: Low sensitivity to impurities (e.g., 5% (R)-impurity may not significantly shift the rotation value); requires large sample mass (~100-200 mg).

Standard Protocol for (S)-Mexiletine HCl:

  • Solvent: Methanol (HPLC Grade).

  • Concentration: 1.0% w/v (1 g/100 mL).

  • Temperature: 20°C ± 0.5°C.

  • Cell Path: 1 dm (100 mm).

  • Wavelength: Sodium D-line (589 nm).

  • Acceptance: Result must be positive (+) .

Method B: Chiral HPLC (Purity Quantification)

Principle: Separates enantiomers based on transient diastereomeric interactions with a chiral stationary phase (CSP).

  • Pros: High sensitivity (LOD < 0.1%), calculates exact Enantiomeric Excess (%ee).

  • Cons: Destructive (unless prep-scale), requires expensive columns.

Recommended Protocol (Polysaccharide Column):

  • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v) + 0.1% Diethylamine.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 262 nm.

  • Elution Order: typically (S)-Mexiletine elutes before (R)-Mexiletine on OJ-H columns (verify with standards).

Experimental Workflow & Logic

The following diagram illustrates the decision logic for characterizing (S)-Mexiletine, ensuring both identity (Polarimetry) and purity (HPLC) are validated.

Mexiletine_Analysis Start Unknown Mexiletine Sample Polarimetry Step 1: Polarimetry (1% in MeOH, 20°C) Start->Polarimetry CheckSign Check Rotation Sign Polarimetry->CheckSign Positive Positive (+) Indicates (S)-Enantiomer CheckSign->Positive [α] > 0 Negative Negative (-) Indicates (R)-Enantiomer CheckSign->Negative [α] < 0 Zero Zero (0°) Indicates Racemate CheckSign->Zero [α] ≈ 0 HPLC Step 2: Chiral HPLC (Chiralcel OJ-H) Positive->HPLC PurityCheck Calculate %ee HPLC->PurityCheck Valid Release (S)-Mexiletine (ee > 98%) PurityCheck->Valid Single Peak Reprocess Reject / Recrystallize (ee < 98%) PurityCheck->Reprocess Double Peak

Caption: Logical workflow for the stereochemical validation of (S)-Mexiletine, prioritizing polarimetry for initial identification and HPLC for quantitative release testing.

Scientific Rationale: Why (S)-Mexiletine?

The isolation of (S)-Mexiletine is not merely an academic exercise; it is driven by the "Eutomer vs. Distomer" concept in pharmacology.

  • Sodium Channel Blockade: The (R)-enantiomer is the eutomer for antiarrhythmic activity, exhibiting significantly higher affinity for the open state of the Na+ channel [3].

  • Toxicity Profile: Because the (S)-enantiomer is less potent for the cardiac target, it allows for the exploration of non-cardiac indications (like myotonia or allodynia) with potentially fewer cardiac side effects [4].

  • Metabolism: The enantiomers undergo stereoselective metabolism in the liver (CYP2D6), meaning the racemic drug produces different ratios of metabolites in slow vs. fast metabolizers. Using a pure enantiomer simplifies the pharmacokinetic profile.

Synthesis & Resolution Pathway

To obtain the (S)-enantiomer for analysis, the classical resolution involves:

  • Racemic Mixture: React with di-p-toluoyl-D-tartaric acid .

  • Crystallization: The (S)-Mexiletine-D-tartrate salt crystallizes out (less soluble).

  • Liberation: Basification (NaOH) yields the free base, followed by HCl salt formation.

  • Result: (S)-(+)-Mexiletine HCl [1].

References

  • Turgeon, J., et al. (1991). "Resolution and electrophysiological effects of mexiletine enantiomers." Journal of Pharmacy and Pharmacology, 43(9), 630-635. Link

  • USP/JP Monographs. "Mexiletine Hydrochloride." United States Pharmacopeia / Japanese Pharmacopoeia. (Standard for Racemate). Link

  • Carocci, A., et al. (2000). "Facile entry to (-)-(R)- and (+)-(S)-mexiletine." Chirality, 12(3), 103-106.[1] Link

  • De Bellis, M., et al. (2013). "Ex vivo and in vitro assessment of the antiarrhythmic potential of (S)-mexiletine." British Journal of Pharmacology. Link

Sources

Comparative

Comparative Potency Guide: (S)-Mexiletine vs. Lidocaine in Sodium Channel Blocking

Executive Summary This guide provides a technical comparison between (S)-Mexiletine and Lidocaine , focusing on their efficacy as voltage-gated sodium channel (Nav) blockers.[1] While both are Class Ib antiarrhythmics sh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between (S)-Mexiletine and Lidocaine , focusing on their efficacy as voltage-gated sodium channel (Nav) blockers.[1] While both are Class Ib antiarrhythmics sharing a pharmacophore, they exhibit distinct kinetic profiles.

Key Takeaway: Mexiletine is generally more potent than Lidocaine with slower recovery kinetics, leading to a stronger use-dependent block (UDB). (S)-Mexiletine , specifically, is the distomer (less potent enantiomer) of the racemic drug. It exhibits approximately 1.7–2.0x lower potency than the (R)-eutomer but retains a potency profile comparable to or slightly exceeding Lidocaine in specific state-dependent contexts, with kinetic properties that bridge the gap between the rapid-off Lidocaine and the slow-off (R)-Mexiletine.

Part 1: Mechanistic & Potency Comparison

Mechanism of Action: The "Modulated Receptor" Hypothesis

Both compounds inhibit Nav channels (primarily Nav1.5 in cardiac tissue and Nav1.7 in peripheral nerves) by binding to the intracellular side of the pore (site 1) within the S6 transmembrane segment of domain IV.

  • Lidocaine (The "Fast" Blocker): Binds rapidly to open and inactivated states but dissociates very quickly during repolarization. This results in effective blockade only at high firing frequencies or in depolarized tissue (ischemia), with minimal effect on normal conduction.

  • Mexiletine (The "Slow" Blocker): Structurally an oral analogue of Lidocaine, it binds to the same site but stabilizes the inactivated state more avidly. It exhibits slower dissociation kinetics , causing block accumulation (cumulative phasic block) even at lower frequencies compared to Lidocaine.

  • Stereoselectivity of (S)-Mexiletine: The (S)-enantiomer binds less tightly than the (R)-enantiomer. Its dissociation rate is faster than (R)-Mexiletine, making its kinetic profile closer to Lidocaine, yet it still exerts a stronger use-dependent block than Lidocaine on Nav1.5.

Quantitative Potency Data (Nav1.5)

The following values represent consensus ranges derived from whole-cell patch-clamp studies on HEK293 cells expressing human Nav1.5.

ParameterLidocaine(S)-Mexiletine(R)-Mexiletine (Reference)
Tonic Block IC50 (Holding -100 mV)89 – 580 µM ~50 – 80 µM *25 – 45 µM
Use-Dependent Block IC50 (10 Hz)32 – 50 µM ~25 – 40 µM 12 – 18 µM
Recovery from Inactivation (

)
Fast (~150 ms) Intermediate (~227 ms) Slow (~376 ms)
State Preference Inactivated > OpenInactivated >>> OpenInactivated >>> Open

*Note: (S)-Mexiletine values are derived from stereoselective ratios where (R) is approx. 1.7–2.0x more potent than (S).

Interaction Pathway Visualization

The following diagram illustrates the kinetic differentiation between the compounds.

Block_Mechanism Resting Resting State (Channel Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Time Inactivated->Resting Repolarization Lido Lidocaine (Fast On / Fast Off) Inactivated->Lido Rapid Dissociation (Minimal Accumulation) SMex (S)-Mexiletine (Intermediate Kinetics) Inactivated->SMex Slower Dissociation (Moderate Accumulation) Lido->Inactivated Binds Weakly SMex->Inactivated Binds Moderately RMex (R)-Mexiletine (Slow Off / High Potency) RMex->Inactivated Binds Strongly

Figure 1: Kinetic differentiation of Sodium Channel Block. (S)-Mexiletine occupies an intermediate potency niche.

Part 2: Experimental Validation Protocol

To validate the comparative potency of (S)-Mexiletine vs. Lidocaine, a rigorous Whole-Cell Patch-Clamp assay is required. This protocol ensures isolation of state-dependent binding.

Protocol Design Principles (Expertise & Experience)
  • Voltage Control: We use a holding potential of -120 mV to ensure 100% of channels are in the resting state (removing inactivation bias) for tonic block assessment.

  • Pulse Frequency: A 10 Hz train is critical. Lidocaine unbinds between pulses at low frequencies (e.g., 1 Hz), leading to false "low potency" results. High frequency forces the channel into the inactivated state, revealing the true "use-dependent" potency.

  • Stereochemical Purity: Ensure (S)-Mexiletine is >99% ee (enantiomeric excess). Contamination with (R)-Mexiletine will artificially lower the measured IC50.

Step-by-Step Workflow

Step 1: Cell Preparation

  • System: HEK293 cells stably expressing hNav1.5 (or hNav1.7 for pain research).

  • Pipette Solution: CsF-based internal solution (to block K+ channels and isolate Na+ current).

  • Criteria: Access resistance < 10 MΩ; Leak current < 100 pA at -80 mV.

Step 2: Tonic Block Determination (Resting State)

  • Hold cells at -120 mV .

  • Apply test pulse to -10 mV (50 ms) every 10 seconds (0.1 Hz).

  • Perfuse (S)-Mexiletine (1, 10, 30, 100, 300 µM) sequentially.

  • Metric: Measure reduction in peak current amplitude at the first pulse after drug equilibration.

Step 3: Use-Dependent Block (UDB) Determination

  • Hold cells at -120 mV .

  • Apply a train of 50 pulses at -10 mV with a frequency of 10 Hz .

  • Metric: Calculate the "UDB Ratio":

    
    .
    
  • Compare the decay of current amplitude (S)-Mexiletine vs. Lidocaine.[2] (S)-Mexiletine should show a steeper decay and lower plateau than Lidocaine at equimolar concentrations.

Protocol Logic Flow

Experimental_Workflow Start Start Patch Clamp QC QC Check R_access < 10MΩ Leak < 100pA Start->QC QC->Start Fail (Discard) Tonic Tonic Block 0.1 Hz Pulses (Resting Affinity) QC->Tonic Pass UDB Use-Dependent Block 10 Hz Train (Inactivated Affinity) Tonic->UDB Washout & Switch Protocol Analysis Calculate IC50 & Tau_recovery UDB->Analysis

Figure 2: Self-validating patch-clamp workflow for IC50 determination.

Part 3: Why Choose (S)-Mexiletine?

Researchers may select (S)-Mexiletine over the racemate or Lidocaine for specific mechanistic inquiries:

  • Stereoselective Binding Probes: It serves as a critical control when mapping the local anesthetic binding site. If a mutation (e.g., F1760A) abolishes the potency difference between (R) and (S) isomers, it confirms the residue's role in stereoselective recognition.

  • Toxicity Profiling: While (R)-Mexiletine is more potent against arrhythmias, it also carries higher risks of pro-arrhythmic toxicity. (S)-Mexiletine is investigated to see if it retains sufficient blockade with a wider safety margin, although clinical formulations remain racemic.

  • Intermediate Kinetics: (S)-Mexiletine provides a kinetic "middle ground" between the ultra-fast Lidocaine and the slow (R)-Mexiletine, useful for tuning the frequency-dependence of block in computational cardiac models.

References

  • Wang, Y. et al. (2015). Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine.[1][3][4][5] PLOS ONE.

  • De Luca, A. et al. (1995). Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers. Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Desaphy, J.F. et al. (2009). Molecular determinants of mexiletine structure for potent and use-dependent block of skeletal muscle sodium channels. Molecular Pharmacology.

  • Zhu, W. et al. (2019). Predicting Patient Response to the Antiarrhythmic Mexiletine Based on Genetic Variation. Circulation Research.

  • Ono, K. et al. (1986). Comparison of the inhibitory effects of mexiletine and lidocaine on the calcium current of single ventricular cells. Life Sciences.[6]

Sources

Validation

Technical Guide: Circular Dichroism (CD) Spectra of (S)-Mexiletine vs. (R)-Mexiletine

The following guide provides an in-depth technical comparison of the Circular Dichroism (CD) spectra for (S)-Mexiletine and (R)-Mexiletine, designed for researchers in pharmaceutical analysis and drug development. Execut...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the Circular Dichroism (CD) spectra for (S)-Mexiletine and (R)-Mexiletine, designed for researchers in pharmaceutical analysis and drug development.

Executive Summary

Mexiletine, a Class IB antiarrhythmic and antimyotonic agent, exists as a racemate of two enantiomers with distinct pharmacological profiles. The (R)-(-)-enantiomer is the eutomer for antiarrhythmic activity (sodium channel blockade), while the (S)-(+)-enantiomer shows greater efficacy in treating allodynia.

Circular Dichroism (CD) spectroscopy is the definitive orthogonal technique for establishing the absolute configuration of these enantiomers in solution, distinct from chiral HPLC (which separates) and polarimetry (which only gives net rotation). This guide details the spectral characteristics, experimental protocols, and comparative advantages of CD for Mexiletine analysis.

Spectral Characteristics & Analysis

The Chromophore

Mexiletine [1-(2,6-dimethylphenoxy)-2-propanamine] possesses a 2,6-dimethylphenoxy moiety. This aromatic ether acts as the primary chromophore. The chiral center is located at the C2 position of the propyl chain, adjacent to the amine group.

CD Spectral Features

Unlike UV absorbance, which is identical for both enantiomers, CD spectroscopy measures the differential absorption of left- and right-circularly polarized light (


).[1][2][3][4][5][6]
  • Symmetry: The spectra of (S)-Mexiletine and (R)-Mexiletine are exact mirror images across the wavelength axis (zero line).

  • Key Transitions:

    • 260–280 nm (

      
       Band):  A series of weak but characteristic Cotton effects (CE) corresponding to the 
      
      
      
      transitions of the aromatic ring. The fine structure (vibronic coupling) is often visible here.
    • 200–220 nm (

      
       Band):  A stronger Cotton effect associated with the primary aromatic transition and the ether linkage.
      
  • Sign Assignment:

    • (S)-(+)-Mexiletine: Typically exhibits a positive Cotton effect in the long-wavelength region (approx. 260–275 nm).

    • (R)-(-)-Mexiletine: Exhibits a negative Cotton effect in the same region.[7]

    • Note: The sign of the Cotton effect at the longest wavelength often correlates with the sign of the optical rotation (

      
      ), but full spectral analysis is required for confirmation.
      
Data Summary Table
Parameter(S)-Mexiletine(R)-Mexiletine
Optical Rotation (

)
Positive (+)Negative (-)
Pharmacological Role Allodynia efficacyPotent Antiarrhythmic (Eutomer)
CD Sign (260-280 nm) Positive Cotton Effect (Peak)Negative Cotton Effect (Trough)
CD Sign (< 220 nm) Typically PositiveTypically Negative
UV Absorbance Identical (

nm)
Identical (

nm)

Comparative Analysis of Analytical Methods

While CD is critical for configuration assignment, it is part of a broader analytical toolkit.[8] The following table compares CD against alternative methods for Mexiletine characterization.

FeatureCircular Dichroism (CD)Chiral HPLCPolarimetry (

)
Primary Output Absolute Configuration / ConformationEnantiomeric Excess (ee%) / PurityNet Optical Rotation
Selectivity High (Specific to chiral chromophore)High (Depends on column chemistry)Low (Susceptible to impurities)
Sample Requirement Low (

g range)
Low (

g range)
High (mg to g range)
Structural Insight High (Direct link to 3D structure)Low (Retention time only)Low (Scalar value)
Method Basis Differential light absorptionInteraction with Chiral Stationary PhaseRefractive index difference
Cost/Time Moderate / Fast (< 15 min)High / Slow (Method dev. required)Low / Fast
Analytical Workflow Diagram

The following diagram illustrates where CD fits into the standard workflow for characterizing chiral drugs like Mexiletine.

Mexiletine_Analysis_Workflow Racemate Racemic Mexiletine (Synthesis Product) Separation Chiral HPLC / CE (Separation) Racemate->Separation Isolation Fraction_R (R)-Mexiletine Fraction Separation->Fraction_R Fraction_S (S)-Mexiletine Fraction Separation->Fraction_S Analysis_CD CD Spectroscopy (Config. Assignment) Fraction_R->Analysis_CD Negative CE Analysis_OR Polarimetry (Check Rotation) Fraction_R->Analysis_OR (-) Rotation Fraction_S->Analysis_CD Positive CE Fraction_S->Analysis_OR (+) Rotation Result Validated Standard for Clinical Use Analysis_CD->Result Confirmation

Figure 1: Analytical workflow for the isolation and characterization of Mexiletine enantiomers.

Experimental Protocol: CD Spectrum Acquisition

To ensure reproducible data that meets regulatory standards (e.g., FDA/EMA guidelines for chiral drugs), follow this self-validating protocol.

A. Sample Preparation[4]
  • Solvent Selection: Use Methanol or Acetonitrile (UV-cutoff < 205 nm). Avoid solvents with high UV absorbance like acetone or chloroform if scanning below 240 nm.

  • Concentration: Prepare a stock solution of 0.1 mg/mL (approx. 0.5 mM) .

    • Validation: Absorbance at

      
       (262 nm) should be between 0.5 and 1.0 AU to maximize Signal-to-Noise (S/N) ratio without detector saturation.
      
  • Filtration: Filter through a 0.2

    
    m PTFE filter to remove scattering particles.
    
B. Instrument Parameters (Jasco J-1500 or similar)
  • Bandwidth: 1.0 nm (Balances resolution and noise).

  • Scanning Speed: 50 nm/min.

  • Response Time (D.I.T.): 2 seconds.

  • Accumulations: 3–5 scans (Averaging is essential for the weak aromatic signals of Mexiletine).

  • Path Length: 1 mm quartz cuvette (Reduces solvent absorption effects).

  • Temperature: 20°C or 25°C (Peltier controlled).

C. Measurement & Processing[1]
  • Baseline Correction: Measure the pure solvent blank under identical conditions. Subtract this from the sample spectrum.

  • Zeroing: Zero the instrument at a non-absorbing wavelength (e.g., 350 nm).

  • Conversion: Convert the raw ellipticity (

    
    , mdeg) to Molar Ellipticity (
    
    
    
    ) using the formula:
    
    
    Where
    
    
    is molar concentration and
    
    
    is path length in cm.[9]
D. Quality Control Check
  • HT Voltage: Monitor the High Tension (HT) voltage trace. It should remain below 600V. If it spikes, the sample is too concentrated or the solvent is absorbing.

  • Mirror Image Confirmation: If both enantiomers are available, the sum of their spectra (

    
    ) should be a flat line at zero.
    

Mechanism of Action & Chirality

Understanding the physical basis of the CD signal helps in interpreting the data. The following diagram explains how the chiral center induces the differential absorption.

CD_Mechanism Light_Source Unpolarized Light Source Polarizer Linear Polarizer Light_Source->Polarizer PEM Photo-Elastic Modulator (Creates L-CPL & R-CPL) Polarizer->PEM Sample_S (S)-Mexiletine (Chiral Environment) PEM->Sample_S Alternating CPL Sample_R (R)-Mexiletine (Mirror Environment) PEM->Sample_R Alternating CPL Abs_S Absorbs L-CPL > R-CPL (Positive CD Signal) Sample_S->Abs_S Abs_R Absorbs R-CPL > L-CPL (Negative CD Signal) Sample_R->Abs_R

Figure 2: Generation of CD signals for Mexiletine enantiomers.

References

  • Pharmacology of Mexiletine Enantiomers

    • Title: Stereoselective Analysis of Mexiletine Using Chrom
    • Source: Current Pharmaceutical Analysis.
    • URL:[Link]

  • Synthesis and Optical Rotation

    • Title: Facile entry to (-)-(R)- and (+)-(S)-mexiletine.
    • Source: Chirality (PubMed).
    • URL:[Link]

  • Vibrational Circular Dichroism (VCD)

    • Title: Hydrogen-stretching vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of selected pharmaceutical molecules.[10]

    • Source: PubMed.
    • URL:[Link]

  • General Principles of CD for Absolute Configuration

    • Title: Circular Dichroism for Determining Absolute Configuration.[8][10][11][12]

    • Source: MtoZ Biolabs.
    • URL:[Link]

Sources

Comparative

Comparing pharmacokinetic half-life of (S)-Mexiletine and racemic Mexiletine

This guide provides an in-depth technical comparison of the pharmacokinetic (PK) half-life and disposition of (S)-Mexiletine versus Racemic Mexiletine (and its R-enantiomer). It is designed for researchers and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the pharmacokinetic (PK) half-life and disposition of (S)-Mexiletine versus Racemic Mexiletine (and its R-enantiomer). It is designed for researchers and drug development professionals requiring actionable data on stereoselective metabolism, clearance mechanisms, and experimental validation.

[1][2][3]

Executive Summary: The Stereoselective Divergence

Mexiletine is a Class IB antiarrhythmic agent traditionally administered as a racemic mixture (1:1 ratio of


 and 

enantiomers). However, it does not behave as a single chemical entity in vivo.

The core pharmacokinetic divergence lies in the elimination half-life (


) . Experimental data confirms that (S)-Mexiletine exhibits a significantly longer half-life  than its antipode, (R)-Mexiletine.[1] Consequently, during chronic dosing of the racemate, the plasma concentration of the S-enantiomer progressively exceeds that of the R-enantiomer, leading to a time-dependent shift in the enantiomeric ratio.
Parameter(S)-Mexiletine(R)-MexiletineRacemic Mexiletine
Elimination Half-Life (

)
~11.0 ± 3.8 h ~9.1 ± 2.9 h~10–12 h (Composite)
Renal Clearance LowerSignificantly Higher Average
Metabolic Preference Aromatic HydroxylationAliphatic HydroxylationMixed
Plasma Accumulation High (Late phase)Low (Rapid elimination)Balanced initially, S-dominant later

Mechanistic Pharmacokinetics

Stereoselective Elimination Pathways

The difference in half-life is driven by two distinct clearance mechanisms: Renal Excretion and Hepatic Metabolism (CYP2D6) .

Renal Clearance (

)

Research indicates that renal elimination is stereoselective. The renal clearance of (R)-mexiletine is significantly greater than that of (S)-mexiletine.[2][3][4] This is likely due to stereoselective active secretion in the kidney tubules, which favors the rapid removal of the R-enantiomer.

Hepatic Metabolism (CYP2D6)

Mexiletine is extensively metabolized by Cytochrome P450 2D6 (CYP2D6).[3][5] The enzyme exhibits substrate stereoselectivity:

  • (R)-Mexiletine: Preferentially undergoes aliphatic hydroxylation (forming hydroxymethyl-mexiletine). This pathway appears to have a higher maximal velocity (

    
    ), contributing to the faster clearance of the R-isomer.
    
  • (S)-Mexiletine: Preferentially undergoes aromatic hydroxylation (forming p-hydroxymexiletine).[3] This pathway proceeds more slowly relative to the R-pathway, contributing to the S-isomer's retention.

The "Inversion" of Plasma Ratios

Following a single oral dose of the racemate, the plasma dynamics shift over time:

  • Absorption Phase (0–2 h): The R/S ratio is often > 1.0 (approx. 1.37), suggesting slightly faster absorption or lower initial distribution volume for the R-enantiomer.

  • Elimination Phase (> 12 h): Because (R)-mexiletine is cleared faster, the R/S ratio drops below 1.0. By 48 hours, the ratio can fall to ~0.64, indicating that (S)-mexiletine is the dominant species persisting in the body .

Pharmacodynamic Implications

This PK disparity is clinically critical because the enantiomers are not equipotent:

  • (R)-Mexiletine: More potent sodium channel blocker (primary antiarrhythmic effect).[3][6]

  • (S)-Mexiletine: More effective in modulation of neuropathic pain (allodynia).

  • Risk: The faster clearance of the potent antiarrhythmic (R) and the accumulation of the less potent (S) implies that therapeutic monitoring based on "total" mexiletine levels may misrepresent the active drug load for arrhythmia patients.

Visualizing the Pharmacokinetic Fate[2]

The following diagram illustrates the divergent pathways that lead to the half-life disparity between the two enantiomers.

MexiletinePK cluster_R R(-)-Mexiletine Pathway (Fast Elimination) cluster_S S(+)-Mexiletine Pathway (Retention) Racemate Racemic Mexiletine (Oral Dose) Split Systemic Circulation Racemate->Split R_Met Metabolism (CYP2D6) Aliphatic Hydroxylation Split->R_Met Stereoselective Distribution R_Renal Renal Clearance (High Active Secretion) Split->R_Renal S_Met Metabolism (CYP2D6) Aromatic Hydroxylation Split->S_Met S_Renal Renal Clearance (Low) Split->S_Renal R_Elim Rapid Elimination (t1/2 ~9.1h) R_Met->R_Elim High Vmax R_Renal->R_Elim Major Route S_Elim Slow Elimination (t1/2 ~11.0h) S_Met->S_Elim Slower Rate S_Renal->S_Elim Minor Route

Figure 1: Stereoselective disposition pathways showing the accelerated clearance of (R)-Mexiletine vs. the retention of (S)-Mexiletine.

Experimental Validation Protocols

To verify these PK parameters in your own development pipeline, use the following validated workflow. "Total" mexiletine assays (non-chiral) are insufficient for mechanistic understanding.

Protocol: Chiral Quantification in Plasma

Objective: Separate and quantify R and S enantiomers from human plasma.

  • Sample Preparation:

    • Aliquot 200 µL plasma.

    • Add Internal Standard (IS): Lidocaine or deuterated Mexiletine-d6.

    • Liquid-Liquid Extraction (LLE): Add 2 mL Hexane:Ethyl Acetate (9:1). Vortex 2 min. Centrifuge 10 min at 4000g.

    • Evaporate organic layer to dryness under nitrogen at 40°C.

    • Reconstitute in mobile phase.

  • Chiral Derivatization (Optional but Recommended for Sensitivity):

    • Reaction with GITC (2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate) forms diastereomers.

    • Incubate at room temperature for 30 mins.

  • LC-MS/MS Conditions:

    • Column: Chiralpak AD-RH (Direct) or C18 (if derivatized).

    • Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid). Gradient elution.

    • Detection: ESI+ Mode. MRM transitions:

      • Mexiletine: m/z 180.1 → 58.1

    • Resolution Requirement:

      
       between enantiomer peaks.
      
Data Analysis Workflow

Calculate the enantiomeric ratio over time to confirm half-life divergence.

Workflow Sample Plasma Sample (Timepoints: 0, 1, 4, 12, 24, 48h) Extract Liquid-Liquid Extraction (Hexane/EtOAc) Sample->Extract Sep Chiral LC Separation (CSPs or Derivatization) Extract->Sep Detect MS/MS Detection (MRM Mode) Sep->Detect Calc Calculate Pharmacokinetics Detect->Calc Decision Is R/S Ratio < 1.0 at 48h? Calc->Decision Result1 Valid: S-Retention Confirmed Decision->Result1 Yes Result2 Invalid: Check Column/Metabolism Decision->Result2 No

Figure 2: Experimental workflow for validating stereoselective pharmacokinetics.

Conclusion & Strategic Implications

The pharmacokinetic superiority of (S)-Mexiletine in terms of half-life (11h vs 9h) presents a double-edged sword for drug development:

  • Accumulation: The S-enantiomer will accumulate to higher steady-state concentrations than the R-enantiomer.

  • Efficacy Mismatch: Since the R-enantiomer is the more potent sodium channel blocker, the "total" drug concentration may overestimate antiarrhythmic protection in the dosing trough (end of dosing interval) because the active R-isomer is depleted faster.

  • Development Recommendation: For novel formulations, consider that a pure (R)-Mexiletine formulation might require more frequent dosing but offer more predictable antiarrhythmic potency, whereas (S)-Mexiletine is better suited for indications requiring stable, long-duration plasma levels (e.g., neuropathic pain).

References

  • Igwemezie, L., Kerr, C. R., & McErlane, K. M. (1989). The pharmacokinetics of the enantiomers of mexiletine in humans.[1] Xenobiotica, 19(6), 677–682.[1] Link

  • Kwok, D. W., Kerr, C. R., & McErlane, K. M. (1995). Pharmacokinetics of mexiletine enantiomers in healthy human subjects: A study of the in vivo serum protein binding, salivary excretion and red blood cell distribution. Xenobiotica, 25(10), 1127–1142. Link

  • Grech-Belanger, O., Turgeon, J., & Gilbert, M. (1986). Stereoselective disposition of mexiletine in man. British Journal of Clinical Pharmacology, 21(5), 481–487. Link

  • Vashistha, V. K. (2022). Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry, 18(4). Link

  • Drugs.com. Mexiletine Prescribing Information. Link

Sources

Validation

Advanced IR Spectroscopy Characterization of (S)-1-(2,6-dimethylphenoxy)propan-2-amine

A Comparative Technical Guide for Drug Development Professionals Executive Summary & Strategic Context (S)-1-(2,6-dimethylphenoxy)propan-2-amine, commonly known as (S)-Mexiletine , is the pharmacologically distinct S-ena...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Drug Development Professionals

Executive Summary & Strategic Context

(S)-1-(2,6-dimethylphenoxy)propan-2-amine, commonly known as (S)-Mexiletine , is the pharmacologically distinct S-enantiomer of the Class IB antiarrhythmic and analgesic agent Mexiletine. While the racemic mixture is historically established, the (S)-enantiomer has garnered significant interest for its superior efficacy in treating specific neuropathic pain conditions (allodynia) and reduced cardiotoxicity compared to its (R)-counterpart.

This guide addresses a critical analytical challenge: Standard infrared (IR) spectroscopy is insufficient for absolute stereochemical assignment. While Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for functional group verification, it cannot distinguish between enantiomers in an isotropic environment (solution).

This document compares Solid-State FTIR (for polymorph identification) against Vibrational Circular Dichroism (VCD) (for absolute configuration), providing a validated roadmap for the complete characterization of (S)-Mexiletine.

Technical Deep Dive: The Characterization Landscape

The Baseline: Standard FTIR Spectroscopy

Standard FTIR characterizes the molecular "fingerprint" by measuring the absorption of infrared radiation at specific vibrational frequencies. For (S)-Mexiletine (typically analyzed as the HCl salt), the spectrum confirms the presence of the ether linkage, the primary amine (ammonium in salt form), and the 2,6-dimethylphenyl moiety.

Critical Limitation: In solution, (S)-Mexiletine and (R)-Mexiletine possess identical scalar physical properties, resulting in identical FTIR spectra. They can only be distinguished by FTIR in the solid state if they crystallize into different lattices (e.g., racemate vs. conglomerate), or by using Chiral IR techniques like VCD.

The Advanced Alternative: Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light (


). Unlike optical rotation (which gives a single number at one wavelength), VCD provides a rich spectrum of positive and negative bands unique to the 3D structure of the molecule.
  • Why it is superior: VCD allows for the determination of absolute configuration directly in solution without the need for crystallization or reference standards, by comparing experimental data with Density Functional Theory (DFT) calculations.

Comparative Analysis: FTIR vs. VCD vs. XRD

The following table objectively compares the performance of IR-based techniques against X-Ray Diffraction (XRD), the traditional reference method.

FeatureSolid-State FTIR (ATR) Vibrational Circular Dichroism (VCD) Single Crystal XRD
Primary Utility Polymorph ID, Functional Group VerificationAbsolute Configuration (S vs R) Absolute Configuration & Packing
Sample State Solid (Powder/Crystal)Solution (Liquid)Single Crystal (Solid)
Chiral Sensitivity Low (Only if packing differs)High (Intrinsic sensitivity) High
Sample Prep Time < 5 Minutes1 - 2 HoursDays to Weeks (Crystallization)
Data Output Absorption SpectrumDifferential Spectrum (

)
3D Electron Density Map
Throughput HighMediumLow
Cost per Run LowHigh (Instrument + Computation)High

Detailed Characterization Data

Band Assignments for (S)-Mexiletine HCl

The following assignments are derived from solid-state FTIR analysis of Mexiletine HCl. Note that the (S)-enantiomer will share these fundamental vibrations with the racemate, though exact band positions may shift slightly due to crystal packing differences (polymorphism).

Table 1: Key IR Band Assignments

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
2900 – 2980

(C-H) stretch
Methyl/Methylene groups (Aliphatic)
2600 – 2800

(N-H) stretch (Broad)
Ammonium salt (

) - Overlaps with CH
1590 – 1600

(C=C) aromatic
1,2,3-trisubstituted benzene ring
1500 – 1550

(N-H) bending
Ammonium deformation (sym/asym)
1470 – 1480

(CH

) /

(CH

)
Methyl/Methylene deformation
1200 – 1260

(C-O-C)
Aryl-Alkyl Ether (Asymmetric stretch)
1040 – 1060

(C-O-C)
Aryl-Alkyl Ether (Symmetric stretch)
760 – 780

(C-H) oop
1,2,3-trisubstituted benzene (Out-of-plane)

Note:


 = stretching, 

= bending, oop = out-of-plane, as = asymmetric, s = symmetric.
VCD Spectral Features (Theoretical Prediction)

For (S)-Mexiletine, VCD analysis typically focuses on the "fingerprint" region (1000–1400 cm⁻¹).

  • C-H Bending:* The methine hydrogen at the chiral center (C2 of the propyl chain) couples with skeletal vibrations, often producing a distinct bisignate couplet (up-down or down-up pattern) in the VCD spectrum that is inverted for the (R)-enantiomer.

  • Amine Wagging: The

    
     group wagging modes near 1300 cm⁻¹ are sensitive to the local chiral environment.
    

Experimental Protocols

Protocol A: Solid-State FTIR (ATR Method)

Best for: Rapid identity verification and polymorph screening.

  • Instrument Setup: Calibrate FTIR spectrometer with a Diamond or ZnSe ATR crystal. Set resolution to 4 cm⁻¹ and accumulation to 32 scans.

  • Background: Collect an air background spectrum to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Loading: Place approximately 5–10 mg of (S)-Mexiletine HCl powder onto the crystal center.

  • Compression: Apply consistent pressure using the anvil (torque clutch recommended) to ensure uniform contact. Caution: Over-pressure can shift bands in soft crystals.

  • Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

  • Validation: Compare the fingerprint region (1500–600 cm⁻¹) against a certified (S)-Mexiletine reference standard. A correlation coefficient >0.98 confirms identity.

Protocol B: Absolute Configuration via VCD

Best for: Confirming enantiomeric purity and absolute stereochemistry.

  • Sample Preparation: Dissolve (S)-Mexiletine HCl in

    
     or 
    
    
    
    (to minimize solvent overlap) at a concentration of ~0.1 M.
  • Cell Assembly: Inject solution into a

    
     liquid cell with a path length of 100 µm. Ensure no bubbles are present.
    
  • Data Acquisition:

    • Collect the standard IR absorbance (VA) to ensure peaks are within linear range (0.2 – 0.8 AU).

    • Collect VCD spectrum (typically 2000–4000 scans) to resolve weak differential signals (

      
       to 
      
      
      
      AU).
  • Computational Modeling (Required for Assignment):

    • Perform a conformational search of (S)-Mexiletine using Molecular Mechanics.

    • Optimize geometries using DFT (e.g., B3LYP/6-31G*).

    • Calculate VCD frequencies and intensities.

  • Assignment: Overlay the experimental VCD spectrum with the calculated Boltzmann-weighted spectrum.

    • Match: Confirms (S)-Configuration.

    • Mirror Image: Indicates (R)-Configuration.

Visualization of Analytical Workflows

Characterization Decision Tree

This diagram illustrates the logical flow for selecting the appropriate IR technique based on the development stage.

Mexiletine_Characterization Start Sample: (S)-Mexiletine HCl Goal Define Analytical Goal Start->Goal Goal_ID Identity & Polymorph Check Goal->Goal_ID Goal_Chiral Absolute Configuration (S vs R) Goal->Goal_Chiral Method_FTIR Solid-State FTIR (ATR) Goal_ID->Method_FTIR Routine QC Method_VCD VCD Spectroscopy + DFT Goal_Chiral->Method_VCD R&D / Validation Result_FTIR Output: Functional Groups & Crystal Form Method_FTIR->Result_FTIR Result_VCD Output: Stereochemical Assignment Method_VCD->Result_VCD

Figure 1: Decision matrix for IR-based characterization of chiral amines.

VCD Experimental Workflow

The specific workflow for the advanced VCD characterization.

VCD_Workflow Step1 1. Sample Prep (0.1M in CDCl3) Step2 2. Measure IR/VCD (Biotools/Jasco) Step1->Step2 Step4 4. Compare Spectra (Exp vs Calc) Step2->Step4 Step3 3. Computational DFT Modeling Step3->Step4 Step5 5. Assign Config ((S) confirmed) Step4->Step5

Figure 2: Step-by-step workflow for Vibrational Circular Dichroism (VCD) analysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21467, Mexiletine Hydrochloride. Retrieved from [Link]

  • Kiss, A., & Répási, J. (1993). Investigation of polymorphism of mexiletine hydrochloride by Fourier transform infrared and differential scanning calorimetric techniques. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Stephens, P. J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]

  • Vashistha, V. K. (2020).[1][2][3] Enantioselective Analysis of Mexiletine Using Chromatographic Techniques: A Review. Current Analytical Chemistry. Retrieved from [Link]

  • Nafie, L. A. (2020). Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.[4] (General reference for VCD theory cited in context of chiral drug analysis).

Sources

Comparative

Definitive Guide: Eutomer (R-) vs. Distomer (S-) Validation for Mexiletine

Executive Summary: The Chirality of Efficacy Mexiletine, a Class IB antiarrhythmic and antimyotonic agent, is historically marketed as a racemate (1:1 mixture of R- and S-enantiomers). However, in the context of precisio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Chirality of Efficacy

Mexiletine, a Class IB antiarrhythmic and antimyotonic agent, is historically marketed as a racemate (1:1 mixture of R- and S-enantiomers). However, in the context of precision medicine and "racemic switching," distinguishing the eutomer (pharmacologically active) from the distomer (less active/inactive or toxic) is critical.

For Mexiletine, the R(-)-enantiomer is the eutomer , exhibiting superior potency in blocking voltage-gated sodium channels (Nav1.5 in cardiac tissue, Nav1.4 in skeletal muscle). The S(+)-enantiomer, while less potent, is not inert; it possesses distinct pharmacokinetic clearance rates mediated by CYP1A2 and may contribute disproportionately to off-target toxicity.

This guide outlines a self-validating framework to experimentally verify the eutomer/distomer relationship across three dimensions: Analytical Purity , Electrophysiological Potency , and Metabolic Stability .

Strategic Framework: Mechanism of Stereoselectivity

Pharmacodynamic Causality

Mexiletine functions as a state-dependent sodium channel blocker.[1] It binds with higher affinity to the inactivated state of the channel than the resting state.[2] The stereoselectivity arises because the R(-)-enantiomer fits more favorably into the local anesthetic binding site (located in the pore inner cavity, formed by transmembrane segments S6 of domains I, III, and IV) when the channel is inactivated.

Pharmacokinetic Divergence

Metabolism is the second layer of differentiation. Mexiletine is primarily metabolized by CYP2D6 and CYP1A2 .[3][4]

  • CYP2D6: Exhibits genetic polymorphism (PM vs. EM) but metabolizes both enantiomers.

  • CYP1A2: Highly stereoselective. It hydroxylates the R(-)-enantiomer approximately 10-fold faster than the S(+)-enantiomer.[4] This implies that in CYP2D6 poor metabolizers, the S-enantiomer may accumulate to toxic levels relative to the R-enantiomer.

Mexiletine_Mechanism Racemate Mexiletine Racemate (R/S Mixture) R_Enantiomer R(-)-Mexiletine (Eutomer) Racemate->R_Enantiomer S_Enantiomer S(+)-Mexiletine (Distomer) Racemate->S_Enantiomer Nav15 Nav1.5 Channel (Inactivated State) R_Enantiomer->Nav15 High Affinity (Kd ~15µM) CYP1A2 CYP1A2 (Stereoselective) R_Enantiomer->CYP1A2 Fast Hydroxylation CYP2D6 CYP2D6 (Polymorphic) R_Enantiomer->CYP2D6 S_Enantiomer->Nav15 Low Affinity (Kd ~30µM) S_Enantiomer->CYP1A2 Slow Hydroxylation S_Enantiomer->CYP2D6 Block High Potency Block (Antiarrhythmic) Nav15->Block Clearance Rapid Clearance CYP1A2->Clearance Accumulation Slower Clearance (Potential Toxicity)

Figure 1: Mechanistic divergence of Mexiletine enantiomers in pharmacodynamics (Nav1.5) and DMPK (CYP1A2).

Experimental Protocol 1: Chiral Resolution & Purity Analysis

Before biological testing, you must isolate enantiomers with >99% enantiomeric excess (ee).

Methodology: Capillary Electrophoresis (CE)

Objective: Quantify the ratio of R vs. S in a sample. System: Agilent 7100 CE or equivalent.

  • Buffer Preparation: Prepare a 60 mM phosphate buffer adjusted to pH 5.0 .

  • Chiral Selector: Add 50 mM heptakis-2,3,6-tri-O-methyl-β-cyclodextrin (TM-β-CD) to the buffer. The neutral CD interacts differentially with the charged ammonium group of Mexiletine.

  • Conditions:

    • Voltage: 30 kV[5][6]

    • Temperature: 20 °C

    • Injection: Hydrodynamic (50 mbar for 5s)

    • Detection: UV at 210 nm

  • Validation Criteria:

    • Migration Order: S(+)-Mexiletine migrates first, followed by R(-)-Mexiletine.

    • Resolution (Rs): Must be > 1.5 (baseline separation).

Self-Validating Check

Calculate the Enantiomeric Excess (ee) using the integrated peak areas (


 and 

):

Pass criteria: ee > 99.5% for "pure" enantiomer stocks used in Patch Clamp.

Experimental Protocol 2: Functional Potency (Patch Clamp)

This is the gold standard for defining the eutomer. You must differentiate Tonic Block (resting affinity) from Phasic Block (use-dependent affinity).

Methodology: Whole-Cell Patch Clamp

Objective: Determine IC50 for R- and S-Mexiletine on hNav1.5. Cell Line: HEK293 cells stably expressing human SCN5A (Nav1.5).

  • Solutions:

    • Pipette (Intracellular): 130 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

    • Bath (Extracellular): 140 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

  • Voltage Protocol (Tonic Block):

    • Hold cells at -120 mV (resting state).

    • Depolarize to -10 mV for 30ms to elicit current (

      
      ).
      
    • Perfuse drug (1–1000 µM). Repeat pulse (

      
      ).[2]
      
  • Voltage Protocol (Phasic/Use-Dependent Block):

    • Apply a train of pulses (e.g., 10 Hz for 20 pulses) from -120 mV to -10 mV.

    • Measure the decrement in peak current from Pulse 1 to Pulse 20.

Self-Validating Check: The Eudismic Ratio

Calculate the Eudismic Ratio (ER) for both protocols:



  • Expected Result:

    • Tonic Block ER: ~1.5 to 2.0 (R is 2x more potent).

    • Phasic Block (10Hz) ER: May remain constant or increase, as R-Mexiletine has faster on-rates for the open/inactivated channel.

    • Failure Mode: If ER ≈ 1.0, check if the holding potential is too negative (-140 mV), forcing all channels into a resting state where stereoselectivity is minimized.

Experimental Protocol 3: Metabolic Stability

Objective: Confirm stereoselective clearance to predict in vivo accumulation.

Methodology: Microsomal Stability Assay
  • System: Pooled Human Liver Microsomes (HLM).

  • Incubation:

    • Substrate: 1 µM R-Mex or S-Mex.

    • Cofactor: NADPH regenerating system.

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS quantification of parent depletion.

  • Inhibition Check (Causality):

    • Run parallel arm with Fluvoxamine (potent CYP1A2 inhibitor).

    • Run parallel arm with Quinidine (potent CYP2D6 inhibitor).

Self-Validating Check

Calculate Intrinsic Clearance (


):


  • Validation: In the presence of Quinidine (CYP2D6 block), the R-enantiomer should show significantly higher

    
     than the S-enantiomer due to the remaining CYP1A2 pathway, which favors R. If S-clearance drops to near zero with Quinidine, it confirms S-Mexiletine's reliance on CYP2D6 and risk of accumulation in PM patients.
    

Comparative Data Summary

ParameterR(-)-Mexiletine (Eutomer)S(+)-Mexiletine (Distomer)Racemate
Nav1.5 Tonic IC50 ~15 - 20 µM~30 - 45 µM~25 µM
Nav1.5 Phasic IC50 (10Hz) ~3 - 5 µM~8 - 12 µM~6 µM
Eudismic Ratio (Potency) Reference (1.0)0.5 (Less Potent)N/A
CYP1A2 Affinity High (Fast Clearance)Low (Slow Clearance)Mixed
Major Metabolite E-HydroxymethylmexiletineLimited formationMixture
Clinical Implication Primary AntiarrhythmicPotential Toxicity BurdenStandard Care

Validation Workflow Diagram

Validation_Workflow cluster_chem Phase 1: Analytical Resolution cluster_bio Phase 2: Functional Validation Start Racemic Mexiletine Source Step1 Chiral CE/HPLC Separation (TM-beta-CD / pH 5.0) Start->Step1 QC1 QC: Enantiomeric Excess >99%? Step1->QC1 QC1->Step1 Fail (Re-purify) Step2 Whole-Cell Patch Clamp (hNav1.5 HEK293) QC1->Step2 Pass Data1 Measure Tonic Block (Resting State) Step2->Data1 Data2 Measure Phasic Block (10Hz Train) Step2->Data2 Result1 Calculate Eudismic Ratio (Target: IC50 S / IC50 R > 1.5) Data1->Result1 Data2->Result1

Figure 2: Step-by-step validation workflow ensuring chemical purity before biological verification.

References

  • Chiral Discrimination of Mexiletine Enantiomers by Capillary Electrophoresis. Molecules. (2022). Link

  • Stereoselective effects of mexiletine enantiomers on sodium currents and excitability characteristics of adult skeletal muscle fibers. Naunyn-Schmiedeberg's Archives of Pharmacology. (1995).[1] Link

  • Stereoselective disposition of the antiarrhythmic agent mexiletine during the concomitant administration of caffeine. Clinical Pharmacology & Therapeutics. (2000). Link

  • Mexiletine on Cloned Neuronal and Cardiac Sodium Channel α Subunits. University of Washington. (1998). Link

  • Combined Modifications of Mexiletine Pharmacophores for New Lead Blockers of Nav1.4 Channels. Biophysical Journal. (2013). Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (S)-1-(2,6-dimethylphenoxy)propan-2-amine

Executive Summary & Chemical Identity Warning: (S)-1-(2,6-dimethylphenoxy)propan-2-amine is the S-enantiomer of Mexiletine , a Class IB antiarrhythmic and analgesic agent. While often used in research for sodium channel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Warning: (S)-1-(2,6-dimethylphenoxy)propan-2-amine is the S-enantiomer of Mexiletine , a Class IB antiarrhythmic and analgesic agent. While often used in research for sodium channel blockade studies, it is a bioactive pharmaceutical ingredient (API).

Unlike common laboratory reagents, this compound possesses specific biological activity that mandates strict "Cradle-to-Grave" stewardship. It must never be treated as general solid waste or flushed into sanitary sewer systems, regardless of concentration.

Chemical Profile
PropertyData
Common Name (S)-Mexiletine (often supplied as HCl salt)
CAS Number 81771-85-9 (S-enantiomer HCl); 31828-71-4 (Generic)
Formula C₁₁H₁₇NO (Free base)
Functional Groups Primary Amine, Ether
Acidity (pKa) ~9.2 (Amine protonation)
Solubility Water (High for HCl salt), Ethanol, Methanol

Hazard Identification & Safety Architecture

Effective disposal begins with accurate hazard characterization.[1][2] This compound is not chemically unstable (it is not a peroxide former), but it is biologically potent.

Toxicity & Reactivity Matrix
Hazard ClassGHS CategoryOperational Implication
Acute Toxicity (Oral) Category 4Harmful if swallowed.[3] Dust masks (N95/P100) required for solid handling.
Skin/Eye Irritation Category 2Contact dermatitis risk. Double-gloving (Nitrile) recommended.
Chemical Incompatibility Strong Oxidizers Amines react violently with strong oxidizers (e.g., peroxides, permanganates). Do not mix in waste streams.
Environmental Fate BioaccumulativeStrict Prohibition: No sewering. Toxic to aquatic life.[2]

Expert Insight: The primary operational risk during disposal is not explosion, but dust generation (solids) and unintended biological exposure (liquids). The (S)-enantiomer is the eutomer (more active isomer) for sodium channel binding, making it more potent than the racemic mixture [1].

Segregation Strategy: The "Self-Validating" System

To ensure compliance and safety, you must implement a segregation logic that prevents cross-contamination and dangerous reactions.[2]

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this compound. This workflow prevents the common error of mixing amines with incompatible oxidizers.

SegregationLogic Start Waste Generation (S)-Mexiletine State Physical State? Start->State Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Mother Liquor, HPLC Waste) State->Liquid Liquid StreamC Stream C: Solid Hazardous (Red Bag/Bucket) Solid->StreamC Double Bag & Tag HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->HalogenCheck StreamA Stream A: Non-Halogenated Organic Waste (High BTU Incineration) HalogenCheck->StreamA No (Ethanol/Water/DMSO) StreamB Stream B: Halogenated Organic Waste HalogenCheck->StreamB Yes

Figure 1: Decision logic for segregating (S)-Mexiletine waste streams. Note that as a nitrogen-containing compound, it burns cleanly in non-halogenated streams unless mixed with chlorinated solvents.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired pure powder, contaminated weigh boats, gloves, and paper towels.

  • Containment: Place waste immediately into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary container (Fiber drum or HDPE bucket) designated for "Solid Hazardous Waste."

  • Labeling:

    • Must Read: "Hazardous Waste - Toxic."

    • Constituents: List "(S)-1-(2,6-dimethylphenoxy)propan-2-amine" explicitly. Do not use abbreviations like "Mexiletine" alone if the waste contractor requires IUPAC names.

  • Disposal Method: Lab Pack for high-temperature incineration.

Protocol B: Liquid Waste (Solutions & Suspensions)

Applicability: HPLC effluent, mother liquors, dissolved stock solutions.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Why? Highly acidic solutions containing chloride ions (if HCl salt is used) can corrode steel waste drums. Highly basic solutions can increase the volatility of the free amine.

  • Solvent Compatibility:

    • Compatible: Methanol, Ethanol, Acetonitrile, DMSO, Water.

    • Incompatible: Oxidizing acids (Nitric, Perchloric).

  • Transfer: Pour into a dedicated "Organic Waste" carboy (HDPE or Safety Can).

    • Crucial Step: If the solvent system is >98% water, do not pour down the drain. It must be collected as "Aqueous Hazardous Waste" because it contains a bioactive API [2].

  • Disposal Method: Fuel blending (if high BTU) or Incineration.

Protocol C: Empty Containers

Applicability: Original glass vials or bottles.

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (Methanol or Ethanol is preferred over water for solubility).

  • Rinsate Disposal: Pour all three rinses into the Liquid Waste container (Protocol B).

  • Defacement: Cross out or remove the original label.

  • Discard: The triple-rinsed container is now RCRA-empty and can be recycled or discarded in glass trash (check local institutional policy).

Emergency Spill Management

In the event of a spill, immediate containment prevents migration into floor drains or HVAC systems.

SpillResponse Detect Spill Detected Assess Assess State: Dry vs. Liquid Detect->Assess DrySpill Dry Powder Assess->DrySpill WetSpill Liquid Solution Assess->WetSpill ActionDry Cover with wet paper towel (Prevent Dust) DrySpill->ActionDry Minimize Aerosol ActionWet Absorb with Vermiculite or Chem-Pads WetSpill->ActionWet Contain Spread Clean Clean Surface (Soap & Water) ActionDry->Clean ActionWet->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Figure 2: Tactical workflow for spill remediation. Note the emphasis on wetting dry powder to prevent inhalation hazards.

Regulatory Framework & Compliance

US EPA (RCRA) Status

While (S)-Mexiletine is not explicitly listed on the P-List (Acutely Hazardous) or U-List (Toxic), it falls under the Generator Improvements Rule and Subpart P (Pharmaceutical Waste) regulations depending on your facility type [3].

  • Waste Determination (40 CFR § 262.11): You must determine if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.

    • Determination: Usually Non-Hazardous by characteristic, but Hazardous by definition of Bioactivity in many institutional EHS policies.

  • Sewering Prohibition (40 CFR § 266.505): The EPA explicitly prohibits the sewering of hazardous waste pharmaceuticals.[4] Even if your facility claims VSQG (Very Small Quantity Generator) status, flushing APIs is a violation of the Clean Water Act best practices [4].

Transport (DOT)
  • Proper Shipping Name: Toxic solids, organic, n.o.s. (Mexiletine hydrochloride)[5][3][6][7][8]

  • UN Number: UN 2811

  • Hazard Class: 6.1

  • Packing Group: III

References

  • PubChem. (n.d.). Mexiletine Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019).[9] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[10] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (S)-1-(2,6-dimethylphenoxy)propan-2-amine

Technical Safety Guide: (S)-1-(2,6-dimethylphenoxy)propan-2-amine Chemical Identity & Risk Profile Compound: (S)-1-(2,6-dimethylphenoxy)propan-2-amine Synonym: (S)-Mexiletine (typically handled as the Hydrochloride salt)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Guide: (S)-1-(2,6-dimethylphenoxy)propan-2-amine

Chemical Identity & Risk Profile

Compound: (S)-1-(2,6-dimethylphenoxy)propan-2-amine Synonym: (S)-Mexiletine (typically handled as the Hydrochloride salt) CAS Number: 81771-85-9 (HCl salt); 31828-71-4 (Racemate base) Pharmacological Class: Class IB Antiarrhythmic (Voltage-gated Sodium Channel Blocker)[1][2][3]

Risk Assessment Strategy

Unlike generic organic amines, this compound is a potent pharmacophore. The primary risk is not merely chemical burns (common with amines) but systemic pharmacological toxicity . Accidental absorption via inhalation or skin contact can inhibit cardiac sodium channels, potentially precipitating bradycardia, hypotension, or ventricular arrhythmias.[2][4]

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[2][4][5][6]

    • Skin/Eye Irritation: Category 2 (H315/H319) - Causes serious irritation.[4][7]

    • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-First" principle, prioritizing protection against both chemical corrosivity and pharmacological absorption.

PPE CategorySpecificationRationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (Long-cuff, >0.14 mm)Permeation Defense: Nitrile offers >480 min breakthrough time for amine salts.[2][4] Double gloving prevents incidental contact during doffing.
Respiratory P3 / N100 Particulate Respirator (If outside fume hood)Dust Control: As a solid drug substance, airborne dust is the highest risk vector for systemic absorption.
Eye/Face Chemical Goggles (Indirect Vent) Vapor/Dust Seal: Safety glasses are insufficient for fine powders that can bypass side shields.
Body Tyvek® Lab Coat (Closed Front) Particulate Barrier: Standard cotton coats can trap toxic dust in fibers; Tyvek sheds particles.

Operational Workflow & Engineering Controls

Core Directive: All handling of the open substance must occur within a certified Chemical Fume Hood (CFH) or Biological Safety Cabinet (Class II, Type B2) to ensure zero bystander exposure.

Protocol: Safe Handling Workflow

SafeHandling Start Storage (Argon/Desiccated) Check Pre-Op Check (Airflow > 0.5 m/s) Start->Check Check->Start Fail (Notify EHS) Weigh Weighing (Static Control) Check->Weigh Pass Solubilize Solubilization (Slow Addition) Weigh->Solubilize Minimize Dust Transfer Transfer to Closed Vessel Solubilize->Transfer

Figure 1: Operational workflow emphasizing engineering verification before handling.

Technical Nuances:

  • Static Control: Amine salts are often hygroscopic and prone to static. Use an anti-static gun or bar inside the hood before weighing to prevent "powder fly-out."[2][4]

  • Solvent Choice: When solubilizing, add the solvent to the powder (not vice-versa) slowly down the side of the vessel to suppress dust plumes.

Emergency Response: Spill & Exposure

Mechanism of Action: In the event of a spill, the goal is containment followed by deactivation . Do not dry sweep, as this aerosolizes the drug.

Protocol: Spill Response Decision Tree

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Solid Powder Type->Solid Powder Liquid Liquid Solution Type->Liquid Solution Cover Cover with Damp Paper Towel Solid->Cover Prevent Aerosol Absorb Absorb with Chem-Pad/Vermiculite Liquid->Absorb Clean Wipe with 10% Bleach or 1M HCl Cover->Clean Absorb->Clean Waste Seal in Hazardous Waste Bag Clean->Waste

Figure 2: Response logic for solid vs. liquid spills to minimize aerosol generation.[2]

Decontamination Chemistry:

  • Surface Cleaning: After physical removal, wipe surfaces with 1M Hydrochloric Acid (HCl) followed by water. This converts any residual free amine into the water-soluble hydrochloride salt, facilitating removal, or use 10% Bleach to oxidatively degrade the structure.[2][4]

Disposal & Waste Management

Disposal Code: P-List (Acute Hazardous) or equivalent depending on regional regulations for antiarrhythmics.

  • Segregation: Do not mix with general organic waste. Segregate into "Cytotoxic/Potent Drug" waste streams.

  • Deactivation (Laboratory Scale):

    • Dissolve waste material in a combustible solvent (e.g., Ethanol).[2][4]

    • This solution must be sent to a licensed high-temperature incinerator equipped with an afterburner and scrubber to ensure complete combustion of the nitrogenous structure.[2][4]

  • Container: Double-bagged in high-density polyethylene (HDPE) or rigid containers labeled "Toxic - Drug Substance."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21467, Mexiletine Hydrochloride. Retrieved from [Link][2][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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(S)-1-(2,6-dimethylphenoxy)propan-2-amine
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